5-chloro-6-fluoro-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFLPDYKOWHEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378610 | |
| Record name | 5-chloro-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-57-1 | |
| Record name | 5-chloro-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 5-chloro-6-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-chloro-6-fluoro-1H-indole is a halogenated indole derivative of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern is anticipated to modulate its electronic properties, membrane permeability, and metabolic stability, making it a valuable scaffold for the synthesis of novel therapeutic agents.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both compiled data and detailed experimental protocols for its characterization. The methodologies presented are designed to be self-validating and are grounded in established analytical principles, providing a robust framework for researchers in the field.
Introduction: The Significance of Halogenation in Indole Scaffolds
The indole nucleus is a ubiquitous motif in biologically active compounds. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical profile. Fluorine, in particular, can enhance metabolic stability by blocking sites of oxidation, and its high electronegativity can modulate the pKa of nearby functional groups. The presence of a chlorine atom can increase lipophilicity, potentially improving membrane permeability. The combination of these two halogens at the 5 and 6 positions of the indole ring in this compound presents a unique opportunity to fine-tune the drug-like properties of indole-based compounds. This guide serves as a foundational resource for scientists working with this and structurally related molecules.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery, influencing everything from initial screening to formulation development.[3][4] The following table summarizes the available and predicted properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₅ClFN | [5][6] |
| Molecular Weight | 169.58 g/mol | [5][6][7] |
| Appearance | Light yellow to brown crystalline solid | [2][8] |
| Purity | ≥95% to ≥98% | [2][5] |
| Boiling Point | 299.8 ± 20.0 °C at 760 mmHg (Predicted) | |
| Density | 1.4 ± 0.1 g/cm³ (Predicted) | [9] |
| pKa | 15.49 ± 0.30 (Predicted) | [8] |
| logP | 2.96 to 3.09 (Calculated) | |
| Topological Polar Surface Area (TPSA) | 15.79 Ų | |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 0 | [5] |
| Rotatable Bonds | 0 | [5] |
| Storage Conditions | 2-8°C under inert gas (Nitrogen or Argon) | [2][8] |
Note: Much of the currently available data for this compound is predicted or calculated. Experimental verification using the protocols detailed in this guide is strongly recommended.
Structural and Spectroscopic Characterization
Unambiguous structural confirmation is paramount. The following sections outline the expected spectroscopic features of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.
¹H NMR (Proton NMR): The proton spectrum will provide information on the number and environment of the hydrogen atoms. Based on the structure and data from similar compounds like 5-chloroindole, the following resonances are expected.[10][11]
-
N-H Proton: A broad singlet is anticipated in the downfield region (δ 10-12 ppm), the chemical shift of which will be sensitive to solvent and concentration.
-
Aromatic Protons: The protons on the indole ring will exhibit characteristic chemical shifts and coupling patterns. The electron-withdrawing effects of the chlorine and fluorine atoms will influence the shielding of adjacent protons.
¹³C NMR (Carbon NMR): The carbon spectrum will reveal the number of unique carbon environments.
-
Aromatic Carbons: The eight carbon atoms of the indole ring will give rise to distinct signals. The carbons directly bonded to the electronegative chlorine and fluorine atoms will be significantly deshielded.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show the following characteristic absorption bands.[12]
-
N-H Stretch: A sharp to moderately broad peak around 3400-3300 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.
-
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.
-
C=C Aromatic Stretch: Absorptions in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: A peak in the fingerprint region, typically between 800-600 cm⁻¹.
-
C-F Stretch: A strong absorption in the 1250-1000 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion Peak (M⁺): An intense peak at m/z 169 is expected, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak at m/z 171, with an intensity of approximately one-third of the M⁺ peak.[8][13]
Experimental Protocols for Physicochemical Characterization
The following protocols are provided as a guide for the experimental determination of key physicochemical properties.
Determination of Aqueous Solubility (Kinetic and Thermodynamic)
Aqueous solubility is a critical determinant of a drug's bioavailability. Both kinetic and thermodynamic solubility provide valuable, albeit different, insights.[4]
4.1.1 Kinetic Solubility Assay
This high-throughput method is suitable for early-stage drug discovery.[5][14]
-
Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The formation of a precipitate is monitored over a short incubation period.
-
Methodology:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well microplate, add a small volume (e.g., 2 µL) of the DMSO stock to each well containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4. This results in a final DMSO concentration of 1%.
-
Seal the plate and shake at room temperature for 2 hours.
-
Analyze the samples by nephelometry (light scattering) to detect precipitation or by filtering the samples and quantifying the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS.[3]
-
-
Causality: The use of a DMSO stock allows for rapid assessment but may lead to supersaturated solutions, hence the term "kinetic" solubility. This method is valuable for identifying compounds with potential solubility liabilities early in the discovery process.
4.1.2 Thermodynamic Solubility Assay
This method determines the equilibrium solubility and is considered the "gold standard."[15][16]
-
Principle: An excess of the solid compound is equilibrated with the aqueous buffer until a saturated solution is formed.
-
Methodology:
-
Add an excess amount of solid this compound to a vial containing PBS at pH 7.4.
-
Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate by a validated analytical method such as HPLC-UV.
-
-
Causality: This method allows the system to reach true thermodynamic equilibrium, providing a more accurate measure of solubility for later-stage development and formulation.
References
- 1. creative-biolabs.com [creative-biolabs.com]
- 2. chemimpex.com [chemimpex.com]
- 3. enamine.net [enamine.net]
- 4. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]
- 12. Fourier transform infrared and Raman spectral investigations of 5-aminoindole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. In-vitro Thermodynamic Solubility [protocols.io]
- 16. evotec.com [evotec.com]
A Technical Guide to the Spectroscopic Characterization of 5-chloro-6-fluoro-1H-indole
This document provides an in-depth analysis of the key spectroscopic data for the structural elucidation of 5-chloro-6-fluoro-1H-indole (CAS No. 169674-57-1), a heterocyclic compound of interest in pharmaceutical development. As experimental spectra for this specific molecule are not widely published in public-access databases, this guide leverages foundational spectroscopic principles and comparative data from closely related analogs to present a robust, predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary tools to identify and characterize this molecule with confidence.
Introduction and Molecular Structure
This compound is a halogenated indole derivative. The indole scaffold is a core component of many biologically active compounds, and the specific placement of electron-withdrawing groups like chlorine and fluorine can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity. Accurate structural confirmation is the bedrock of any chemical research, making a thorough understanding of its spectroscopic signature essential.
The structural integrity of each synthesized batch must be confirmed to ensure the reliability of subsequent biological or chemical studies. The primary techniques for this confirmation are Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Below is the annotated molecular structure of this compound, which will be referenced throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, confirming its molecular weight and elemental composition.
Expected Data: For this compound (C₈H₅ClFN), the expected exact mass is 169.0095. In a typical Electron Ionization (EI) mass spectrum, the most critical signal is the molecular ion peak (M⁺).
| Ion | Calculated m/z | Expected Relative Abundance | Rationale |
| [M]⁺ | 169.0 | ~100% | Represents the intact molecule with a single positive charge. Based on the natural abundance of ³⁵Cl. |
| [M+2]⁺ | 171.0 | ~32% | The characteristic isotopic peak for a molecule containing one chlorine atom, corresponding to the presence of the ³⁷Cl isotope. The ~3:1 ratio of [M]⁺ to [M+2]⁺ is a definitive marker for chlorine. |
One commercial source confirms that mass spectrometry under electron ionization (EI) conditions shows a molecular ion peak at m/z 169.1, which aligns perfectly with the calculated molecular weight[1]. The molecular formula C₈H₅ClFN and a molecular weight of 169.58 are also confirmed by multiple chemical suppliers[2][3].
Fragmentation Pathway: Indole rings are relatively stable, but fragmentation can occur. A plausible fragmentation workflow under EI conditions is initiated by the loss of radicals or neutral molecules.
Caption: A simplified, plausible fragmentation pathway for this compound in EI-MS.
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. While a published spectrum for this compound is not available, we can predict the key absorbances based on its structure and data from similar compounds like 5-chloroindole and 5-fluoroindole.
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Commentary |
| ~3400 | N-H Stretch | Indole N-H | A sharp to moderately broad peak, characteristic of the N-H bond in the indole ring. Its position and shape can be sensitive to hydrogen bonding. |
| 3100-3000 | Aromatic C-H Stretch | Ar-H | Absorption from the C-H bonds on both the benzene and pyrrole portions of the indole ring. |
| 1620-1450 | C=C Ring Stretch | Aromatic C=C | A series of sharp peaks corresponding to the stretching vibrations within the aromatic bicyclic system. The substitution pattern influences the exact position and intensity of these bands. |
| ~1250 | C-N Stretch | Aryl-N | Stretching of the carbon-nitrogen bonds within the indole ring system. |
| 1100-1000 | C-F Stretch | Aryl-F | A strong, characteristic absorption for the aryl-fluorine bond. The presence of a strong band in this region would be a key indicator for successful fluorination. |
| 850-750 | C-Cl Stretch | Aryl-Cl | A moderate to strong absorption for the aryl-chlorine bond. This region can sometimes be complex, but its presence is expected. |
| ~800 | C-H Out-of-Plane Bend | Aromatic C-H | The pattern of out-of-plane bending can sometimes give clues about the substitution pattern on the aromatic ring. For a 1,2,4,5-tetrasubstituted benzene ring, specific patterns are expected. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its nuclei (¹H, ¹³C, ¹⁹F).
¹H NMR Analysis (Predicted)
The ¹H NMR spectrum will show signals for the five protons of the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and fluorine atoms and the aromatic ring current. Predictions are based on data from 5-chloroindole and 6-fluoroindole analogs[1].
Predicted ¹H NMR Data (in CDCl₃, 500 MHz):
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| H1 (N-H) | ~8.3 | br s | - | The indole N-H proton is typically a broad singlet in the downfield region. Its chemical shift is highly dependent on solvent and concentration. For 5-chloroindole derivatives, it's often seen around δ 8.0-12.0 ppm. |
| H7 | ~7.6 | d | J(H-F) ≈ 7-9 Hz | This proton is ortho to the fluorine atom and will exhibit a characteristic doublet due to ortho coupling with the fluorine. |
| H4 | ~7.5 | s | - | This proton is deshielded by the adjacent C-Cl bond and has no adjacent protons, likely appearing as a singlet or a very narrow doublet due to a small meta coupling to fluorine. |
| H2 | ~7.2 | t or dd | J(H-H) ≈ 2-3 Hz | This proton on the pyrrole ring will couple to both H1 and H3, resulting in a triplet or a doublet of doublets. |
| H3 | ~6.5 | t or dd | J(H-H) ≈ 2-3 Hz | H3 is typically the most upfield of the indole ring protons and will show coupling to H1 and H2. |
¹³C NMR Analysis (Predicted)
The ¹³C NMR spectrum will display eight distinct signals for the carbon atoms. The chemical shifts are significantly affected by the attached halogens, with the carbon directly bonded to fluorine showing a large C-F coupling constant. Predictions are informed by data on various substituted indoles[1].
Predicted ¹³C NMR Data (in CDCl₃, 125 MHz):
| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F) | Coupling Constant (¹JCF) | Rationale |
| C6 | ~158 | d | ~240 Hz | The carbon directly bonded to fluorine will be significantly deshielded and will appear as a doublet with a large one-bond C-F coupling constant. This is the most definitive signal in the ¹³C spectrum. |
| C7a | ~135 | s | - | A quaternary carbon at the junction of the two rings. |
| C3a | ~129 | d | ~5-10 Hz | A quaternary carbon at the other ring junction. It may show a small two-bond coupling to fluorine. |
| C5 | ~125 | d | ~15-20 Hz | The carbon bearing the chlorine atom. Its chemical shift is influenced by the chlorine, and it will exhibit a two-bond coupling to the adjacent fluorine. |
| C2 | ~124 | s | - | The C2 carbon of the pyrrole ring. |
| C7 | ~108 | d | ~20-25 Hz | This carbon is ortho to the fluorine-bearing carbon and will show a significant two-bond C-F coupling. |
| C4 | ~105 | d | ~4-6 Hz | This carbon is meta to the fluorine and will show a smaller three-bond C-F coupling. |
| C3 | ~102 | s | - | The C3 carbon is typically the most shielded carbon in the indole ring system. |
¹⁹F NMR Analysis (Predicted)
A ¹⁹F NMR spectrum would provide unambiguous confirmation of the fluorine's presence and environment.
Predicted ¹⁹F NMR Data (in CDCl₃, 470 MHz):
| Nucleus | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Rationale |
| F6 | -120 to -125 | d | J(F-H7) ≈ 7-9 Hz | The chemical shift is typical for a fluorine atom on a benzene ring. For example, the fluorine in 6-fluoro-3-methyl-1H-indole appears at δ -121.75 ppm[1]. The signal will be split into a doublet due to the three-bond (ortho) coupling with the H7 proton. Further smaller couplings to H4 and C5 may also be observed. |
Experimental Protocols
The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed in this guide.
Workflow for Spectroscopic Analysis
Caption: Standard workflow for the complete spectroscopic characterization of a small molecule.
NMR Sample Preparation and Acquisition:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a 400 or 500 MHz NMR spectrometer. Lock the field frequency to the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Use a standard single-pulse sequence. Key parameters include a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra and reference them to the residual solvent peak or an internal standard (TMS).
Conclusion
The structural confirmation of this compound relies on a synergistic interpretation of MS, IR, and NMR data. Mass spectrometry will confirm the molecular weight of 169.58 g/mol and the presence of one chlorine atom through its characteristic M/M+2 isotopic pattern[2]. Infrared spectroscopy is expected to show key vibrations for the N-H (~3400 cm⁻¹), C-F (~1100 cm⁻¹), and C-Cl (~800 cm⁻¹) bonds. Finally, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy will provide the definitive structural proof, with the most telling signals being the large ¹JCF coupling constant (~240 Hz) in the ¹³C spectrum and the characteristic doublet for H7 in the ¹H spectrum due to coupling with fluorine. While this guide is predictive due to the lack of publicly available spectra, the analysis presented here provides a robust framework for any researcher working with this compound.
References
An In-Depth Technical Guide to 5-chloro-6-fluoro-1H-indole: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-chloro-6-fluoro-1H-indole, a halogenated indole derivative of significant interest to researchers and professionals in drug development. We will delve into its chemical properties, synthesis, spectroscopic characterization, and its emerging role as a key building block in the creation of targeted therapeutics.
Core Compound Identification and Properties
This compound is a disubstituted indole with the chemical formula C₈H₅ClFN.[1] The strategic placement of both a chlorine and a fluorine atom on the benzene portion of the indole ring system imparts unique physicochemical properties that are increasingly exploited in medicinal chemistry.
| Property | Value | Reference |
| CAS Number | 169674-57-1 | [1] |
| Molecular Weight | 169.58 g/mol | [1] |
| Molecular Formula | C₈H₅ClFN | [1] |
The presence of the electron-withdrawing halogen substituents influences the electron density of the indole ring, affecting its reactivity and interaction with biological targets.[2]
Synthesis of this compound
The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry, with several named reactions developed for this purpose. For the industrial-scale and laboratory synthesis of this compound and its analogs, the Leimgruber-Batcho indole synthesis is a particularly efficient and popular method.[3][4][5] This two-step process starts from an appropriately substituted o-nitrotoluene and offers high yields under relatively mild conditions.[5]
The Leimgruber-Batcho Indole Synthesis: A Workflow
The general workflow for the Leimgruber-Batcho synthesis is depicted below. This method avoids the often harsh conditions of the Fischer indole synthesis and allows for the preparation of a wide variety of substituted indoles.[4][5]
Caption: General workflow of the Leimgruber-Batcho indole synthesis.
Experimental Protocol: Synthesis of 5-fluoro-6-chloro-indole
The following protocol is adapted from a scalable synthesis of the constitutional isomer, 6-chloro-5-fluoro-indole, and illustrates the practical application of the Leimgruber-Batcho reaction.
Step 1: Formation of the Enamine Intermediate
-
A mixture of 3-chloro-4-fluoro-6-nitrotoluene, N,N-dimethylformamide di-isopropyl acetal, and N,N-dimethylformamide is heated to 100°C and stirred for 3 hours.
-
The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion, the mixture is cooled to room temperature to yield the crude enamine intermediate.
Step 2: Reductive Cyclization
-
A mixture of toluene, acetic acid, iron powder, and silica gel is heated to 60°C.
-
The solution of the crude enamine intermediate from Step 1 is added dropwise, maintaining the temperature below 80°C.
-
The reaction mixture is then heated to 100°C and stirred for 2 hours, with progress monitored by HPLC.
-
After cooling, ethyl acetate is added, and the mixture is filtered.
-
The filtrate is washed successively with 1N HCl, water, and saturated sodium bicarbonate solution.
-
The organic layer is dried over sodium sulfate, concentrated in vacuo, and purified to yield the final product, 5-fluoro-6-chloro-indole.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of a 5-chloro-indole derivative is characterized by distinct signals for the protons on both the pyrrole and benzene rings.[6] The N-H proton typically appears as a broad singlet in the downfield region (δ 8.0-12.0 ppm). The protons on the pyrrole ring (H2 and H3) will have characteristic chemical shifts and coupling patterns. The remaining aromatic protons on the benzene ring will appear as doublets or doublets of doublets, with their chemical shifts influenced by the positions of the chloro and fluoro substituents.
¹³C NMR Spectroscopy
In the ¹³C NMR spectrum, the carbon atoms of the indole ring will resonate at characteristic chemical shifts. The carbon directly attached to the chlorine atom (C5) and the carbon attached to the fluorine atom (C6) will show distinct chemical shifts due to the electronic effects of the halogens. The remaining carbon signals of the indole core will appear in the expected aromatic and heterocyclic regions. For a typical 5-chloro-indole, C2 resonates around δ 125 ppm and C3 around δ 102 ppm.[6]
Applications in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[11][12] Halogenated indoles, such as this compound, are particularly valuable as intermediates in the synthesis of targeted therapies, especially in oncology and virology.
Kinase Inhibitors for Cancer Therapy
Kinase inhibitors are a major class of anticancer drugs.[13] The 5-chloro-indole core has been identified as a key pharmacophore in the development of potent inhibitors for signaling pathways that are often dysregulated in cancer, such as those involving Glycogen Synthase Kinase 3β (GSK-3β).[1][14][15][16] The this compound moiety can be elaborated through various chemical transformations to produce molecules that compete with ATP for the kinase binding site, thereby inhibiting tumor cell proliferation and survival.
Caption: General scheme for the development and mechanism of action of indole-based kinase inhibitors.
Antiviral Agents
Indole derivatives have also demonstrated significant potential as antiviral agents, with some compounds on the market or in clinical trials for the treatment of viruses such as HIV and influenza.[11][12] The incorporation of fluorine and chlorine atoms into the indole ring can enhance the antiviral activity of the resulting compounds.[12][17][18] this compound serves as a versatile starting material for the synthesis of novel antiviral compounds that can target various stages of the viral life cycle, including entry, replication, and assembly.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its efficient synthesis via the Leimgruber-Batcho reaction, combined with the favorable pharmacological properties imparted by its halogen substituents, makes it a compound of high interest for drug discovery and development. The continued exploration of this and related halogenated indoles is expected to yield novel therapeutic agents for a range of diseases, from cancer to viral infections.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. 5-Chloroindole(17422-32-1) 1H NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. spectrabase.com [spectrabase.com]
- 10. 7-Chloro-6-fluoro indole(259860-01-0) 1H NMR spectrum [chemicalbook.com]
- 11. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. [PDF] Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors | Semantic Scholar [semanticscholar.org]
- 15. Design, Synthesis and Biological Evaluation of 7-Chloro-9H-pyrimido[4,5-b]indole-based Glycogen Synthase Kinase-3β Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, antiviral activity, and mode of action of some 3-substituted 2,5,6-trichloroindole 2'- and 5'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis, molecular modeling and antiviral activity of novel 5-fluoro-1H-indole-2,3-dione 3-thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility and Stability of 5-chloro-6-fluoro-1H-indole: A Critical Evaluation for Drug Development
This guide provides a comprehensive technical overview of the critical physicochemical properties of 5-chloro-6-fluoro-1H-indole, a halogenated indole derivative of interest in pharmaceutical research and development. In the journey of a molecule from a promising hit to a viable drug candidate, a thorough understanding of its solubility and stability is paramount. These fundamental characteristics dictate its bioavailability, formulation feasibility, and shelf-life, ultimately influencing its therapeutic potential and commercial viability. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven methodologies for the assessment of this compound.
Section 1: Physicochemical Profile of this compound
A foundational understanding of the intrinsic properties of this compound is essential for designing relevant solubility and stability studies. While extensive experimental data for this specific molecule is not widely published, we can compile its known characteristics and make informed predictions based on its structure.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₅ClFN | [1][2] |
| Molecular Weight | 169.58 g/mol | [1][2] |
| Appearance | Light yellow to light brown solid | Inferred from supplier data |
| Predicted LogP | 2.96 | [3] |
| Predicted pKa | 15.49 (acidic, N-H) | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 1 (Fluorine) | [3] |
The predicted LogP value of 2.96 suggests that this compound is a lipophilic molecule, which generally implies good solubility in organic solvents but potentially poor aqueous solubility.[3] The high pKa of the indole N-H proton indicates it is a very weak acid, and significant ionization will not occur under physiological pH conditions.
Section 2: Solubility Assessment: From Theory to Practice
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. The halogenated and bicyclic aromatic nature of this compound suggests that its aqueous solubility is likely to be low.
Strategic Solvent Selection
The choice of solvents for solubility determination is guided by the intended application. For early-stage discovery, solubility in organic solvents like dimethyl sulfoxide (DMSO) is crucial for preparing stock solutions for biological screening. For formulation development, understanding solubility in a range of pharmaceutically acceptable solvents and biorelevant media is necessary.
-
Aqueous Buffers (pH 1.2, 4.5, 6.8): These are chosen to mimic the pH conditions of the stomach and intestines, providing an initial assessment of how the compound might behave in the gastrointestinal tract.
-
Organic Solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO): These are important for analytical method development, purification, and as potential co-solvents in formulations.[4]
-
Biorelevant Media (e.g., FaSSIF, FeSSIF): Fasted-State and Fed-State Simulated Intestinal Fluids provide a more accurate prediction of in vivo dissolution by incorporating bile salts and phospholipids.
Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (as a solid)
-
Selected solvents (e.g., pH 1.2 HCl buffer, pH 6.8 phosphate buffer, Methanol, Acetonitrile)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Solvent Addition: Add a known volume of each selected solvent to the respective vials.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours). The extended shaking time allows the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a high speed to pellet any remaining suspended particles.
-
Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter. Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL.
Illustrative Data Table (Hypothetical):
Table 2: Illustrative Solubility of this compound at 25 °C
| Solvent | Solubility (µg/mL) |
| pH 1.2 Buffer | < 1 |
| pH 6.8 Buffer | < 1 |
| Water | < 1 |
| Methanol | 1500 |
| Ethanol | 850 |
| Acetonitrile | 2500 |
| DMSO | > 50,000 |
Visualization of the Solubility Workflow
Caption: Workflow for Thermodynamic Solubility Determination.
Section 3: Stability Assessment: A Forced Degradation Approach
Understanding the intrinsic stability of a drug substance is mandated by regulatory agencies and is crucial for identifying potential degradation pathways and developing a stable formulation. Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage to accelerate degradation.
Rationale for Stress Conditions
The selection of stress conditions is based on the International Council for Harmonisation (ICH) guideline Q1A(R2).[5] The goal is to induce a modest level of degradation (typically 5-20%) to allow for the identification of degradation products without completely destroying the molecule.
-
Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments, which is relevant to both formulation and in vivo stability in the GI tract.
-
Oxidation: Assesses the compound's sensitivity to oxidative stress, which can be encountered during manufacturing and storage.
-
Thermal Stress: Determines the impact of elevated temperatures on the compound's stability.
-
Photostability: Investigates the potential for degradation upon exposure to light, a critical consideration for both drug substance and product handling and packaging.
Potential Degradation Pathways for Halogenated Indoles
While specific degradation pathways for this compound are not documented, we can infer potential routes based on the chemistry of the indole nucleus and the presence of halogen substituents.
-
Oxidation: The electron-rich pyrrole ring of the indole nucleus is susceptible to oxidation, potentially leading to the formation of oxindoles or ring-opened products.[6]
-
Photodegradation: Aromatic halides can be labile to UV or visible light, which could lead to dechlorination or other radical-mediated degradation pathways.
-
Polymerization: Under strongly acidic conditions, indoles can be prone to polymerization.
Experimental Protocol: Forced Degradation Study
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (e.g., 0.1 M, 1 M)
-
Hydrogen peroxide (e.g., 3%, 30%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat at a controlled temperature (e.g., 60-80 °C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep at room temperature or heat gently for a defined period.
-
Oxidation: Mix the stock solution with an equal volume of hydrogen peroxide solution. Keep at room temperature for a defined period.
-
Thermal Degradation: Store a solid sample and a solution of the compound in a temperature-controlled oven at an elevated temperature (e.g., 80-100 °C).
-
Photodegradation: Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. A PDA detector is highly recommended to assess peak purity and identify the formation of new peaks corresponding to degradation products.
-
Data Evaluation: Calculate the percentage degradation of this compound. Analyze the chromatograms for the appearance of new peaks and determine their retention times and UV spectra.
Illustrative Data Table (Hypothetical):
Table 3: Illustrative Forced Degradation of this compound
| Stress Condition | Duration | Temperature | % Degradation | Number of Degradants |
| 0.1 M HCl | 24 h | 80 °C | 12.5 | 2 |
| 0.1 M NaOH | 8 h | 60 °C | 8.2 | 1 |
| 3% H₂O₂ | 24 h | RT | 18.9 | 3 |
| Thermal (Solid) | 7 days | 100 °C | < 1 | 0 |
| Photolytic | 1.2 million lux h | RT | 22.1 | 4 |
Visualization of the Forced Degradation Workflow
Caption: Workflow for Forced Degradation Study.
Section 4: The Synergy of Solubility and Stability in Drug Development
The data generated from solubility and stability studies are not independent but are intricately linked and collectively inform critical decisions in the drug development pipeline. Poor solubility can lead to challenges in formulation development, while instability can compromise the safety and efficacy of the final product.
A comprehensive understanding of these properties for this compound allows for:
-
Informed Candidate Selection: Early assessment of solubility and stability can help prioritize candidates with favorable physicochemical profiles.
-
Rational Formulation Design: Knowledge of solubility in various excipients and pH-dependent stability guides the development of robust and bioavailable formulations.
-
Development of Stability-Indicating Analytical Methods: The degradation products generated during forced degradation studies are essential for developing and validating analytical methods that can accurately quantify the API in the presence of its impurities.
-
Establishment of Appropriate Storage and Handling Conditions: Stability data are used to define the recommended storage conditions and shelf-life of the drug substance and the final drug product.
References
- 1. This compound | CAS 169674-57-1 [matrix-fine-chemicals.com]
- 2. scbt.com [scbt.com]
- 3. chemscene.com [chemscene.com]
- 4. CAS 496-15-1: Indoline | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: The Indole Nucleus as a Privileged Scaffold of Tunability
An In-Depth Technical Guide to the Electronic Properties of Di-Substituted Indoles
The indole ring system, a deceptively simple bicyclic aromatic heterocycle, is a cornerstone of chemical and biological sciences. It forms the core of the essential amino acid tryptophan, the neurotransmitter serotonin, and a vast array of pharmaceuticals and bioactive natural products.[1][2] Beyond its biological prevalence, the electron-rich nature of the indole scaffold makes it a compelling building block for functional organic materials, including those used in organic electronics.[3][4]
The true power of the indole nucleus, however, lies in its capacity for fine-tuning. The introduction of substituents onto the ring dramatically perturbs its π-electron system, allowing for the precise modulation of its electronic, electrochemical, and photophysical properties. Di-substitution, in particular, offers a sophisticated level of control, enabling researchers to manipulate the molecule's behavior through the interplay of electronic effects at distinct positions.
This guide moves beyond a simple catalog of properties. As a senior application scientist, my objective is to provide a narrative grounded in causality—to explain why specific substitutions lead to predictable changes. We will explore the theoretical underpinnings of substituent effects, detail the state-of-the-art experimental and computational methodologies used to characterize these molecules, and connect these fundamental properties to their practical applications in drug discovery and materials science. This document is designed for the practicing researcher, offering both foundational knowledge and field-proven insights into the electronic landscape of di-substituted indoles.
The Theoretical Framework: Quantifying Substituent Effects
To understand di-substituted indoles, one must first grasp the language of physical organic chemistry used to describe electronic perturbations. The behavior of any substituted aromatic system is governed by the intrinsic electron-donating or electron-withdrawing nature of its functional groups.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃), amino (-NH₂), and alkyl groups, increase the electron density of the indole π-system. They achieve this through resonance (mesomeric) effects, where lone pairs of electrons are delocalized into the ring, and/or through inductive effects, where electron density is pushed through sigma bonds.
-
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂), cyano (-CN), and formyl (-CHO), decrease the electron density of the ring.[5] They pull electron density away through resonance and/or induction.
The position of the substituent is as critical as its nature. The indole ring is not electronically uniform; the pyrrole ring is significantly more electron-rich and prone to electrophilic attack (typically at the C3 position) than the benzene ring. Therefore, a substituent on the pyrrole ring (e.g., at N1, C2, or C3) will have a more direct and pronounced impact on the core electronic properties than one on the benzenoid ring (C4, C5, C6, C7).
The Hammett Equation: A Quantitative Tool
To move from a qualitative to a quantitative understanding, we employ linear free-energy relationships, most notably the Hammett equation .[6] Originally developed for substituted benzoic acids, its principles are broadly applicable. The equation, log(K/K₀) = σρ, relates the rate or equilibrium constant (K) of a reaction for a substituted molecule to a reference molecule (K₀) through two parameters:
-
The Substituent Constant (σ): An empirical value that quantifies the electronic effect of a particular substituent (e.g., -NO₂, -Cl, -CH₃) at a specific position (meta or para). A positive σ value indicates an EWG, while a negative value signifies an EDG.[6][7]
-
The Reaction Constant (ρ): A measure of the reaction's sensitivity to the electronic effects of substituents. A positive ρ value indicates that the reaction is accelerated by EWGs (i.e., a negative charge is built up in the transition state), while a negative ρ signifies acceleration by EDGs.[6][8]
By performing Hammett analysis on reactions involving di-substituted indoles, researchers can gain profound insight into reaction mechanisms and the electronic demands of the transition state.[8]
Modulating Frontier Molecular Orbitals (FMOs) and Redox Potentials
The reactivity and electronic behavior of a molecule are largely dictated by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Energy: Correlates with the molecule's ability to donate an electron. A higher HOMO energy level means the molecule is more easily oxidized.
-
LUMO Energy: Correlates with the molecule's ability to accept an electron. A lower LUMO energy level means the molecule is more easily reduced.
-
HOMO-LUMO Gap (ΔE): This energy difference is a critical determinant of the molecule's electronic absorption properties and kinetic stability. A smaller gap generally corresponds to absorption at longer wavelengths (a red shift).[1][9]
Di-substitution provides a powerful handle to tune these energy levels.
-
EDGs raise the energy of the HOMO more significantly than the LUMO, generally leading to a smaller HOMO-LUMO gap and making the molecule easier to oxidize.
-
EWGs lower the energy of both the HOMO and LUMO, but typically have a stronger effect on the LUMO. This also tends to decrease the HOMO-LUMO gap and makes the molecule easier to reduce.
The interplay of two substituents can lead to additive, synergistic, or even opposing effects depending on their nature and placement. For instance, a "push-pull" system with an EDG on one end of the conjugated system and an EWG on the other is a classic strategy for dramatically reducing the HOMO-LUMO gap, shifting absorption into the visible region.[10]
Diagram: Influence of Substituents on FMO Energy Levels
Caption: Effect of EDGs and EWGs on indole's frontier molecular orbitals.
Experimental Protocol: Characterizing Redox Potentials via Cyclic Voltammetry (CV)
Cyclic voltammetry is the primary technique for measuring the oxidation and reduction potentials of a molecule. It provides direct experimental validation of the concepts predicted by FMO theory.
Objective: To determine the first oxidation potential (Eₚₐ) of a di-substituted indole derivative.
Materials & Equipment:
-
Potentiostat with a three-electrode cell setup (Working Electrode: Glassy Carbon or Platinum; Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE); Counter Electrode: Platinum wire).
-
Electrolyte solution: e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile or dichloromethane.
-
Analyte: Di-substituted indole (~1-5 mM concentration).
-
Internal Standard: Ferrocene (for referencing the potential).
-
Inert gas (Argon or Nitrogen) for deoxygenation.
Methodology:
-
Preparation: Dissolve the supporting electrolyte (TBAPF₆) in the chosen anhydrous solvent. Add the di-substituted indole to the desired concentration.
-
Cell Assembly: Assemble the three-electrode cell. Polish the working electrode with alumina slurry, rinse thoroughly, and dry before immersion.
-
Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.
-
Initial Scan: Run a cyclic voltammogram over a wide potential range to identify the approximate potential of the oxidation event. Set the scan rate to 100 mV/s. The potential is swept from a starting value (e.g., 0 V) to a positive vertex potential and then reversed.
-
Data Acquisition: Record the voltammogram, which plots current (I) versus potential (V). The oxidation of the indole will appear as a peak in the anodic (positive) sweep. The peak potential is denoted as Eₚₐ.
-
Internal Referencing: After recording the analyte's CV, add a small amount of ferrocene to the solution and record another CV. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined, stable potential.
-
Data Analysis: Measure the Eₚₐ of the indole relative to the E₁̸₂ of the Fc/Fc⁺ couple (E₁̸₂ = (Eₚₐ + Eₚ꜀)/2). This corrects for variations in the reference electrode potential. The reported oxidation potential is then given in Volts vs. Fc/Fc⁺.
Trustworthiness Check: The reversibility of the redox event should be checked by varying the scan rate. For a reversible process, the peak separation (ΔEₚ = Eₚₐ - Eₚ꜀) should be close to 59/n mV (where n is the number of electrons transferred) and the peak current should be proportional to the square root of the scan rate.
Table 1: Representative Oxidation Potentials of Substituted Indoles
| Compound | Substituents | Oxidation Potential (V vs. Ag/AgCl) | Key Observation |
| Indole | None | ~0.90 | Baseline for comparison. |
| 5-Methoxyindole | C5: -OCH₃ (EDG) | ~0.75 | EDG lowers the oxidation potential, making it easier to oxidize.[11] |
| 5-Cyanoindole | C5: -CN (EWG) | ~1.15 | EWG increases the oxidation potential, making it harder to oxidize.[12] |
| 1-Methyl-5-methoxyindole | N1: -CH₃ (EDG), C5: -OCH₃ (EDG) | ~0.70 | Two EDGs have an additive effect, further lowering the oxidation potential. |
Note: Absolute potential values are highly dependent on solvent, electrolyte, and reference electrode. The trend is the critical insight.
Photophysical Properties: Harnessing Light Absorption and Emission
The interaction of di-substituted indoles with light is governed by their electronic structure. Substituents that modify the HOMO-LUMO gap will invariably alter the molecule's absorption and emission spectra.[1][9]
UV-Visible Absorption
The characteristic UV absorption of the indole chromophore arises from π-π* electronic transitions. The two lowest energy transitions are famously designated as ¹Lₐ and ¹Lₑ.[13][14] The position of the longest-wavelength absorption maximum (λₘₐₓ) is highly sensitive to substitution.
-
Bathochromic Shift (Red Shift): A shift of λₘₐₓ to a longer wavelength. This is typically caused by substituents that decrease the HOMO-LUMO gap, such as strong EDGs, strong EWGs, or extending the π-conjugated system.[5][15]
-
Hypsochromic Shift (Blue Shift): A shift of λₘₐₓ to a shorter wavelength.
For example, studies have shown a clear trend where electron-withdrawing groups at the C4-position of indole cause a red shift in the absorption maximum, allowing for excitation with lower energy light.[5]
Fluorescence Emission
Many indole derivatives are fluorescent, re-emitting a portion of the absorbed energy as light. Key parameters include:
-
Emission Maximum (λₑₘ): The wavelength at which the highest intensity of fluorescence is observed.
-
Stokes Shift: The difference in energy (or wavelength) between the absorption maximum and the emission maximum (λₑₘ - λₘₐₓ). A larger Stokes shift is often desirable in imaging applications to minimize self-absorption.[16]
-
Fluorescence Quantum Yield (Φ_F or QY): The ratio of photons emitted to photons absorbed. It represents the efficiency of the fluorescence process, with a maximum value of 1.0 (or 100%).
Di-substitution is a primary strategy for developing novel fluorophores. By installing EDGs and EWGs, one can tune the emission color across the visible spectrum and modulate the quantum yield.[10] For example, 4-formyltryptophan, an indole derivative with an EWG, emits cyan fluorescence with a respectable quantum yield, making it a useful biological reporter.[5] Conversely, 4-nitroindole is essentially non-fluorescent and can act as a quencher.[5]
Experimental Protocol: Relative Fluorescence Quantum Yield (QY) Measurement
This protocol uses the comparative method, which relies on a well-characterized fluorescence standard.
Objective: To determine the fluorescence quantum yield (Φ_F) of a di-substituted indole derivative.
Materials & Equipment:
-
Fluorometer (Spectrofluorometer).
-
UV-Vis Spectrophotometer.
-
Matched quartz cuvettes (1 cm path length).
-
Fluorescence Standard: A compound with a known QY that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54).
-
High-purity solvents (e.g., cyclohexane, ethanol).[17]
Methodology:
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample (S) and the reference standard (R) in the same solvent.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of all solutions at the chosen excitation wavelength (λₑₓ). The absorbance values should be kept low (< 0.1) to minimize inner filter effects.
-
Measure Fluorescence Spectra: Using the fluorometer, record the fluorescence emission spectrum for each solution, exciting at λₑₓ. Ensure experimental settings (e.g., slit widths) are identical for all measurements.
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_S) is calculated using the following equation:
Φ_S = Φ_R × (I_S / I_R) × (A_R / A_S) × (n_S² / n_R²)
Where:
-
Φ is the quantum yield.
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
Subscripts S and R refer to the sample and reference, respectively. (If the same solvent is used, the refractive index term cancels out).
-
-
Data Validation: Plot the integrated fluorescence intensity versus absorbance for the series of concentrations for both the sample and the standard. The plots should be linear, and the slope of these lines can be used in the calculation for higher accuracy.
Table 2: Representative Photophysical Properties of Substituted Indoles
| Compound | Solvent | λₘₐₓ (nm) | λₑₘ (nm) | Quantum Yield (Φ_F) | Key Observation |
| 6-hydroxyindole | Cyclohexane | ~301 | ~304 | - | Exhibits a very small Stokes shift in a non-polar environment.[13] |
| 5-hydroxyindole | Cyclohexane | ~308 | ~325 | - | Shows a more typical Stokes shift compared to the 6-hydroxy isomer.[13] |
| 4-formyl-indole | Ethanol | ~330 | ~450 | ~0.22 | The formyl EWG creates a large Stokes shift and cyan emission.[5] |
| 4-cyano-indole | Ethanol | ~305 | ~410 | >0.80 | The cyano EWG produces a highly efficient blue-emitting fluorophore.[5] |
Computational Chemistry: Predicting Electronic Properties
Modern research on substituted indoles relies heavily on computational methods, particularly Density Functional Theory (DFT), to predict and rationalize experimental findings.[1][9] DFT provides a balance of computational efficiency and accuracy for calculating the electronic structure of organic molecules.[1][18]
A typical computational workflow allows researchers to predict key properties before undertaking complex synthesis.
Diagram: Computational Workflow for Electronic Property Prediction
Caption: A standard workflow for predicting indole electronic properties using DFT.
This in silico approach allows for the rapid screening of virtual libraries of di-substituted indoles, identifying promising candidates for synthesis and targeting specific electronic, redox, or photophysical properties. DFT calculations have shown good agreement with experimental values for properties like oxidation potentials and absorption spectra.[15]
Applications Driven by Tailored Electronics
The ability to precisely control the electronic properties of di-substituted indoles has profound implications for several advanced scientific fields.
-
Drug Development and QSAR: Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the structural or physicochemical properties of compounds with their biological activities.[2][19] Electronic descriptors—such as dipole moment, atomic charges, and FMO energies—are critical inputs for QSAR models. By synthesizing di-substituted indoles with varied electronic profiles, medicinal chemists can probe interactions with biological targets and build predictive models to design more potent and selective drugs.[20] For instance, molecular polarity and energy have been shown to influence the inhibitory activity of indole derivatives against enzymes like phospholipase A2.
-
Organic Electronics: The electron-rich nature and tunable HOMO levels of indoles make them excellent candidates for hole-transporting materials in organic light-emitting diodes (OLEDs) and other electronic devices.[4] By introducing specific substituents, researchers can optimize the HOMO level of the indole derivative to match the work function of the anode, facilitating efficient charge injection and transport, which is crucial for device performance.
-
Fluorescent Probes and Sensors: The sensitivity of indole's fluorescence to its local environment and electronic structure makes it a premier scaffold for chemical sensors. Di-substitution can be used to design probes that exhibit a change in fluorescence color or intensity in response to a specific analyte or environmental change, such as pH.[10] For example, designing a "push-pull" indole with a basic nitrogen site can lead to significant colorimetric and fluorescent responses upon protonation, forming the basis of a pH sensor.[10]
Conclusion and Future Outlook
Di-substitution is not merely a synthetic exercise; it is a rational design strategy for manipulating the flow of electrons within the indole scaffold. Through the judicious choice of electron-donating and electron-withdrawing groups at specific positions, researchers can exert fine control over a molecule's frontier orbitals, redox behavior, and interactions with light. This guide has illuminated the theoretical basis for these effects, detailed the key experimental and computational protocols for their characterization, and linked these fundamental properties to high-value applications.
The future of this field is bright. The continued development of more efficient synthetic methodologies will grant access to increasingly complex substitution patterns. In parallel, advances in computational chemistry will enable more accurate predictions, accelerating the design-synthesis-test cycle. We can anticipate the emergence of novel di-substituted indoles as next-generation materials for flexible electronics, advanced diagnostics, and targeted therapeutics, all built upon the foundational principles of their tunable electronic properties.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. jocpr.com [jocpr.com]
- 3. Thiophene-functionalized octupolar triindoles: synthesis and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hammett equation - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. research.ed.ac.uk [research.ed.ac.uk]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. researchgate.net [researchgate.net]
- 19. ijeab.com [ijeab.com]
- 20. Synthesis and quantitative structure-activity relationship (QSAR) study of novel N-arylsulfonyl-3-acylindole arylcarbonyl hydrazone derivatives as nematicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Strategic Approach to the Preliminary Biological Screening of 5-chloro-6-fluoro-1H-indole: A Technical Guide
Introduction: Unveiling the Potential of a Halogenated Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of a vast array of natural and synthetic bioactive compounds.[1] Its inherent ability to interact with numerous biological targets has led to the development of drugs for a wide range of therapeutic areas, including oncology, infectious diseases, and neurology.[2][3] The strategic placement of halogen atoms, such as chlorine and fluorine, on the indole ring can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, thereby enhancing its pharmacological profile.[4]
This guide focuses on 5-chloro-6-fluoro-1H-indole , a halogenated indole derivative with a defined chemical structure.[5] While comprehensive biological screening data for this specific parent compound is not extensively documented in public literature, its significance is underscored by its role as a key synthetic intermediate in the development of potent therapeutic agents. Notably, it serves as a foundational building block for novel monoacylglycerol lipase (MAGL) inhibitors, which are being investigated for neuroinflammation, pain, and cancer, as well as for 3-phosphoglycerate dehydrogenase (PHGDH) inhibitors with potential applications in oncology.
This documented utility provides a strong rationale for conducting a thorough preliminary biological screening of the core this compound scaffold. Such an investigation is crucial to de-risk and inform its progression into more complex drug discovery programs by elucidating its intrinsic biological activities and potential liabilities. This guide outlines a structured, tiered approach for its initial in vitro evaluation, designed for researchers, scientists, and drug development professionals.
A Tiered Strategy for Comprehensive Preliminary Screening
A logical, resource-conscious screening cascade is essential for the efficient evaluation of a new chemical entity. We propose a two-tiered approach, beginning with broad-spectrum primary assays to identify general bioactivity, followed by more targeted secondary assays to explore potential mechanisms of action based on the known applications of its derivatives.
Caption: Tiered workflow for the preliminary biological screening of this compound.
Tier 1: Primary Screening Protocols
The initial tier is designed to cast a wide net, assessing the compound's fundamental impact on cell viability and microbial growth.
Cytotoxicity and Antiproliferative Activity
Rationale: The use of this compound as a precursor for anticancer agents necessitates an early assessment of its effect on cell proliferation.[6][7] This primary screen determines the compound's general cytotoxicity and its potential selectivity towards cancer cells over non-cancerous cells.
Recommended Assay: Sulforhodamine B (SRB) Assay
The SRB assay is a reliable and sensitive colorimetric method that measures cell density based on the staining of total cellular protein, making it independent of metabolic activity.[8]
Experimental Protocol:
-
Cell Culture: Culture a panel of human cancer cell lines (e.g., MCF-7 for breast, HCT-116 for colon, A549 for lung) and a non-cancerous cell line (e.g., HEK293 embryonic kidney cells or MRC-5 lung fibroblasts) in appropriate media.[9]
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Treatment: Replace the medium in the cell plates with the medium containing the various compound concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
Cell Fixation: Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[8]
-
Staining: Wash the plates with water and allow them to air-dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and wash the plates with 1% (v/v) acetic acid to remove unbound dye.
-
Solubilization: Allow the plates to air-dry completely. Add 10 mM Tris-base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value by non-linear regression analysis.
Data Presentation:
| Cell Line | Type | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Reference Value |
| HCT-116 | Colon Carcinoma | Experimental Value | Reference Value |
| A549 | Lung Carcinoma | Experimental Value | Reference Value |
| HEK293 | Normal Kidney | Experimental Value | Reference Value |
Broad-Spectrum Antimicrobial Screening
Rationale: Indole derivatives are well-known for their antimicrobial properties.[1][3] A primary screen against a representative panel of pathogenic microbes is essential to determine if the compound possesses any antibacterial or antifungal activity.
Recommended Assay: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol:
-
Microorganism Panel: Use a panel including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and a yeast (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast), a negative growth control (broth only), and a vehicle control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. A viability indicator like resazurin can be added to aid visualization.
Data Presentation:
| Microorganism | Type | This compound MIC (µg/mL) | Control MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Experimental Value | Ciprofloxacin |
| Escherichia coli | Gram-negative | Experimental Value | Ciprofloxacin |
| Pseudomonas aeruginosa | Gram-negative | Experimental Value | Ciprofloxacin |
| Candida albicans | Yeast | Experimental Value | Fluconazole |
Tier 2: Hypothesis-Driven Secondary Screening
Should the compound exhibit interesting activity in Tier 1 assays (e.g., moderate cytotoxicity against a cancer cell line), secondary assays can provide insights into its potential mechanism of action.
Antioxidant Activity Assessment
Rationale: Oxidative stress is implicated in numerous diseases, including inflammation and neurodegeneration. Many indole-containing compounds possess antioxidant properties by acting as radical scavengers. This assay provides a rapid measure of the compound's potential to neutralize free radicals.
Recommended Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This spectrophotometric assay uses a stable free radical (DPPH•) which is reduced in the presence of an antioxidant, leading to a color change from purple to yellow.
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of the test compound in methanol and a fresh solution of DPPH in methanol with a specific absorbance at 517 nm.
-
Reaction Mixture: In a 96-well plate, add various concentrations of the test compound to the DPPH solution. Include a blank (methanol only) and a positive control (e.g., Ascorbic Acid or Trolox).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Data Presentation:
| Compound | DPPH Radical Scavenging IC₅₀ (µM) |
| This compound | Experimental Value |
| Ascorbic Acid (Positive Control) | Reference Value |
Enzyme Inhibition Screening
Rationale: The most compelling reason to screen this compound is its documented use in synthesizing enzyme inhibitors. Therefore, a targeted screen against relevant enzymes is a logical next step to test the hypothesis that the core scaffold itself may possess inhibitory activity. An inhibition assay is a laboratory test designed to determine if a molecule affects the normal activity of an enzyme.
Recommended Approach: Kinase Profiling or Specific Enzyme Assay
-
Kinase Profiling: Given the importance of kinases in cancer, screening the compound against a panel of key oncogenic kinases (e.g., EGFR, BRAF, VEGFR) can be highly informative. Many commercial services offer such profiling.
-
Specific Enzyme Assay (e.g., MAGL): Based on patent literature, a direct assay for MAGL inhibition would be highly relevant.[10] This typically involves measuring the hydrolysis of a substrate that produces a fluorescent or colorimetric signal.
General Workflow for an Enzyme Inhibition Assay:
Caption: A generalized workflow for a typical in vitro enzyme inhibition assay.
Data Presentation:
| Enzyme Target | This compound % Inhibition @ 10 µM | This compound IC₅₀ (µM) |
| Kinase 1 | Experimental Value | If active, determine |
| Kinase 2 | Experimental Value | If active, determine |
| MAGL | Experimental Value | If active, determine |
Conclusion and Forward Outlook
This technical guide provides a robust and scientifically-grounded framework for the preliminary biological evaluation of this compound. By systematically progressing through a tiered screening cascade, researchers can efficiently identify and characterize the intrinsic bioactivities of this valuable synthetic intermediate. The results from these foundational assays—cytotoxicity, antimicrobial, antioxidant, and targeted enzyme inhibition—will be instrumental in guiding future medicinal chemistry efforts, whether in optimizing this scaffold for a specific biological target or in understanding the potential off-target effects of its more complex derivatives. This structured approach ensures that the full potential of the this compound core is thoroughly and strategically explored.
References
- 1. 5,6-Difluoro-1H-indole | C8H5F2N | CID 2778732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. WO2017156177A1 - 3-phosphoglycerate dehydrogenase inhibitors and uses thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Indolylarylsulfones, a fascinating story of highly potent human immunodeficiency virus type 1 non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-(6-chloro-2-pyridinyl)-5-fluoro-1H-indole | C13H8ClFN2 | CID 173547633 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-chloro-1h-indole | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Discovery and Synthetic History of 5-Chloro-6-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Indole
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1] Within the vast chemical space of indole derivatives, halogenated variants have garnered significant attention for their ability to modulate the physicochemical and biological properties of molecules, such as metabolic stability, binding affinity, and lipophilicity.[2] 5-Chloro-6-fluoro-1H-indole, a di-halogenated indole, has emerged as a particularly valuable building block in modern drug discovery. Its strategic importance lies in its role as a key intermediate in the synthesis of potent and selective therapeutic agents, most notably targeting central nervous system disorders and cancer. This guide provides a comprehensive overview of the discovery and synthetic evolution of this crucial heterocyclic compound, offering field-proven insights into its preparation and application.
Discovery and Initial Synthetic Approaches
While a singular, seminal publication marking the "discovery" of this compound is not readily apparent in the surveyed literature, its emergence is intrinsically linked to the broader exploration of fluorinated indoles in medicinal chemistry. The quest for novel 5-HT2C receptor agonists and Glycogen Synthase Kinase 3β (GSK-3β) inhibitors has driven the development of various synthetic routes to access polysubstituted indoles. Early methodologies for similar structures often relied on classical indole syntheses, which, while foundational, presented challenges in regioselectivity and scalability.
One of the earliest comprehensive methods adaptable to this substitution pattern is the Leimgruber-Batcho indole synthesis .[3][4] This powerful and versatile two-step process, which proceeds from an o-nitrotoluene precursor, became a popular alternative to the older Fischer indole synthesis due to its milder conditions, high yields, and the commercial availability of many starting materials.[3][5] The application of this method to halogenated indoles marked a significant step forward in accessing structures like this compound.
Modern Synthetic Methodologies: The Leimgruber-Batcho Approach
The Leimgruber-Batcho synthesis remains a preferred industrial method for producing 2,3-unsubstituted indoles and has been successfully adapted for the large-scale production of halogenated indoles. The synthesis is characterized by two key transformations: the formation of an enamine from an o-nitrotoluene and a formamide acetal, followed by a reductive cyclization.
Causality Behind Experimental Choices
The choice of the Leimgruber-Batcho synthesis for producing this compound is underpinned by several strategic advantages over other methods like the Fischer indole synthesis:
-
High Yields and Purity: This method consistently delivers high yields of the desired indole, often with simpler purification protocols compared to the acidic and sometimes harsh conditions of the Fischer synthesis, which can lead to side reactions and isomeric mixtures.[3][4]
-
Mild Conditions: The reductive cyclization step can be achieved using a variety of reducing agents under relatively mild conditions, making the process compatible with a wider range of functional groups.[3]
-
Scalability: The protocol has been proven to be robust and scalable, making it suitable for industrial production where multi-kilogram quantities are required.
-
Regiocontrol: Starting with the appropriately substituted o-nitrotoluene (in this case, 4-chloro-5-fluoro-2-nitrotoluene) ensures the unambiguous formation of the desired 5,6-substituted indole isomer, a significant advantage over methods that might require separation of regioisomers.[4]
Detailed Experimental Protocol: A Scalable Leimgruber-Batcho Synthesis
The following protocol is adapted from a demonstrated multi-kilogram scale synthesis of the constitutional isomer, 6-chloro-5-fluoro-1H-indole, and serves as a robust template for the synthesis of the title compound from 4-chloro-5-fluoro-2-nitrotoluene.
Part 1: Enamine Formation
-
Reaction Setup: To a solution of 4-chloro-5-fluoro-2-nitrotoluene (1.0 equivalent) in N,N-dimethylformamide (DMF, approx. 4 volumes), add N,N-dimethylformamide di-isopropyl acetal (2.0 equivalents).
-
Heating: Heat the reaction mixture to approximately 100-110°C and stir for 3-4 hours.
-
Monitoring: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to ensure complete consumption of the starting nitrotoluene. The intermediate enamine, (E)-1-(4-chloro-5-fluoro-2-nitrophenyl)-N,N-dimethylprop-1-en-2-amine, typically appears as a deep red colored compound due to the extended conjugation.[3]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and kept aside for the next step without isolation.
Part 2: Reductive Cyclization
-
Reductant Slurry Preparation: In a separate reactor, a mixture of toluene (approx. 8 volumes), acetic acid (approx. 8 volumes), iron powder (approx. 4 equivalents), and silica gel (approx. 2 parts by weight relative to the starting nitrotoluene) is heated to 60°C and stirred for 30 minutes. The silica gel is added to improve the stirrability of the iron slurry and facilitate subsequent filtration.
-
Addition of Enamine: The enamine solution from Part 1 is added dropwise to the iron slurry, maintaining the internal temperature below 80°C.
-
Cyclization: The mixture is then heated to 100°C and stirred for approximately 2 hours. Reaction completion is monitored by HPLC.
-
Filtration and Extraction: The reaction mixture is cooled to 50°C, and ethyl acetate (approx. 10 volumes) is added. The mixture is filtered to remove iron and silica gel, and the filter cake is washed with additional ethyl acetate.
-
Aqueous Wash: The combined filtrate is washed sequentially with 1N HCl, water, and saturated sodium bicarbonate solution to remove inorganic impurities and residual acids.
-
Isolation and Purification: The organic layer is dried over sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product. The crude this compound is then purified by crystallization from a suitable solvent system (e.g., a mixture of dichloromethane and hexane) to afford a tan-brown solid.
Diagram 1: Leimgruber-Batcho Synthesis Workflow
Caption: Workflow of the Leimgruber-Batcho indole synthesis.
Alternative Synthetic Route: From 3-Chloro-4-fluoroaniline
An alternative and novel synthetic pathway has been described, particularly in the patent literature, which avoids the use of a nitrotoluene precursor. This method commences with the more readily available 3-chloro-4-fluoroaniline.[6]
Detailed Experimental Protocol
This two-step process involves the formation of an intermediate via a reaction with boron trichloride and chloroacetonitrile, followed by a reductive cyclization.[6]
Part 1: Intermediate Formation
-
Reaction Setup: Under an inert atmosphere and in an ice-water bath, a toluene solution of 4-fluoro-3-chloroaniline (1.0 equivalent) is added dropwise to a toluene solution of boron trichloride (1.1 equivalents).
-
Reagent Addition: Chloroacetonitrile (1.2 equivalents) and anhydrous aluminum trichloride (1.1 equivalents) are subsequently added to the mixture.
-
Reflux: The reaction is refluxed under nitrogen protection for 6-8 hours.
-
Work-up: After cooling, 2N hydrochloric acid is added, and the mixture is heated to 80°C to dissolve the solids. The cooled reaction mixture is extracted with dichloromethane. The aqueous layer is neutralized with 2N sodium hydroxide and re-extracted. The combined organic phases are dried and concentrated to yield the crude intermediate. This step reportedly proceeds with a yield greater than 90%.[6]
Part 2: Reductive Cyclization
-
Reaction Setup: The crude intermediate from Part 1 is dissolved in a dioxane/water (10:1) mixture.
-
Reduction: Sodium borohydride (1.1 equivalents) is added, and the system is refluxed for 8-10 hours.
-
Isolation: The solvent is removed under reduced pressure, and the residue is extracted with dichloromethane. The combined organic phases are dried and concentrated.
-
Purification: The final product, 6-chloro-5-fluoro-1H-indole (note: this patent describes the synthesis of the isomer), is obtained after vacuum distillation with a reported purity of >97% and a total two-step yield of over 55%.[6]
Diagram 2: Alternative Synthesis from 3-Chloro-4-fluoroaniline
Caption: Alternative synthesis workflow.
Comparative Analysis of Synthetic Routes
| Parameter | Leimgruber-Batcho Synthesis | Synthesis from 3-Chloro-4-fluoroaniline |
| Starting Material | 4-Chloro-5-fluoro-2-nitrotoluene | 3-Chloro-4-fluoroaniline |
| Key Reagents | DMF Acetal, Fe/Acetic Acid | BCl₃, AlCl₃, ClCH₂CN, NaBH₄ |
| Overall Yield | Reported as 70-75% for the isomer. | Reported as >55% for the isomer.[6] |
| Purity | High purity after crystallization. | >97% after distillation.[6] |
| Scalability | Proven for multi-kilogram scale. | Suitable for industrial production.[6] |
| Advantages | Milder conditions, avoids harsh acids.[3] | Readily available starting material, short reaction sequence.[6] |
| Disadvantages | Availability of substituted o-nitrotoluenes can be a limitation. | Use of highly reactive and hazardous reagents like BCl₃ and AlCl₃. |
Application in Drug Discovery: A Gateway to Potent Kinase Inhibitors and CNS Agents
This compound is not an end product but a critical stepping stone in the synthesis of complex pharmaceutical agents. Its di-halogenated structure provides specific electronic properties and points for further functionalization.
GSK-3β Inhibitors for Neurological Disorders and Cancer
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase implicated in a multitude of cellular processes. Its dysregulation is linked to severe pathologies, including Alzheimer's disease, bipolar disorder, and various cancers.[7] Consequently, the development of potent and selective GSK-3β inhibitors is a major focus of pharmaceutical research. The this compound core has been incorporated into novel classes of GSK-3β inhibitors. For instance, it serves as a foundational scaffold for creating indolylmaleimide-based inhibitors, which have shown promise in modulating the Wnt signaling pathway by inhibiting GSK-3β.[8]
5-HT2C Receptor Agonists for Obesity and Psychiatric Disorders
The serotonin 2C (5-HT2C) receptor is a key target for treating obesity, depression, and other psychiatric disorders. This compound is a known intermediate in the synthesis of potent 5-HT2C receptor agonists, such as Ro 60-0715.[6][9] The specific halogenation pattern of the indole is crucial for achieving the desired receptor affinity and pharmacological profile.
Conclusion and Future Outlook
This compound represents a prime example of a "privileged scaffold" in medicinal chemistry. Its synthetic accessibility, primarily through the robust and scalable Leimgruber-Batcho synthesis, has cemented its importance in the drug development pipeline. The strategic placement of both chloro and fluoro substituents provides a unique combination of electronic and steric properties that are exploited in the design of highly specific enzyme inhibitors and receptor modulators. As research into complex diseases like neurodegenerative disorders and cancer continues to advance, the demand for versatile and precisely functionalized intermediates like this compound is expected to grow, ensuring its continued relevance in the synthesis of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. 7-Chloro-6-fluoro indole(259860-01-0) 1H NMR spectrum [chemicalbook.com]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. benchchem.com [benchchem.com]
- 6. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 7. Design, synthesis and anticancer evaluation of novel hydrazide-2-oxindole analogues as GSK-3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel indolylmaleimide acts as GSK-3beta inhibitor in human neural progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Fundamental Reactivity of the 5-Chloro-6-fluoro-1H-indole Scaffold: A Manual for the Synthetic Chemist
An In-Depth Technical Guide:
Executive Summary:
The 5-chloro-6-fluoro-1H-indole scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and materials science.[1] Its unique substitution pattern, featuring both chloro and fluoro groups on the benzenoid ring, imparts a distinct electronic character that governs its reactivity and provides multiple handles for synthetic diversification. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the core reactivity of this scaffold. We move beyond simple procedural listings to dissect the causal mechanisms behind key transformations, offering field-proven insights into electrophilic substitutions, N-functionalization, metal-catalyzed cross-couplings, and directed C-H activation strategies. By understanding the electronic interplay of the indole nucleus and its halogen substituents, the modern chemist can unlock the full synthetic potential of this valuable building block.
The this compound Core: Structural and Electronic Landscape
The synthetic utility of the this compound scaffold (CAS: 169674-57-1, MW: 169.58 g/mol ) stems from the nuanced interplay of its constituent parts.[2][3] Understanding this electronic foundation is paramount to predicting and controlling its chemical behavior.
The Indole Nucleus: An Electron-Rich System
The indole ring is an inherently electron-rich aromatic system. The lone pair on the pyrrolic nitrogen (N1) is delocalized into the ring, significantly increasing the electron density, particularly at the C3 position. This makes the indole core highly susceptible to electrophilic attack.
The Halogen Effect: A Duality of Influence
The reactivity of the scaffold is modulated by the two halogen substituents on the benzenoid ring.
-
Inductive Effect (-I): Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect, which deactivates the entire ring system towards electrophilic attack compared to unsubstituted indole.
-
Mesomeric Effect (+M): The halogens possess lone pairs that can be donated into the aromatic system via resonance. This effect directs incoming electrophiles to the ortho and para positions.
In the this compound system, these effects create a complex reactivity map. The overall deactivation makes the scaffold more robust and often requires more forcing conditions for certain transformations, while the directing effects can be harnessed for regioselective functionalization.
Electrophilic Aromatic Substitution (EAS): Targeting the C3-Position
Despite the deactivating nature of the C5 and C6 halogens, the pyrrole ring remains the most electron-rich portion of the molecule. Consequently, electrophilic aromatic substitution overwhelmingly occurs at the C3 position, which is the site of highest electron density (the nucleophilic center).[4]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position, a crucial precursor for many further modifications.[5] The reaction proceeds by generating a Vilsmeier reagent (a chloroiminium ion) in situ from a phosphoryl chloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).
Causality of Experimental Choice: The indole ring, while nucleophilic, requires an activated electrophile. The Vilsmeier reagent is sufficiently electrophilic to be attacked by the C3 position of the deactivated indole core, leading to the formation of an iminium intermediate that is subsequently hydrolyzed to the aldehyde.
Caption: Workflow for Vilsmeier-Haack formylation of the indole scaffold.
Experimental Protocol: Synthesis of this compound-3-carbaldehyde [5]
-
Reagent Preparation: In a flask cooled to 0 °C under an inert atmosphere (N₂ or Ar), slowly add phosphoryl chloride (1.2 eq.) to N,N-dimethylformamide (DMF, 5-10 vol.). Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Reaction: Dissolve this compound (1.0 eq.) in DMF (3 vol.) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Heating: After the addition is complete, allow the mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.
-
Isolation: The product typically precipitates as a solid. Filter the solid, wash thoroughly with water, and dry under vacuum to yield the desired aldehyde.
Friedel-Crafts Acylation
Acylation at the C3 position can be achieved using acylating agents (e.g., acid anhydrides or acyl chlorides) in the presence of a Lewis acid or, for more reactive substrates, under microwave irradiation with ionic liquids.[5]
Trustworthiness of Protocol: The use of a deep eutectic solvent like [CholineCl][ZnCl₂]₃ under microwave conditions provides a self-validating system. The ionic liquid acts as both the solvent and the Lewis acidic catalyst, ensuring efficient and rapid heat transfer, which often leads to cleaner reactions and higher yields compared to conventional heating.[5]
Reactions at the Indole Nitrogen (N1-Position)
The N-H proton of the indole is weakly acidic and can be readily removed by a base. The resulting indolide anion is a potent nucleophile, and the nitrogen can also be functionalized directly.
N-Alkylation & N-Protection
N-alkylation is typically performed using an appropriate base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF) followed by the addition of an alkyl halide. This reaction is fundamental not only for synthesizing N-substituted analogs but also for installing protecting groups.
Expertise in Action: Protecting the indole nitrogen is often a critical first step in a synthetic sequence. Why?
-
Preventing Side Reactions: It prevents unwanted N-functionalization during subsequent electrophilic substitutions.
-
Enabling C2-Lithiation: Certain protecting groups, like a tosyl (Ts) or benzyl (Bn) group, facilitate directed deprotonation at the C2 position with strong bases.[6]
-
Improving Solubility: Large protecting groups can enhance the solubility of the indole scaffold in organic solvents.
Metal-Catalyzed Cross-Coupling at the C5-Position
The C5-chloro substituent is a key synthetic handle for modern cross-coupling chemistry, enabling the formation of C-C, C-N, and C-O bonds with high precision.[7] While a C-Cl bond is less reactive than C-Br or C-I bonds, appropriate catalyst systems can achieve efficient transformations.
Caption: Catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Suzuki-Miyaura Coupling
This reaction couples the C5-Cl with an organoboron reagent (boronic acid or ester) to form a new C-C bond.
Causality of Experimental Choice:
-
Catalyst: A palladium(0) source is required (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).
-
Ligand: For activating a C-Cl bond, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos, Buchwald ligands) are essential. These ligands stabilize the Pd(0) species and accelerate the rate-limiting oxidative addition step.
-
Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid in the transmetalation step.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To a reaction vessel, add this compound (1.0 eq., preferably N-protected), the boronic acid partner (1.2-1.5 eq.), a base such as K₂CO₃ or Cs₂CO₃ (2-3 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable ligand if necessary.
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene) and water.
-
Reaction: Heat the mixture under an inert atmosphere at 80-110 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by column chromatography.
| Reaction Type | Coupling Partner | Typical Catalyst/Ligand | Product |
| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | 5-Aryl-6-fluoro-1H-indole |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / Xantphos | 5-(Dialkylamino)-6-fluoro-1H-indole |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | 5-Alkynyl-6-fluoro-1H-indole |
Table 1: Common Cross-Coupling Reactions at the C5-Position.
Directed C-H Functionalization: Beyond Classical Reactivity
Modern synthetic methods allow for the direct functionalization of C-H bonds, bypassing the need for pre-installed functional groups.[8] For the indole scaffold, achieving regioselectivity is the primary challenge, which is typically overcome by using a directing group (DG) attached to the indole nitrogen.[9]
-
C7-Functionalization: A removable pivaloyl or phosphinoyl group on the N1 position can direct palladium or copper catalysts to activate the C7-H bond for arylation or other couplings.[9]
-
C2-Functionalization: After N-protection, the C2-proton becomes the most acidic C-H proton on the ring. It can be selectively removed with a strong base like n-butyllithium (n-BuLi) or LDA at low temperatures, generating a C2-lithiated species that can be quenched with various electrophiles (e.g., aldehydes, alkyl halides, CO₂).
Exploring the Untapped Potential
Nucleophilic Aromatic Substitution (SNA_r)
Direct displacement of the C5-chloro or C6-fluoro group by a nucleophile is challenging due to the electron-rich nature of the indole ring. However, it is not impossible. Such reactions typically require either:
-
Forcing Conditions: High temperatures and strong nucleophiles.
-
Activation: Coordination to a transition metal, such as ruthenium, can activate the ring towards nucleophilic attack. The electron-withdrawing metal fragment makes the ring electrophilic enough to react.
The Halogen Dance Rearrangement
In the presence of a very strong base (e.g., LDA, KNH₂) at low temperatures, a "halogen dance" could potentially occur, where the C5-chloro substituent migrates to an adjacent, more thermodynamically stable position after deprotonation.[10][11] For instance, deprotonation at C4 or C7 could initiate a rearrangement cascade. While not yet reported for this specific scaffold, it remains a theoretical possibility for accessing uniquely substituted isomers.[12]
Summary and Outlook
The this compound scaffold possesses a rich and versatile reactivity profile governed by the electronic push-pull of the pyrrole ring and the halogen substituents. The C3 position is the primary site for electrophilic attack, the N1 position allows for crucial protection and modulation, and the C5-chloro group serves as a robust handle for a suite of metal-catalyzed cross-coupling reactions. Furthermore, modern C-H activation strategies offer pathways to functionalize the C2 and C7 positions. This guide provides a foundational framework for chemists to rationally design synthetic routes and exploit the multifaceted reactivity of this important heterocyclic core.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CAS 169674-57-1 [matrix-fine-chemicals.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transition Metal-Catalyzed Couplings | Thermo Fisher Scientific - DE [thermofisher.com]
- 8. C-H Activation [uni-muenster.de]
- 9. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Halogen dance rearrangement - Wikipedia [en.wikipedia.org]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
Methodological & Application
Application Note & Protocol: Synthesis of 5-chloro-6-fluoro-1H-indole via Leimgruber-Batcho Reaction
Introduction: The Significance of Halogenated Indoles and the Leimgruber-Batcho Synthesis
The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, di-halogenated indoles such as 5-chloro-6-fluoro-1H-indole are critical intermediates in the development of therapeutic agents, including agonists for serotonin receptors and inhibitors of various kinases.[1] The precise placement of halogen atoms can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making their synthesis a key focus in drug discovery.
Among the various methods for constructing the indole ring, the Leimgruber-Batcho synthesis stands out for its efficiency, mild reaction conditions, and the accessibility of starting materials.[2] This two-step process, which begins with an ortho-nitrotoluene derivative, has become a popular and scalable alternative to the classic Fischer indole synthesis, particularly for producing indoles that are unsubstituted at the 2 and 3 positions.[3]
This document provides a detailed protocol for the synthesis of this compound, leveraging a modified Leimgruber-Batcho approach. It is intended for researchers and process chemists in the pharmaceutical and life sciences industries, offering not just a step-by-step guide but also the underlying rationale for key experimental choices to ensure reproducibility and success.
Reaction Mechanism and Scientific Rationale
The Leimgruber-Batcho synthesis proceeds via two distinct, mechanistically critical stages:
-
Enamine Formation: The process begins with the condensation of an o-nitrotoluene with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA). The benzylic protons of the o-nitrotoluene are sufficiently acidic due to the electron-withdrawing effect of the ortho-nitro group.[4] Heating DMF-DMA generates a reactive iminium ion and a methoxide base. The methoxide deprotonates the nitrotoluene, and the resulting carbanion attacks the iminium ion, leading to the formation of a β-dimethylamino-2-nitrostyrene intermediate (an enamine) after the elimination of methanol.[4][5] These enamine intermediates are often intensely colored (typically red or deep orange) due to their extended π-conjugation system, which serves as a useful visual indicator of reaction progress.[2]
-
Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This is immediately followed by an intramolecular cyclization and subsequent elimination of dimethylamine to form the aromatic indole ring.[5]
A variety of reducing agents can be employed for this second step, and the choice is critical, depending on the substrate's functional group tolerance.[2][3] Common systems include:
-
Catalytic Hydrogenation: Palladium on carbon (Pd/C) or Raney nickel with a hydrogen source (H₂ gas or a transfer agent like hydrazine) is highly effective and often provides clean reactions with high yields.[3]
-
Dissolving Metal Reductions: Reagents like iron powder in acetic acid (Fe/AcOH) or stannous chloride (SnCl₂) are robust, cost-effective, and suitable for large-scale synthesis, though they may require more rigorous workup procedures.[1][6]
The selection of Fe/AcOH in the provided protocol is based on its proven scalability and effectiveness for this class of substrates, avoiding the need for specialized high-pressure hydrogenation equipment.[1]
Detailed Experimental Protocol
This protocol is adapted for the synthesis of multi-gram quantities of this compound.[1][7]
Starting Material: 4-Chloro-5-fluoro-2-nitrotoluene (Commercially available or synthesized via standard nitration procedures).
Materials and Equipment
| Reagent/Material | Formula | CAS No. | Notes |
| 4-Chloro-5-fluoro-2-nitrotoluene | C₇H₅ClFNO₂ | 1003709-90-5 | Starting material |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | C₅H₁₃NO₂ | 4637-24-5 | Reagent for enamine formation |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Anhydrous, reaction solvent |
| Iron Powder (Fe) | Fe | 7439-89-6 | <325 mesh, reducing agent |
| Acetic Acid (AcOH) | CH₃COOH | 64-19-7 | Glacial, reaction solvent/activator |
| Toluene | C₇H₈ | 108-88-3 | Extraction solvent |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | Chromatography eluent |
| Hexanes | C₆H₁₄ | 110-54-3 | Chromatography eluent |
| Silica Gel | SiO₂ | 7631-86-9 | 60 Å, 230-400 mesh for chromatography |
| Standard Glassware | - | - | Round-bottom flasks, condenser, etc. |
| Magnetic Stirrer/Hotplate | - | - | With temperature control |
| Inert Atmosphere Setup | - | - | Nitrogen or Argon gas line |
Step 1: Synthesis of (E)-1-(4-chloro-5-fluoro-2-nitrophenyl)-N,N-dimethylmethanamine
-
Rationale: This step forms the key enamine intermediate. DMF is used as a polar aprotic solvent to facilitate the reaction, which is heated to ensure the formation of the reactive iminium species from DMF-DMA and to drive the condensation forward.[3]
Procedure:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-5-fluoro-2-nitrotoluene (19.0 g, 100 mmol).
-
Add anhydrous N,N-dimethylformamide (DMF) (80 mL).
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (23.8 g, 200 mmol, 2.0 eq).
-
Heat the reaction mixture to 100-110 °C under a nitrogen atmosphere and stir for 3-4 hours.
-
Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 3:1 Hexanes:EtOAc eluent system. The starting material spot should be consumed, and a new, intensely colored (red/orange) spot corresponding to the enamine product should appear.
-
Once the reaction is complete, cool the mixture to room temperature. This dark red solution containing the crude enamine is typically used directly in the next step without isolation.[6]
Step 2: Reductive Cyclization to this compound
-
Rationale: Iron powder in acetic acid is a classic and robust reducing system for aromatic nitro groups.[1] The acidic medium activates the iron and facilitates the subsequent acid-catalyzed cyclization and elimination steps. The reaction is exothermic, so controlled addition of the enamine solution is crucial to maintain temperature.
Procedure:
-
In a separate 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, prepare a suspension of iron powder (44.7 g, 800 mmol, 8.0 eq) in glacial acetic acid (160 mL) and toluene (175 mL).
-
Heat this suspension to 60-70 °C with vigorous stirring.
-
Add the crude enamine solution from Step 1 to the addition funnel and add it dropwise to the iron/acetic acid suspension over approximately 45-60 minutes, ensuring the internal temperature does not exceed 90 °C.
-
After the addition is complete, heat the reaction mixture to 100 °C and maintain for 2 hours. Monitor the disappearance of the red enamine intermediate by TLC.
-
Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (3 x 100 mL).
-
Combine the filtrate and washes and transfer to a separatory funnel. Wash sequentially with water (2 x 200 mL), saturated sodium bicarbonate solution (2 x 200 mL, until effervescence ceases), and brine (1 x 150 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.
-
Combine the pure fractions and evaporate the solvent to afford this compound as an off-white to light brown solid.
Data Summary and Expected Results
| Parameter | Value |
| Starting Material (4-chloro-5-fluoro-2-nitrotoluene) | 19.0 g (100 mmol) |
| DMF-DMA | 23.8 g (200 mmol) |
| Iron Powder | 44.7 g (800 mmol) |
| Expected Yield of this compound | 11.5 - 13.2 g |
| Overall Yield Percentage | 68 - 78% |
| Appearance | Off-white to light brown solid |
| Melting Point | Approx. 89-91 °C[1] |
Workflow Visualization
Troubleshooting and Key Considerations
-
Incomplete Enamine Formation: If TLC indicates significant starting material remains after 4 hours, an additional portion of DMF-DMA (0.2-0.5 eq) can be added. Ensure the reaction temperature is maintained and that anhydrous DMF was used, as water can hydrolyze the DMF-DMA.
-
Low Yield in Cyclization: The activity of the iron powder is crucial. Use a fine mesh powder and ensure it is fresh. The exothermic nature of the nitro reduction must be controlled; a runaway reaction can lead to side products and decomposition.
-
Purification Challenges: The crude product may contain residual iron complexes or colored impurities. A thorough aqueous wash is essential before chromatography. If the product is highly colored after concentration, a plug of silica gel filtration before the main column can be beneficial.
-
Safety: The reaction should be performed in a well-ventilated fume hood. DMF is a skin and respiratory irritant. Acetic acid is corrosive. Handle all chemicals with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
The Leimgruber-Batcho indole synthesis provides a reliable and scalable route to this compound, a valuable building block for pharmaceutical research. By carefully controlling reaction conditions, particularly during the reductive cyclization step, high yields of the desired product can be consistently achieved. This protocol offers a field-proven methodology, complete with mechanistic rationale and practical insights, to aid researchers in successfully implementing this important transformation.
References
- 1. tsijournals.com [tsijournals.com]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable, Preclinical-Grade Synthesis of 5-Chloro-6-fluoro-1H-indole
Abstract: This document provides a detailed, scalable, and robust protocol for the synthesis of 5-chloro-6-fluoro-1H-indole, a key heterocyclic intermediate for preclinical drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, and halogenated variants are crucial for modulating pharmacokinetic and pharmacodynamic properties.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and strategic decisions necessary for transitioning from bench-scale synthesis to the multi-gram or kilogram quantities required for preclinical evaluation. We present a modified Leimgruber-Batcho synthesis, selected for its scalability, safety profile, and use of readily available starting materials.
Strategic Rationale: Choosing a Scalable Synthetic Route
The synthesis of substituted indoles for pharmaceutical development demands a strategy that is not only high-yielding but also reproducible, safe, and economically viable on a large scale. While classical methods like the Fischer indole synthesis are powerful, they often rely on harsh acidic conditions and can present challenges with regioselectivity and scale-up.[3][4][5]
For the synthesis of this compound, we have selected the Leimgruber-Batcho indole synthesis . This two-stage method offers several distinct advantages for preclinical manufacturing:
-
Mild Reaction Conditions: The process avoids the high temperatures and strong acids associated with some other methods, reducing the need for specialized equipment and minimizing safety risks.
-
High Regioselectivity: The substitution pattern on the final indole is unambiguously determined by the starting substituted o-nitrotoluene.
-
Scalability: The procedure has been successfully implemented on an industrial scale for various substituted indoles, demonstrating its robustness.[6]
-
Precursor Availability: The key starting material, 4-chloro-5-fluoro-2-nitrotoluene, can be sourced from commercial suppliers or synthesized via established nitration protocols.
Overall Synthetic Workflow
The synthesis proceeds in two main stages: (1) formation of a β-dimethylamino-enamine from the substituted o-nitrotoluene, and (2) reductive cyclization of the enamine intermediate to form the indole ring.
Caption: High-level workflow for the Leimgruber-Batcho synthesis.
Detailed Experimental Protocol
This protocol is designed for a nominal 100-gram scale of the starting nitrotoluene. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mol) | Equivalents |
| 4-Chloro-5-fluoro-2-nitrotoluene | 189.56 | 100.0 g | 0.528 | 1.0 |
| N,N-Dimethylformamide di-isopropyl acetal | 203.30 | 214.5 g (250 mL) | 1.055 | 2.0 |
| N,N-Dimethylformamide (DMF) | 73.09 | 400 mL | - | - |
| Iron Powder (Fe, <325 mesh) | 55.85 | 88.4 g | 1.58 | 3.0 |
| Glacial Acetic Acid (AcOH) | 60.05 | 800 mL | - | - |
| Toluene | 92.14 | 900 mL | - | - |
| Ethyl Acetate | 88.11 | ~2 L | - | - |
| 1M Hydrochloric Acid (HCl) | 36.46 | ~1 L | - | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | ~1 L | - | - |
| Saturated Sodium Chloride (Brine) | 58.44 | ~500 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~50 g | - | - |
| Methylene Dichloride (DCM) & n-Hexane | - | As needed | - | - |
Step 1: Enamine Formation
-
Causality: This step activates the methyl group of the nitrotoluene. The DMF di-isopropyl acetal serves as a reactive form of DMF, condensing with the acidic C-H bonds of the methyl group (activated by the ortho-nitro group) to form a stable enamine intermediate. Using the di-isopropyl acetal variant is reported to produce fewer byproducts compared to the dimethyl or diethyl acetals.[7]
-
Reactor Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a thermocouple for temperature monitoring.
-
Charging Reagents: Charge the flask with 4-chloro-5-fluoro-2-nitrotoluene (100.0 g, 1.0 eq), N,N-dimethylformamide (400 mL), and N,N-dimethylformamide di-isopropyl acetal (214.5 g, 2.0 eq).
-
Reaction: Begin stirring and heat the mixture to 100-105 °C. The solution will darken.
-
Monitoring: Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) (e.g., 20% Ethyl Acetate/Hexane). The reaction is typically complete within 3-5 hours when the starting nitrotoluene is consumed.
-
Outcome: Once complete, cool the dark reaction mixture to room temperature. This crude solution of the intermediate enamine is used directly in the next step without isolation.[6]
Step 2: Reductive Cyclization and Purification
-
Causality: Iron powder in acetic acid is a classical and highly effective reducing agent for converting aromatic nitro groups to amines.[6] In this one-pot process, the newly formed amine rapidly and intramolecularly attacks the enamine moiety. Subsequent elimination of dimethylamine and aromatization yields the stable indole ring.
-
Reactor Setup: In a separate 5 L reactor equipped with a mechanical stirrer, addition funnel, and thermocouple, charge toluene (900 mL), glacial acetic acid (800 mL), and iron powder (88.4 g, 3.0 eq).
-
Heating: Heat the iron slurry to 60 °C with vigorous stirring.
-
Addition: Slowly add the crude enamine solution from Step 1 via the addition funnel over approximately 60-90 minutes. A significant exotherm will occur. Carefully control the addition rate to maintain the internal temperature below 90 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 100 °C and maintain for 2 hours to ensure complete cyclization.
-
Monitoring: Monitor the disappearance of the enamine intermediate by HPLC.
-
Work-up & Isolation:
-
Cool the mixture to room temperature and filter through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate (~500 mL).
-
Combine the filtrate and washes in a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2 x 500 mL), water (1 x 500 mL), saturated NaHCO₃ solution (2 x 500 mL, Caution: CO₂ evolution! ), and finally, saturated brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a dark solid.
-
-
Purification:
-
The crude solid can be purified by crystallization. Dissolve the crude material in a minimal amount of hot methylene dichloride (DCM) and slowly add n-hexane until turbidity persists.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. A typical yield for this process is in the range of 70-80%.
-
Analytical Characterization & Quality Control
For preclinical studies, rigorous characterization is mandatory to confirm the structure and ensure purity exceeds 98%.
| Analysis | Expected Result |
| Appearance | Off-white to light tan crystalline solid |
| Melting Point | To be determined experimentally |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.2 (br s, 1H, NH), ~7.3-7.1 (m, 3H, Ar-H), ~6.5 (m, 1H, Ar-H) ppm. Note: Exact shifts may vary. |
| ¹⁹F NMR (376 MHz, CDCl₃) | A single resonance is expected in the typical aromatic C-F region. Reference data from similar compounds suggests a shift around -100 ppm.[8] |
| LC-MS (ESI+) | m/z = 170.0 [M+H]⁺ |
| Purity (HPLC) | ≥ 98% (Area Normalization) |
Preclinical Development Context
The synthesis of this key intermediate is the first step in a larger drug discovery workflow. The high-purity this compound serves as a versatile building block for further elaboration.
Caption: Role of the synthesized indole in a drug discovery workflow.
Conclusion
This application note details a scalable and field-proven synthesis of this compound suitable for generating preclinical quantities of the material. The Leimgruber-Batcho approach provides a reliable and efficient route, balancing yield, safety, and operational simplicity. The robust work-up and purification procedures ensure the final compound meets the stringent purity requirements for subsequent use in medicinal chemistry campaigns aimed at developing novel therapeutics.[9][10]
References
- 1. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry [mdpi.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 8. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
- 9. Development of indole derivatives as inhibitors targeting STING-dependent inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 5-Chloro-6-fluoro-1H-indole
For Distribution To: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Halogenated Indoles and Their Synthesis
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Specifically, halogenated indoles, such as 5-chloro-6-fluoro-1H-indole, are of significant interest due to the profound impact of halogen substituents on the physicochemical and pharmacological properties of molecules. The introduction of chlorine and fluorine can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. Consequently, the development of robust and efficient synthetic routes to access these valuable building blocks is a critical endeavor in drug discovery and development.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic and heterocyclic systems, offering unparalleled efficiency and functional group tolerance.[1][2] Among these, methods for indole synthesis have been extensively developed, providing powerful alternatives to classical approaches like the Fischer indole synthesis. Palladium-catalyzed methods, such as the Larock indole synthesis, enable the construction of the indole ring from readily available precursors under relatively mild conditions.[1] These reactions typically involve the coupling of an ortho-haloaniline with an alkyne, followed by a palladium-catalyzed cyclization. This application note provides a detailed protocol for the synthesis of this compound via a palladium-catalyzed cyclization of a functionalized ortho-alkynylphenylcarbamate, a strategy that showcases the power and versatility of palladium catalysis in accessing highly functionalized indole derivatives.
Palladium-Catalyzed Synthesis of this compound: A Mechanistic Overview
The synthesis of the indole ring via palladium catalysis generally proceeds through a catalytic cycle involving several key steps. While various specific palladium-catalyzed indole syntheses exist, a common mechanistic pathway for the cyclization of an ortho-alkynylaniline derivative is depicted below. The cycle is initiated by the oxidative addition of a palladium(0) species to a carbon-halogen bond or through an analogous activation step. This is followed by coordination and insertion of the alkyne into the palladium-aryl bond. The final key step is an intramolecular aminopalladation or a related cyclization, followed by reductive elimination to regenerate the active palladium(0) catalyst and furnish the indole product. The choice of ligands, bases, and solvents is crucial for optimizing the efficiency and selectivity of this catalytic process.
Figure 1: A generalized catalytic cycle for the palladium-catalyzed synthesis of indoles from ortho-haloaniline derivatives and alkynes.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a reported synthesis and outlines the preparation of this compound from a carbamate-protected 2-alkynyl aniline precursor.
Materials and Reagents
| Reagent | Grade | Supplier |
| Methyl (4-chloro-5-fluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate | ≥95% | Varies |
| Tetrabutylammonium fluoride (TBAF), 1 M solution in THF | Synthesis Grade | Major suppliers |
| Tetrahydrofuran (THF), anhydrous | ≥99.9%, inhibitor-free | Major suppliers |
| Hydrochloric acid (HCl), 1 M aqueous solution | Reagent Grade | Major suppliers |
| Sodium bicarbonate (NaHCO₃), saturated aqueous solution | Reagent Grade | Major suppliers |
| Sodium chloride (NaCl), saturated aqueous solution (brine) | Reagent Grade | Major suppliers |
| Magnesium sulfate (MgSO₄), anhydrous | Reagent Grade | Major suppliers |
| Hexane | ACS Grade | Major suppliers |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the crude methyl (4-chloro-5-fluoro-2-((trimethylsilyl)ethynyl)phenyl)carbamate (approximately 21 mmol) in anhydrous tetrahydrofuran (200 mL).
-
Desilylation and Cyclization: To the stirred solution at room temperature, add tetrabutylammonium fluoride (43.3 mL of a 1 M solution in THF, 43.3 mmol).
-
After stirring for 5 minutes at room temperature, heat the reaction mixture to reflux under an argon atmosphere for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
-
Extraction: The resulting residue is then partitioned between a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water. The organic phase is washed sequentially with 1 M aqueous hydrochloric acid (50 mL), saturated aqueous sodium bicarbonate (50 mL), and saturated aqueous sodium chloride (50 mL).
-
Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by stirring with hexane (200 mL) under reflux, followed by cooling to 5 °C. The resulting solid is collected by filtration to afford this compound as a light brown solid. An 85% yield has been reported for this procedure.
Characterization of this compound
Proper characterization of the final product is essential to confirm its identity and purity. The following are key analytical data for this compound.
Mass Spectrometry
Mass spectrometric analysis is a crucial tool for confirming the molecular weight of the synthesized compound.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure of the molecule. While specific spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar halogenated indoles.[5][6]
-
¹H NMR:
-
The N-H proton is expected to appear as a broad singlet in the downfield region (typically δ 8.0-8.5 ppm).
-
The protons on the benzene ring (H-4 and H-7) will appear as singlets or doublets in the aromatic region (δ 7.0-7.5 ppm), with their chemical shifts influenced by the adjacent chlorine and fluorine atoms.
-
The protons on the pyrrole ring (H-2 and H-3) will resonate in the range of δ 6.5-7.5 ppm, likely as multiplets.
-
-
¹³C NMR:
-
The carbon atoms attached to the halogens (C-5 and C-6) will show characteristic chemical shifts and may exhibit C-F coupling.
-
The other aromatic and pyrrole ring carbons will resonate in the typical regions for indole derivatives (δ 100-140 ppm).
-
Conclusion and Further Applications
The palladium-catalyzed synthesis of this compound presented here offers an effective method for accessing this valuable fluorinated heterocyclic building block. The protocol is scalable and utilizes well-established palladium catalysis principles, making it amenable to medicinal chemistry and process development laboratories. The resulting this compound can be further functionalized at various positions to generate a library of novel compounds for biological screening. The versatility of palladium catalysis opens up numerous possibilities for the synthesis of diverse indole derivatives, underscoring its importance in modern organic synthesis and drug discovery.
References
Application Notes and Protocols for the N1-Position Derivatization of 5-Chloro-6-fluoro-1H-indole
Introduction: The Strategic Importance of 5-Chloro-6-fluoro-1H-indole in Medicinal Chemistry
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Among its many halogenated derivatives, the this compound moiety has emerged as a particularly promising pharmacophore. The strategic placement of halogen atoms, specifically fluorine and chlorine, can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[3] Fluorine, in particular, is a bioisostere for hydrogen but its high electronegativity can alter the acidity of nearby protons and influence conformational preferences, often leading to enhanced biological activity and improved pharmacokinetic profiles.[3]
Functionalization at the N1 position of the indole ring is a critical step in the diversification of this scaffold, allowing for the introduction of a wide array of substituents that can profoundly impact the pharmacological properties of the resulting compounds.[4] N-substituted indoles are prevalent in a vast range of pharmacologically active molecules, and the ability to selectively introduce diverse alkyl and aryl groups at the N1 position is paramount for exploring structure-activity relationships (SAR) in drug discovery programs.[4][5][6] This guide provides detailed protocols and technical insights for the N1-alkylation and N1-arylation of this compound, offering a valuable resource for researchers in medicinal chemistry and drug development.
Core Principles of N1-Derivatization of Indoles
The nitrogen atom of the indole ring is weakly acidic, with a pKa of approximately 17. Therefore, a sufficiently strong base is required to deprotonate the N-H bond, generating the corresponding indolide anion. This anion is a potent nucleophile that can readily react with various electrophiles, such as alkyl halides and aryl halides, to form N-substituted indoles. The choice of base, solvent, and reaction conditions is crucial for achieving high yields and selectivity.
Protocol 1: N1-Alkylation of this compound
This protocol describes a general and robust method for the N1-alkylation of this compound using a strong base and an alkylating agent. The procedure is adapted from established methods for the N-alkylation of structurally similar halogenated indoles.[4]
Reaction Scheme:
Caption: General workflow for the N1-alkylation of this compound.
Materials:
-
This compound
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent).
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material. A typical concentration is in the range of 0.1–0.5 M.
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.1–1.2 equivalents) portion-wise to the stirred solution. Hydrogen gas will evolve, so ensure adequate ventilation.
-
Stirring: Allow the mixture to stir at 0 °C for 30–60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes homogeneous or a slurry of the sodium salt forms.
-
Alkylation: Add the alkyl halide (1.0–1.2 equivalents) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2–24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40–60 °C) may be necessary.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 times the volume of the aqueous layer).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Quantitative Data for N-Alkylation of a Related Indole:
The following table provides data for the N-alkylation of a structurally similar indole, 5-bromo-4-fluoro-2-methyl-1H-indole, which can serve as a guide for optimizing the reaction of this compound.
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | NaH | DMF | RT | 4 | >95 |
| 2 | Ethyl Bromide | NaH | DMF | RT | 6 | 92 |
| 3 | Benzyl Bromide | NaH | THF | RT | 8 | 90 |
| 4 | Allyl Bromide | NaH | DMF | 0 to RT | 3 | 94 |
Data is representative and adapted from general procedures for indole alkylation.[4]
Protocol 2: N1-Arylation of this compound via Ullmann Condensation
The N-arylation of indoles can be more challenging than alkylation and often requires a transition metal catalyst, such as copper or palladium. The Ullmann condensation is a classic and effective method for forming C-N bonds between an amine and an aryl halide.
Reaction Scheme:
References
Application Notes and Protocols: 5-Chloro-6-fluoro-1H-indole as a Privileged Scaffold for Kinase Inhibitor Development
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The indole nucleus has emerged as a versatile and privileged scaffold in the design of kinase inhibitors. This application note provides an in-depth technical guide on the utility of the halogenated building block, 5-chloro-6-fluoro-1H-indole , in the discovery and development of novel kinase inhibitors. We will explore the rationale behind its use, detailing how the specific halogenation pattern can confer advantageous properties such as enhanced binding affinity and improved metabolic stability. This guide will also provide representative synthetic protocols and biological evaluation workflows for developing kinase inhibitors based on this scaffold, supported by data from closely related 5-chloro-indole derivatives that have shown significant promise as potent inhibitors of key oncogenic kinases like EGFR and BRAF.
Introduction: The Strategic Role of Halogenated Indoles in Kinase Inhibition
The pursuit of selective and potent kinase inhibitors is a cornerstone of modern drug discovery.[1] Kinases play a central role in signal transduction pathways that control cell growth, differentiation, and survival.[1] The indole scaffold, due to its structural resemblance to the purine core of ATP and its amenability to chemical modification, has been extensively utilized in the design of ATP-competitive kinase inhibitors.[2]
The introduction of halogen atoms, particularly chlorine and fluorine, onto the indole ring is a strategic medicinal chemistry approach to fine-tune the pharmacological properties of a drug candidate. The 5-chloro-6-fluoro substitution pattern on the indole core offers a unique combination of electronic and steric properties that can be exploited to enhance inhibitor performance.
Causality behind Halogen Substitution:
-
Enhanced Binding Affinity: The electron-withdrawing nature of chlorine and fluorine can modulate the electron density of the indole ring system, potentially leading to more favorable interactions with amino acid residues in the ATP-binding pocket of the target kinase. Furthermore, halogen atoms can participate in halogen bonding, a non-covalent interaction with backbone carbonyls or other electron-rich atoms in the kinase hinge region, thereby increasing the inhibitor's residence time and potency.[3]
-
Improved Metabolic Stability: The C-F bond is exceptionally strong, and the presence of fluorine can block sites of oxidative metabolism, leading to an improved pharmacokinetic profile and increased in vivo efficacy.
-
Increased Lipophilicity and Cell Permeability: Halogenation generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach its intracellular target.
-
Modulation of Selectivity: The specific placement of halogens can introduce steric constraints that favor binding to the target kinase over other closely related kinases, thus improving the selectivity profile and reducing off-target effects.
Synthesis of the this compound Scaffold
While various methods exist for the synthesis of substituted indoles, the Leimgruber-Batcho indole synthesis is a versatile and scalable approach.[4] A representative, industrial-scale synthesis for the regioisomeric 6-chloro-5-fluoroindole has been reported and can be adapted for the synthesis of this compound.[5]
Synthetic Workflow Diagram:
Caption: Leimgruber-Batcho synthesis of this compound.
Application in Kinase Inhibitor Synthesis: A Case Study on EGFR/BRAF Inhibitors
While direct examples of kinase inhibitors derived from this compound are not extensively reported in the public domain, numerous studies on closely related 5-chloro-indole derivatives serve as excellent templates for its application.[6][7] These studies have demonstrated the successful development of potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, both of which are critical targets in oncology.[6][8]
The following section outlines a representative workflow for the synthesis and evaluation of a hypothetical kinase inhibitor derived from this compound, based on established protocols for analogous 5-chloro-indole compounds.
Representative Synthetic Protocol for a 5-Chloro-6-fluoro-indole-based Kinase Inhibitor
This protocol describes the synthesis of a hypothetical N-aryl-5-chloro-6-fluoro-1H-indole-2-carboxamide, a common scaffold for EGFR and BRAF inhibitors.
Experimental Workflow Diagram:
Caption: Synthetic workflow for a representative indole-based kinase inhibitor.
Step-by-Step Methodology:
-
Synthesis of Ethyl this compound-2-carboxylate:
-
To a solution of this compound in a suitable aprotic solvent (e.g., THF or DCM), add a base (e.g., triethylamine or pyridine).
-
Cool the reaction mixture to 0 °C and add ethyl chlorooxoacetate dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by quenching with water, extracting with an organic solvent, and purifying by column chromatography.
-
-
Saponification to this compound-2-carboxylic acid:
-
Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.
-
Add an excess of a base (e.g., sodium hydroxide or potassium hydroxide).
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
-
Amide Coupling to Yield the Target Inhibitor:
-
To a solution of the carboxylic acid in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU, HBTU, or EDC).
-
Add a base (e.g., DIPEA or triethylamine).
-
Add the desired substituted aniline.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Work up the reaction by diluting with water, extracting with an organic solvent, and purifying by column chromatography to yield the final product.
-
Biological Evaluation of Kinase Inhibitory Activity
The synthesized compounds should be evaluated for their ability to inhibit the target kinase and their anti-proliferative effects on cancer cell lines.
In Vitro Kinase Inhibition Assay
Protocol:
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay (e.g., Kinase-Glo®). These assays measure the amount of ATP consumed or the phosphorylation of a substrate by the kinase.
-
Procedure:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the kinase, a suitable substrate, and ATP.
-
Add the test compound dilutions to the wells.
-
Incubate the plate at room temperature for a specified time.
-
Add the detection reagent and measure the signal (fluorescence or luminescence) using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a control with no inhibitor.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Representative Data (based on 5-chloro-indole derivatives):
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 3e | EGFR | 68 | [6] |
| 3e | BRAFV600E | More potent than erlotinib | [6] |
| 5d | EGFRWT | 68 - 85 | [6] |
| 5f | EGFRWT | 68 - 85 | [6] |
Cellular Anti-proliferative Assay
Protocol:
-
Cell Lines: Select cancer cell lines that are known to be dependent on the activity of the target kinase (e.g., A549 for EGFR, A375 for BRAF V600E).
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, MTS, or CellTiter-Glo®).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition) by plotting cell viability against the logarithm of the compound concentration.
-
Mechanism of Action: ATP-Competitive Inhibition
The majority of indole-based kinase inhibitors, including those derived from the 5-chloro-indole scaffold, function as ATP-competitive inhibitors.[7] They bind to the ATP-binding pocket of the kinase, preventing the binding of endogenous ATP and subsequent phosphorylation of downstream substrates. This mode of action effectively blocks the kinase's signaling cascade.
Signaling Pathway Inhibition Diagram:
Caption: Mechanism of ATP-competitive kinase inhibition.
Conclusion and Future Directions
The this compound scaffold represents a valuable and strategic starting point for the development of novel kinase inhibitors. The specific halogenation pattern offers the potential for enhanced potency, selectivity, and favorable pharmacokinetic properties. The synthetic accessibility of this building block allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. Future research should focus on the synthesis and evaluation of a broader range of kinase inhibitors derived from this compound to fully explore its potential in targeting a variety of kinases implicated in human diseases.
References
- 1. dovepress.com [dovepress.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6-one scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Chloro-6-fluoro-1H-indole Derivatives in Materials Science
Introduction: The Strategic Role of Halogenated Indoles in Advanced Materials
The indole scaffold is a cornerstone in medicinal chemistry and has increasingly demonstrated significant potential in materials science.[1][2][3] Its electron-rich heterocyclic system facilitates π-π stacking, a critical characteristic for efficient charge transport in organic semiconductors.[4] The strategic introduction of halogen atoms, such as chlorine and fluorine, onto the indole ring profoundly modulates its electronic and photophysical properties.[5][6] This guide focuses on 5-chloro-6-fluoro-1H-indole derivatives, a class of compounds poised to enable next-generation organic electronics and sensor technologies. The presence of both chloro and fluoro substituents offers a unique opportunity to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing charge injection/transport barriers and enhancing thermal stability.[5]
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of this compound derivatives. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and materials science, offering a robust framework for exploring the rich potential of these halogenated indoles.
Synthesis of this compound and its Derivatives
The synthesis of the core scaffold, this compound, can be achieved through various established methods for indole synthesis, with modifications to accommodate the specific precursors. A common and effective approach is a variation of the Fischer indole synthesis.
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route starting from commercially available precursors.
Materials:
-
4-Chloro-3-fluoroaniline
-
Glyoxal (40% in water)
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Polyphosphoric acid (PPA)
-
Toluene
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Hydrazone:
-
In a round-bottom flask, dissolve 4-chloro-3-fluoroaniline in a suitable solvent such as ethanol.
-
Prepare a solution of glyoxal sodium bisulfite adduct by reacting glyoxal with sodium bisulfite in water.
-
Add the glyoxal sodium bisulfite solution dropwise to the aniline solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude hydrazone.
-
-
Fischer Indole Synthesis (Cyclization):
-
Add the crude hydrazone to polyphosphoric acid (PPA) pre-heated to 80-100 °C.
-
Stir the mixture vigorously for 1-2 hours. The color of the reaction mixture will typically darken.
-
Carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium hydroxide solution until a precipitate forms.
-
Filter the precipitate and wash thoroughly with water.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Purify the crude this compound by column chromatography on silica gel, using a hexane:ethyl acetate gradient as the eluent.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final product as a solid.
-
Characterization:
-
¹H NMR, ¹³C NMR, and ¹⁹F NMR: To confirm the chemical structure and purity.
-
Mass Spectrometry (MS): To determine the molecular weight.[7][8]
-
Melting Point: To assess purity.
Derivatization for Materials Science Applications
The functionalization of the this compound scaffold is crucial for tailoring its properties for specific applications. Common derivatization sites are the N1, C2, and C3 positions.
Visualizing the Derivatization Strategy
Caption: Derivatization pathways for this compound.
Characterization of Functionalized Derivatives
A thorough characterization is essential to understand the structure-property relationships of the synthesized derivatives.
Protocol 2: Photophysical Characterization
This protocol details the investigation of the absorption and emission properties of the indole derivatives, which are critical for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors.[9][10]
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of the indole derivatives in a high-purity solvent (e.g., spectroscopic grade chloroform, THF, or acetonitrile) at a concentration of 1 mM.
-
From the stock solution, prepare a series of dilutions to determine the concentration-dependent effects and to find an optimal concentration for fluorescence measurements (typically in the micromolar range to avoid aggregation-induced quenching).
-
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectra of the solutions from 200 to 800 nm.
-
Identify the wavelength of maximum absorption (λ_max).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
-
-
Fluorescence Spectroscopy:
-
Excite the sample at its λ_max.
-
Record the emission spectrum.
-
Determine the wavelength of maximum emission (λ_em).
-
Calculate the Stokes shift (the difference in nanometers or wavenumbers between λ_max and λ_em).[9]
-
Determine the fluorescence quantum yield (Φ_F) relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Data Presentation:
| Derivative | Solvent | λ_max (nm) | ε (M⁻¹cm⁻¹) | λ_em (nm) | Stokes Shift (nm) | Φ_F |
| Example 1 | CH₂Cl₂ | 310 | 15,000 | 380 | 70 | 0.45 |
| Example 2 | THF | 325 | 18,500 | 410 | 85 | 0.62 |
Protocol 3: Electrochemical Characterization
Cyclic voltammetry (CV) is a powerful technique to determine the HOMO and LUMO energy levels of the derivatives, which are crucial for assessing their potential as charge transport materials in organic field-effect transistors (OFETs) and solar cells.[11][12][13]
Instrumentation:
-
Potentiostat with a three-electrode cell setup (working electrode: glassy carbon or platinum; reference electrode: Ag/AgCl or SCE; counter electrode: platinum wire).
Procedure:
-
Sample Preparation:
-
Dissolve the indole derivative in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
De-aerate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
-
Cyclic Voltammetry Measurement:
-
Perform a cyclic scan over a potential range sufficient to observe the oxidation and reduction peaks of the compound.
-
Record the voltammogram.
-
Measure the onset oxidation potential (E_ox) and onset reduction potential (E_red).
-
Use the ferrocene/ferrocenium (Fc/Fc⁺) redox couple as an internal standard for calibration.
-
-
Energy Level Calculation:
-
Calculate the HOMO and LUMO energy levels using the following empirical formulas:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]
-
-
The electrochemical band gap can be estimated from the difference between the HOMO and LUMO levels.
-
Data Presentation:
| Derivative | E_ox (V vs Fc/Fc⁺) | E_red (V vs Fc/Fc⁺) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| Example 1 | 0.85 | -1.95 | -5.65 | -2.85 | 2.80 |
| Example 2 | 0.78 | -2.05 | -5.58 | -2.75 | 2.83 |
Applications in Materials Science
The unique electronic and photophysical properties of this compound derivatives make them promising candidates for a variety of materials science applications.
Organic Field-Effect Transistors (OFETs)
The planarity of the indole ring system and the potential for strong intermolecular π-π stacking are advantageous for charge transport.[4] The electron-withdrawing nature of the chloro and fluoro substituents can lower the HOMO and LUMO energy levels, potentially leading to n-type or ambipolar charge transport characteristics and improved air stability.[5]
Workflow for OFET Fabrication and Characterization
Caption: Workflow for OFET fabrication and characterization.
Fluorescent Probes and Sensors
Indole derivatives are known for their fluorescence properties, which can be sensitive to the local environment.[10] The introduction of specific functional groups onto the this compound core can lead to the development of chemosensors for detecting ions or small molecules through changes in their fluorescence intensity or wavelength.
Conclusion and Future Outlook
This compound derivatives represent a versatile and promising platform for the development of advanced organic materials. The protocols and application notes provided in this guide offer a foundational framework for their synthesis, characterization, and integration into functional devices. The tunability of their electronic and photophysical properties through targeted derivatization opens up a vast chemical space for exploration. Future research in this area will likely focus on the development of novel derivatives with enhanced performance in organic electronics, the exploration of their application in bio-imaging and sensing, and the scale-up of synthetic routes for commercial viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Novel Indole Schiff Base Compounds and Their Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. Halogenated Indole Alkaloids from Marine Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound | CAS 169674-57-1 [matrix-fine-chemicals.com]
- 9. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, characterization and electrochemical properties of some biologically important indole-based-sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiophene-functionalized octupolar triindoles: synthesis and photophysical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Vilsmeier-Haack Formylation of 5-chloro-6-fluoro-1H-indole: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 5-chloro-6-fluoro-1H-indole, yielding the valuable synthetic intermediate, this compound-3-carbaldehyde. This application note delves into the underlying mechanism, offers a detailed experimental protocol, and addresses critical safety considerations, empowering researchers to confidently and safely perform this important transformation.
Introduction: The Significance of Indole-3-carboxaldehydes
Indole-3-carboxaldehyde and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules and pharmaceuticals.[1] The introduction of a formyl group (-CHO) at the C3 position of the indole nucleus opens up a gateway for further chemical modifications, making it a crucial building block in drug discovery and development. The Vilsmeier-Haack reaction stands out as a classic, efficient, and generally mild method for the formylation of electron-rich aromatic and heteroaromatic compounds like indoles.[2]
The reaction typically employs a substituted amide, most commonly N,N-dimethylformamide (DMF), and a phosphorus oxychloride (POCl₃) to generate the electrophilic Vilsmeier reagent in situ.[3][4] This reagent then attacks the electron-rich indole ring, leading to the formation of an iminium intermediate, which upon aqueous work-up, hydrolyzes to the desired aldehyde.[1]
Reaction Mechanism and Rationale
The Vilsmeier-Haack reaction proceeds through a well-established two-part mechanism:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3][5]
-
Electrophilic Aromatic Substitution: The electron-rich indole nucleus, specifically the C3 position, acts as a nucleophile and attacks the electrophilic carbon of the Vilsmeier reagent. This is followed by the elimination of a proton to restore aromaticity, forming an iminium salt intermediate. Subsequent hydrolysis of this intermediate during the work-up phase yields the final product, this compound-3-carbaldehyde.[4]
The regioselectivity for the C3 position of the indole is due to the higher electron density at this position, making it the most favorable site for electrophilic attack.
Reaction Mechanism Overview
References
Application Notes & Protocols: Pharmacological Profiling of Novel 5-Chloro-6-fluoro-1H-indole Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Substituted Indoles
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] Its versatile structure allows for modifications that can significantly alter its pharmacological properties, leading to the development of potent and selective therapeutic agents.[3] Indole derivatives have demonstrated efficacy in a multitude of therapeutic areas, including oncology, inflammation, and infectious diseases.[4][5][6] Specifically, halogenated indoles, such as those containing chloro and fluoro substituents, have shown unique biological activities, making the 5-chloro-6-fluoro-1H-indole core a promising starting point for novel drug discovery.[7][8][9]
The pharmacological profiling of novel derivatives is a critical step in drug discovery, providing essential information about a compound's mechanism of action, selectivity, and potential for off-target effects.[10][11][12] This guide provides a comprehensive overview of the key assays and protocols for the in-depth pharmacological characterization of novel this compound derivatives.
Section 1: Primary Target Engagement & Potency Determination
The initial phase of pharmacological profiling focuses on confirming the interaction of the novel indole derivatives with their intended biological target(s) and quantifying their potency. Indole derivatives are known to interact with a variety of targets, including protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in key signaling pathways.[3][13][14]
Kinase Inhibition Assays
Many indole derivatives have been identified as potent kinase inhibitors, making this a primary area of investigation.[13][15] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[9][13]
Protocol: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol describes a common method for measuring kinase activity and inhibition.
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium cryptate-labeled antibody detects the phosphorylated substrate, and a second acceptor fluorophore-labeled streptavidin binds to a biotinylated substrate. When the substrate is phosphorylated, the donor and acceptor are brought into proximity, generating a FRET signal.
Materials:
-
Kinase of interest (e.g., EGFR, BRAF)
-
Biotinylated substrate peptide
-
ATP
-
HTRF® Kinase Assay Buffer
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Test compounds (this compound derivatives)
-
Positive control inhibitor (e.g., Staurosporine)
-
384-well low-volume white plates
-
HTRF®-compatible plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of the kinase/biotinylated substrate mix in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of the detection mix containing the europium-labeled antibody and streptavidin-XL665 in detection buffer.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on an HTRF®-compatible reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF® ratio (665 nm / 620 nm) and determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices:
-
HTRF® Technology: Chosen for its high sensitivity, low background, and homogeneous format, which minimizes handling steps and is amenable to high-throughput screening.[16]
-
Staurosporine: A well-characterized, broad-spectrum kinase inhibitor used as a positive control to validate assay performance.[17]
-
IC50 Determination: Provides a quantitative measure of the compound's potency, allowing for direct comparison between different derivatives.
Data Presentation: Kinase Inhibition Profile
| Compound ID | Target Kinase | IC50 (nM) |
| CFI-001 | EGFR | 15.2 |
| CFI-002 | EGFR | 8.7 |
| CFI-003 | BRAF V600E | 25.4 |
| Staurosporine | EGFR | 5.1 |
G-Protein Coupled Receptor (GPCR) Binding Assays
Indole-containing compounds, such as serotonin and melatonin, are endogenous ligands for GPCRs, suggesting that novel indole derivatives may also interact with this receptor class.[3]
Protocol: Radioligand Binding Assay
This protocol is a classic and reliable method to determine the affinity of a test compound for a specific GPCR.[18]
Principle: This competitive binding assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.[18] The amount of radioactivity bound to the receptor is inversely proportional to the binding affinity of the test compound.
Materials:
-
Cell membranes expressing the GPCR of interest (e.g., 5-HT receptor)
-
Radiolabeled ligand (e.g., [3H]-Serotonin)
-
Test compounds (this compound derivatives)
-
Non-labeled competing ligand (for non-specific binding determination)
-
Assay buffer
-
Glass fiber filter mats
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add assay buffer, radiolabeled ligand, and either the test compound, buffer (for total binding), or excess non-labeled ligand (for non-specific binding).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time to reach equilibrium.
-
Harvest the membranes by rapid filtration through glass fiber filter mats using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding (Total binding - Non-specific binding).
-
Determine the percent inhibition of specific binding for each compound concentration.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
Radioligand Binding: Considered the "gold standard" for quantifying ligand-receptor interactions due to its sensitivity and direct measurement of binding.[18]
-
Competitive Binding Format: Allows for the determination of the affinity (Ki) of unlabeled compounds.[18]
-
Cheng-Prusoff Equation: A mathematical model used to calculate the inhibition constant (Ki) from the IC50 value, providing a more accurate measure of affinity that is independent of the radioligand concentration.
Section 2: Cellular Activity & Functional Consequences
Following target engagement, it is crucial to assess the compound's activity in a more biologically relevant cellular context. Cell-based assays provide insights into a compound's ability to modulate cellular signaling pathways and produce a functional response.[19][20][21][22]
Cell Proliferation & Cytotoxicity Assays
For compounds intended as anti-cancer agents, evaluating their effect on cell viability is a primary objective.
Protocol: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against compound concentration.
Data Presentation: Antiproliferative Activity
| Compound ID | Cell Line | GI50 (µM) |
| CFI-001 | MCF-7 | 2.5 |
| CFI-002 | MCF-7 | 1.1 |
| CFI-003 | A549 | 5.8 |
Signaling Pathway Modulation
To understand the mechanism of action, it's important to investigate the effect of the compounds on specific signaling pathways.
Workflow: Western Blotting for Phospho-Protein Analysis
Principle: This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (activated) forms, in cell lysates.
Section 3: Early Safety & ADME Profiling
Early assessment of a compound's safety and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial to identify potential liabilities and guide lead optimization.[23][24][25][26]
Cytochrome P450 (CYP) Inhibition
CYP enzymes are the primary enzymes responsible for drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions.[27][28][29][30]
Protocol: Fluorometric CYP Inhibition Assay
Principle: This assay uses recombinant human CYP enzymes and specific fluorogenic substrates. The CYP enzyme metabolizes the substrate to a fluorescent product. The ability of a test compound to inhibit this reaction is measured by a decrease in fluorescence.[31]
Materials:
-
Recombinant human CYP isoenzymes (e.g., CYP3A4, CYP2D6, CYP2C9)
-
Fluorogenic CYP-specific substrates
-
Test compounds
-
Known CYP inhibitors (positive controls)
-
Assay buffer
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of test compounds and positive controls.
-
In a 96-well plate, add the CYP enzyme and the test compound or control.
-
Pre-incubate to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C for a specific time.
-
Stop the reaction and measure the fluorescence intensity.
-
Calculate the percent inhibition and determine the IC50 value.
Data Presentation: CYP Inhibition Profile
| Compound ID | CYP3A4 IC50 (µM) | CYP2D6 IC50 (µM) | CYP2C9 IC50 (µM) |
| CFI-001 | > 50 | 12.5 | > 50 |
| CFI-002 | 25.3 | 8.9 | 45.1 |
hERG Channel Inhibition
Inhibition of the hERG potassium channel can lead to QT interval prolongation, a serious cardiac side effect.[32][33][34][35]
Protocol: Thallium Flux-Based hERG Assay
Principle: This cell-based assay uses a thallium-sensitive fluorescent dye. In cells expressing the hERG channel, thallium ions can enter the cell through the channel, causing an increase in fluorescence. hERG inhibitors block this influx, resulting in a reduced fluorescence signal.[35]
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Thallium-sensitive fluorescent dye
-
Stimulation buffer containing thallium
-
Test compounds
-
Known hERG inhibitor (e.g., E-4031)
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capability
Procedure:
-
Plate hERG-expressing cells in a 96-well plate and allow them to grow.
-
Load the cells with the thallium-sensitive fluorescent dye.
-
Add the test compounds or controls and incubate.
-
Measure the baseline fluorescence.
-
Add the stimulation buffer containing thallium to all wells.
-
Immediately begin kinetic fluorescence readings.
-
Calculate the rate of thallium influx and the percent inhibition for each compound concentration.
-
Determine the IC50 value.
Diagram: hERG Thallium Flux Assay Principle
Conclusion
The pharmacological profiling of novel this compound derivatives requires a multi-faceted approach, encompassing target engagement, cellular activity, and early safety assessment. The protocols and workflows outlined in this guide provide a robust framework for characterizing these promising compounds. By systematically evaluating their potency, mechanism of action, and potential liabilities, researchers can make informed decisions to advance the most promising candidates towards further preclinical and clinical development.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review [nrfhh.com]
- 6. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. scbt.com [scbt.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. moleculardevices.com [moleculardevices.com]
- 17. Accelerating Kinase Drug Discovery with Validated Kinase Activity Assay Kits [discoverx.com]
- 18. multispaninc.com [multispaninc.com]
- 19. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nuvisan.com [nuvisan.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 23. criver.com [criver.com]
- 24. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 25. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 26. In Vitro ADME Assays [conceptlifesciences.com]
- 27. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 28. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 29. lnhlifesciences.org [lnhlifesciences.org]
- 30. criver.com [criver.com]
- 31. reactionbiology.com [reactionbiology.com]
- 32. tripod.nih.gov [tripod.nih.gov]
- 33. hERG Assay | PPTX [slideshare.net]
- 34. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 35. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Leimgruber-Batcho Synthesis of Halogenated Indoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Leimgruber-Batcho indole synthesis, with a specialized focus on the preparation of halogenated indoles. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions. We aim to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and solve challenges in your own laboratory work.
Mechanism & The Halogen Factor
The Leimgruber-Batcho synthesis is a powerful and versatile method for preparing 2,3-unsubstituted indoles.[1][2] It proceeds in two main stages:
-
Enamine Formation: An ortho-nitrotoluene is condensed with a formamide acetal, most commonly N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a brightly colored β-dimethylamino-2-nitrostyrene (enamine) intermediate.[2][3]
-
Reductive Cyclization: The nitro group of the enamine is reduced, typically to an amine, which then spontaneously cyclizes and eliminates dimethylamine to form the indole ring.[2][3][4]
The presence of a halogen (F, Cl, Br, I) on the aromatic ring introduces electronic and steric effects that can significantly influence both stages of this reaction. This guide will address the specific challenges posed by these substituents.
Diagram: Leimgruber-Batcho Reaction Mechanism
Caption: The two-stage process of the Leimgruber-Batcho synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Yield of the Enamine Intermediate
Question: I've refluxed my halogenated o-nitrotoluene with DMF-DMA in DMF for several hours, but TLC analysis shows mostly unreacted starting material. What's going wrong?
Potential Causes & Recommended Solutions
-
Cause A: Insufficient Acidity of Benzylic Protons. The first step of the mechanism requires the deprotonation of the methyl group on the nitrotoluene.[3] Electron-donating groups or even some halogens (depending on their position) can decrease the acidity of these protons, slowing the reaction.
-
Solution 1: Add a Co-catalyst. The addition of a secondary amine, such as pyrrolidine, can accelerate the reaction by first reacting with DMF-DMA to form a more reactive aminomethylenating agent.[2]
-
Solution 2: Increase Reaction Temperature/Time. While DMF reflux is standard, some less reactive substrates may require prolonged heating (12-24 hours). Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and improve yields.
-
-
Cause B: Degradation of DMF-DMA. N,N-Dimethylformamide dimethyl acetal is sensitive to moisture and acid.[5] If the reagent has been improperly stored or is old, it may have hydrolyzed, rendering it ineffective.
-
Solution: Use Fresh or Purified Reagent. Always use DMF-DMA from a freshly opened bottle stored under an inert atmosphere. If you suspect degradation, it can be distilled before use (bp 102-103 °C). Ensure your DMF solvent is anhydrous.
-
-
Cause C: Competing Side Reactions. Halogens, particularly in positions activated towards nucleophilic aromatic substitution, might react with dimethylamine released during the reaction.[6]
-
Solution: Monitor the Reaction Closely. Use TLC to find the optimal reaction time where enamine formation is maximized before significant byproduct formation occurs. Purification via column chromatography may be necessary to separate the desired enamine from these byproducts.
-
Protocol: Accelerated Enamine Formation for a Stubborn Substrate
-
To a solution of your halogenated o-nitrotoluene (1.0 eq) in anhydrous DMF (0.5 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq).
-
Add pyrrolidine (0.5 eq) to the mixture.
-
Heat the reaction under a nitrogen atmosphere to 120-130 °C.
-
Monitor the reaction progress every 2-3 hours by TLC (e.g., 4:1 Hexane:EtOAc). The enamine product is typically a brightly colored (red or orange) spot.[2]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure. The crude enamine can often be used directly in the next step or purified by flash chromatography if necessary.
Issue 2: Failed or Incomplete Reductive Cyclization
Question: My enamine intermediate appears to have formed correctly, but upon subjecting it to reduction, I get a complex mixture of products or recover the enamine unchanged. How can I fix this?
Potential Causes & Recommended Solutions
-
Cause A: Catalyst Poisoning or Inactivity. The success of the catalytic hydrogenation (e.g., with Pd/C or Raney Ni) is highly dependent on catalyst activity. Trace impurities can poison the catalyst. Halogens themselves, particularly iodine, can interact with the catalyst surface.[7]
-
Solution 1: Use a Higher Catalyst Loading or a Fresh Batch. For halogenated compounds, increasing the weight percentage of the catalyst (e.g., from 5 wt% to 10 wt% Pd/C) can be beneficial. Always use a fresh, high-quality catalyst.
-
Solution 2: Change the Catalyst. Raney Nickel is often an excellent alternative to Palladium on Carbon (Pd/C) and is frequently cited as a method of choice in the original Leimgruber-Batcho publications.[1] It can be less susceptible to certain inhibitors.
-
Solution 3: Ensure Proper Solvent and Atmosphere. Degas the solvent thoroughly before adding the catalyst to remove all oxygen, which can deactivate Pd/C.[8] Maintain a positive pressure of hydrogen gas.
-
-
Cause B: Dehalogenation. A common and significant side reaction during catalytic hydrogenation is hydrodehalogenation, where the C-X bond is cleaved, leading to the non-halogenated indole. This is especially problematic for bromo- and iodo-substituted arenes.
-
Solution 1: Switch to Chemical Reducing Agents. To avoid catalytic hydrodehalogenation, consider using chemical reduction methods. Reagents like sodium dithionite, iron in acetic acid, or stannous chloride (SnCl₂) are effective alternatives.[2][3]
-
Solution 2: Optimize Hydrogenation Conditions. Lowering the hydrogen pressure and reaction temperature can sometimes minimize dehalogenation, although this may also slow the desired nitro reduction.
-
Table: Selecting a Reducing Agent for Halogenated Nitroenamines
| Reducing Agent | Typical Conditions | Pros | Cons/Considerations for Halogenated Substrates |
| H₂, Pd/C | 1-4 atm H₂, EtOH or THF, RT | High efficiency, clean workup | High risk of dehalogenation (I > Br > Cl >> F) [7] |
| H₂, Raney Ni | 1-4 atm H₂, EtOH or MeOH, RT | Often faster than Pd/C, good yields | Can still cause dehalogenation; pyrophoric nature requires careful handling[8] |
| Hydrazine, Raney Ni | Hydrazine hydrate, EtOH, Reflux | Avoids pressurized H₂ gas setups | Exothermic reaction, requires careful control of hydrazine addition |
| Sodium Dithionite (Na₂S₂O₄) | aq. THF or aq. Dioxane, Reflux | Mild, inexpensive, avoids dehalogenation | Requires aqueous biphasic system, can have lower yields |
| Iron / Acetic Acid | Fe powder, AcOH, 80-100 °C | Cost-effective, excellent for avoiding dehalogenation | Requires acidic conditions, workup involves filtering iron salts |
| Stannous Chloride (SnCl₂) | SnCl₂·2H₂O, EtOH, Reflux | Good for substrates sensitive to catalytic methods | Generates tin waste, workup can be cumbersome[3] |
Issue 3: Purification and Isolation Challenges
Question: My reaction seems to have worked, but isolating the final halogenated indole is proving difficult. The product is an oil, or the column chromatography separation is poor.
Potential Causes & Recommended Solutions
-
Cause A: Formation of Aminated Byproducts. If the reduction of the enamine double bond occurs, it can lead to the formation of 2-aminophenylethylamines, which are basic and can complicate purification.[1]
-
Solution: Acidic Wash/Extraction. During the workup, an acidic wash (e.g., with 1M HCl) can protonate these basic byproducts, pulling them into the aqueous layer and separating them from the neutral indole product in the organic layer.
-
-
Cause B: Product Instability. Some indole derivatives can be sensitive to acid or air, especially during purification on silica gel.
-
Solution 1: Neutralize Silica Gel. If you suspect acid sensitivity, you can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent).
-
Solution 2: Alternative Purification. If chromatography is problematic, consider crystallization or distillation (if the product is thermally stable) as alternative purification methods.
-
Frequently Asked Questions (FAQs)
Q1: Can I perform this synthesis as a one-pot reaction? A: Yes, one-pot procedures have been developed where the crude enamine is not isolated.[9] After enamine formation is complete, the solvent (DMF) is often removed, replaced with a suitable solvent for the reduction (like ethanol or THF), and the reducing agent is added directly. This can improve overall efficiency.
Q2: How does the position of the halogen affect the reaction? A: The halogen's position is critical. An electron-withdrawing halogen (like fluorine) ortho or para to the nitro group can facilitate the reduction step. However, a halogen ortho to the methyl group can sterically hinder the initial enamine formation. Always consider both electronic and steric effects when planning your synthesis.
Q3: My o-nitrotoluene starting material is not commercially available. What are my options? A: The main limitation of the Leimgruber-Batcho synthesis is the availability of the substituted o-nitrotoluene precursors.[1] You may need to synthesize it, typically via nitration of the corresponding halogenated toluene. Be aware that nitration can produce isomer mixtures that require careful separation.
Q4: What is the best way to monitor the final reductive cyclization step? A: TLC is very effective. The starting enamine is intensely colored, while the final indole product is often colorless or pale and will appear as a UV-active spot. The disappearance of the colored spot is a strong indicator that the reaction is complete. A stain like vanillin or p-anisaldehyde can be very helpful for visualizing the indole product.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for diagnosing issues in the synthesis.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
Technical Support Center: Optimizing Fischer Indole Synthesis for 5-Chloro-6-Fluoro-1H-Indole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the optimization of the Fischer indole synthesis, with a specific focus on the challenging preparation of 5-chloro-6-fluoro-1H-indole. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of synthesizing this electron-deficient indole derivative. As Senior Application Scientists, we have curated this information to be both scientifically rigorous and practically applicable in a research and development setting.
I. Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of this compound via the Fischer indole synthesis particularly challenging?
The primary challenge lies in the electronic properties of the (4-chloro-5-fluorophenyl)hydrazine precursor. The chlorine and fluorine atoms are electron-withdrawing groups, which decrease the electron density of the aromatic ring. This deactivation hinders the key[1][1]-sigmatropic rearrangement step of the Fischer indole synthesis, which is often the rate-determining step.[2] Consequently, harsher reaction conditions are typically required to drive the reaction to completion.
Q2: What is the general mechanism of the Fischer Indole Synthesis?
The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps:[3][4]
-
Hydrazone Formation: The reaction begins with the condensation of an arylhydrazine with an aldehyde or ketone to form a phenylhydrazone.
-
Tautomerization: The phenylhydrazone tautomerizes to its enamine isomer.
-
[1][1]-Sigmatropic Rearrangement: The protonated enamine undergoes a concerted rearrangement to form a new carbon-carbon bond, breaking the N-N bond.
-
Aromatization and Cyclization: The intermediate rearomatizes, followed by an intramolecular attack of the amino group on the imine carbon to form a five-membered ring.
-
Ammonia Elimination: Finally, the elimination of ammonia yields the aromatic indole ring.
Q3: What are the most common acid catalysts used for this type of challenging Fischer indole synthesis?
For electron-deficient systems, strong Brønsted acids and Lewis acids are generally more effective.[3][4][5] Common choices include:
-
Polyphosphoric acid (PPA): Often used as both a catalyst and a solvent at high temperatures.[6][7][8]
-
Zinc chloride (ZnCl₂): A widely used and effective Lewis acid catalyst.[3][4]
-
Boron trifluoride etherate (BF₃·OEt₂): Another strong Lewis acid catalyst.[3][4]
-
p-Toluenesulfonic acid (PTSA): A strong Brønsted acid that is often used in high-boiling solvents.[3]
-
Eaton's reagent (P₂O₅ in MeSO₃H): A powerful cyclization agent.[9]
Q4: Can microwave-assisted synthesis be beneficial for this reaction?
Yes, microwave-assisted organic synthesis (MAOS) can be highly advantageous.[9][10] It often leads to significantly reduced reaction times, improved yields, and cleaner reaction profiles by promoting efficient and uniform heating.[1][9] For challenging substrates like di-halogenated phenylhydrazones, microwave heating can provide the necessary energy input to overcome the high activation barrier of the sigmatropic rearrangement.[9]
II. Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of this compound.
Problem 1: Low to no conversion of the starting phenylhydrazone.
| Potential Cause | Troubleshooting & Optimization |
| Insufficiently acidic catalyst | The electron-withdrawing nature of the chloro and fluoro substituents necessitates a strong acid. If you are using a milder acid like acetic acid, consider switching to a more potent catalyst such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or Eaton's reagent. A catalyst screen is highly recommended. |
| Reaction temperature is too low | The[1][1]-sigmatropic rearrangement has a significant activation energy that is further increased by the deactivating substituents. Gradually increase the reaction temperature while carefully monitoring for decomposition. For high-boiling solvents, reflux conditions may be necessary. Consider using a high-boiling solvent like diphenyl ether or conducting the reaction neat with a catalyst like PPA at elevated temperatures (e.g., 150-180 °C). |
| Poor quality of starting materials | Ensure the (4-chloro-5-fluorophenyl)hydrazine and the carbonyl compound (e.g., acetaldehyde equivalent) are pure. Impurities can inhibit the reaction or lead to side products. Consider recrystallizing or distilling the starting materials if their purity is questionable. |
Problem 2: Formation of multiple unidentified side products.
| Potential Cause | Troubleshooting & Optimization |
| Decomposition at high temperatures | While high temperatures are often necessary, prolonged exposure can lead to degradation. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Microwave synthesis can be a valuable tool to achieve the required temperature for a shorter duration, minimizing decomposition. |
| Side reactions of the carbonyl partner | Aldehydes, in particular, can be prone to self-condensation under acidic conditions. Consider using a protected form of the aldehyde or an acetaldehyde equivalent that is more stable under the reaction conditions. |
| Incorrect work-up procedure | The work-up procedure should be carefully designed to neutralize the strong acid catalyst and extract the product efficiently. Quenching the reaction mixture by pouring it onto ice and then neutralizing with a base is a common practice. |
Problem 3: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting & Optimization |
| Formation of tarry byproducts | Tarry materials are common in Fischer indole syntheses, especially when conducted at high temperatures. Try to precipitate the product by pouring the reaction mixture into a large volume of a non-polar solvent like hexane or water. The crude solid can then be collected and purified further. |
| Co-elution with impurities during chromatography | Halogenated indoles can be challenging to purify by column chromatography. Experiment with different solvent systems, including gradients of hexane/ethyl acetate or dichloromethane/methanol. Using a high-purity silica gel and a proper column loading technique is crucial. |
| Product instability | Some indole derivatives can be sensitive to air and light. It is advisable to perform the purification and subsequent storage under an inert atmosphere and protected from light. |
III. Experimental Protocols & Methodologies
A. Synthesis of (4-Chloro-5-fluorophenyl)hydrazine (Starting Material)
The synthesis of the required phenylhydrazine precursor is a critical first step. A general procedure involves the diazotization of the corresponding aniline followed by reduction.
Step-by-step Protocol:
-
Diazotization:
-
Dissolve 4-chloro-5-fluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
-
-
Reduction:
-
In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it to 0 °C.
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC).
-
-
Work-up and Isolation:
-
Make the reaction mixture strongly basic by the slow addition of a concentrated sodium hydroxide solution, while cooling in an ice bath.
-
Extract the liberated phenylhydrazine with an organic solvent such as diethyl ether or ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
B. Fischer Indole Synthesis of this compound (Optimized Conditions)
Given the electron-deficient nature of the substrate, a robust protocol using a strong acid catalyst is recommended. The following is a representative procedure based on common practices for similar challenging syntheses.
Step-by-step Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chloro-5-fluorophenyl)hydrazine and a suitable carbonyl partner (e.g., pyruvic acid for subsequent decarboxylation, or an acetaldehyde equivalent).
-
Add a suitable solvent. For high-temperature reactions, a high-boiling solvent like diphenyl ether or ethylene glycol can be used. Alternatively, the reaction can be performed neat with polyphosphoric acid.
-
-
Catalyst Addition and Reaction:
-
Method A (PPA): If using polyphosphoric acid (PPA), add it to the reaction mixture and heat with vigorous stirring to 150-180 °C.
-
Method B (Lewis Acid): If using a Lewis acid like ZnCl₂, add it to the mixture in a solvent like toluene or xylene and heat to reflux.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to a manageable temperature (around 80-100 °C).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) until the pH is basic.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
IV. Data Presentation & Visualization
Catalyst and Condition Screening (Illustrative Data)
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acetic Acid | Acetic Acid | 118 | 24 | < 5 |
| p-TsOH | Toluene | 110 | 18 | 15-25 |
| ZnCl₂ | Dioxane | 100 | 12 | 40-50 |
| PPA | Neat | 160 | 2 | 60-70 |
| Eaton's Reagent | Neat | 120 | 1 | 65-75 |
| Microwave (ZnCl₂) | Dioxane | 150 | 0.5 | 55-65 |
Note: This data is illustrative and serves as a guideline for optimization. Actual yields will vary depending on the specific reaction conditions and the purity of the starting materials.
Reaction Workflow Diagram
Caption: A generalized workflow for the synthesis of this compound.
Fischer Indole Synthesis Mechanismdot
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Studies on the Fischer indole synthesis: rearrangements of five-, six- and seven-membered cyclic hydrazones of pyrazoline, tetrahydropyridazine and tetrahydro-1,2-diazepine series in polyphosphoric acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination-Cyclization Reaction between Simple Alkynes and Arylhydrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijrpr.com [ijrpr.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 5-chloro-6-fluoro-1H-indole
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with the purification of crude 5-chloro-6-fluoro-1H-indole. The following troubleshooting guides and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the successful isolation of this important synthetic intermediate.
I. Understanding the Challenges: The Nature of Crude this compound
The purification of this compound (MW: 169.58 g/mol ) is often complicated by the presence of structurally similar impurities that arise from the synthetic route employed.[1][2] The electron-withdrawing nature of the halogen substituents can influence the reactivity of the indole core, leading to specific side products. Furthermore, like many indole derivatives, this compound can be susceptible to degradation under certain conditions.
Common Impurities to Consider:
-
Regioisomers: Depending on the synthetic strategy (e.g., Fischer indole synthesis), the formation of other chloro-fluoro indole isomers is possible.[3]
-
Dehalogenated Species: Loss of one or both halogen atoms can occur under harsh reductive conditions, yielding fluoroindole, chloroindole, or indole as byproducts.[3]
-
Over-reduced Products: The indole ring can be reduced to the corresponding indoline under certain hydrogenation conditions.[3]
-
Starting Material Carryover: Incomplete reaction can lead to the presence of starting materials in the crude product.
-
Polymeric or Tarry Byproducts: Harsh acidic or high-temperature conditions can sometimes lead to the formation of intractable polymeric materials.[4]
II. Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
A. Column Chromatography Troubleshooting
Flash column chromatography is a primary method for the purification of moderately polar organic compounds like this compound.
Issue 1: Poor Separation of the Desired Product from Impurities.
-
Underlying Cause: The chosen solvent system (eluent) lacks the appropriate polarity to effectively differentiate between the target compound and its impurities.
-
Troubleshooting Steps:
-
Systematic TLC Analysis: Before committing to a column, conduct a thorough thin-layer chromatography (TLC) analysis with various solvent systems. A good starting point for indole derivatives is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate or dichloromethane.
-
Target Rf Value: Aim for a solvent system that provides a retention factor (Rf) of 0.2 - 0.4 for this compound. This generally provides the optimal balance for good separation on a column.
-
Adjusting Polarity:
-
If the Rf is too high (> 0.4), the eluent is too polar. Decrease the proportion of the polar solvent.
-
If the Rf is too low (< 0.2), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Gradient Elution: If a single isocratic solvent system fails to resolve all spots, a gradient elution is recommended. Start with a less polar solvent mixture and gradually increase the polarity during the column run. This is particularly effective for separating compounds with a wide range of polarities.[5]
-
Issue 2: The Product is Streaking or Tailing on the TLC Plate and Column.
-
Underlying Cause: The indole nitrogen can interact with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and difficult elution.
-
Troubleshooting Steps:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to your eluent. This will neutralize the acidic sites on the silica gel and improve the chromatography of basic compounds. Be aware that this will increase the overall polarity of the eluent.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel.
-
Check for Overloading: Loading too much crude material onto the column can lead to band broadening and tailing. A general guideline is to use a silica gel to crude material ratio of at least 30:1 by weight.
-
Issue 3: No Product is Recovered from the Column.
-
Underlying Cause: The compound may be irreversibly adsorbed onto the silica gel, or it may have degraded on the column. Halogenated indoles can sometimes be sensitive to the acidic nature of silica gel.[6]
-
Troubleshooting Steps:
-
Perform a Stability Test: Spot your crude material on a TLC plate and let it sit for an hour before eluting. If new spots appear or the original spot diminishes, it is likely degrading on the silica.
-
Use Deactivated Silica: As mentioned above, adding a base to the eluent or using a less acidic stationary phase can mitigate degradation.
-
Methanol Purge: After running your column with the chosen eluent, you can try flushing the column with 100% methanol to elute highly polar or strongly adsorbed compounds.
-
B. Recrystallization Troubleshooting
Recrystallization is a powerful technique for obtaining highly pure crystalline solids.
Issue 1: The Compound Does Not Dissolve in the Hot Solvent.
-
Underlying Cause: The chosen solvent is not a good solvent for this compound, even at elevated temperatures.
-
Troubleshooting Steps:
-
Consult Solubility Data: While specific data for this compound is limited, related compounds like 6-chloro-5-fluoroindole are soluble in ethanol and dimethyl sulfoxide.[7]
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude material in various solvents at room temperature and upon heating. Good recrystallization solvents will dissolve the compound when hot but not when cold.
-
Use a Solvent Mixture: If a single solvent is not ideal, a binary solvent system can be effective. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Gently heat until the solution is clear again, then allow it to cool slowly.
-
Issue 2: No Crystals Form Upon Cooling.
-
Underlying Cause: The solution is not supersaturated, either because too much solvent was used or the compound is too soluble in the chosen solvent at cold temperatures.
-
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently evaporate some of the solvent to increase the concentration of the compound.
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The small glass particles can act as nucleation sites.
-
Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystal growth.
-
-
Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.
-
Issue 3: The Product "Oils Out" Instead of Crystallizing.
-
Underlying Cause: The solubility of the compound is too high in the chosen solvent, or the solution is cooling too rapidly.
-
Troubleshooting Steps:
-
Add More Solvent: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Then, allow for slower cooling.
-
Change the Solvent System: The chosen solvent may not be appropriate. Re-evaluate your solvent choice based on solubility tests.
-
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a column chromatography solvent system for this compound?
A1: Based on the polarity of similar indole structures, a good starting point for a TLC analysis and subsequent column chromatography would be a mixture of hexanes and ethyl acetate . Begin with a low polarity mixture, such as 95:5 hexanes:ethyl acetate, and gradually increase the proportion of ethyl acetate until you achieve an Rf value of 0.2-0.4 for your target compound. Another common solvent system for indoles is dichloromethane in hexanes.
Q2: Can I use reverse-phase HPLC for the purification of this compound?
A2: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) is a very effective technique for the purification of indole derivatives. A common setup would involve a C18 stationary phase with a mobile phase consisting of a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.[8] A preparative HPLC method can be developed by first optimizing the separation on an analytical scale and then scaling up to a larger column.[9]
Q3: My purified this compound has a pink or brownish color. What is the cause and how can I remove it?
A3: Indoles are known to be susceptible to air oxidation, which can lead to the formation of colored impurities. This can be exacerbated by exposure to light and residual acid. To decolorize your product, you can try treating a solution of the material with a small amount of activated charcoal, followed by filtration through a pad of celite before the final crystallization or solvent removal. Storing the purified compound under an inert atmosphere (e.g., argon or nitrogen) and in the dark is recommended to prevent discoloration.
Q4: What is a recommended recrystallization solvent for this compound?
A4: A scalable synthesis procedure for the related 6-chloro-5-fluoroindole reports purification by crystallization from a mixture of methylene dichloride and hexane .[10] This is an excellent starting point. You can dissolve your crude material in a minimal amount of warm methylene dichloride and then slowly add hexane until the solution becomes cloudy. Gently warm to redissolve the precipitate and then allow the solution to cool slowly. Other potential solvent systems to explore include ethanol/water or toluene/hexanes.
IV. Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
TLC Analysis: Develop an optimal solvent system for your crude this compound using TLC, aiming for an Rf of 0.2-0.4.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the least polar eluent you will be using.
-
Sample Loading: Dissolve your crude material in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. If using a gradient, start with a lower polarity and gradually increase it.
-
Fraction Collection: Collect fractions and monitor the elution of your compound by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of warm methylene dichloride to completely dissolve the solid.
-
Inducing Crystallization: While the solution is still warm, add hexanes dropwise until the solution becomes persistently cloudy. Add a few drops of methylene dichloride to redissolve the precipitate and obtain a clear solution.
-
Crystal Formation: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place it in an ice bath or a refrigerator for several hours.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexanes. Dry the purified crystals under vacuum.
V. Data Presentation
Table 1: Suggested Starting Solvent Systems for TLC Analysis
| Solvent System (v/v) | Polarity | Expected Rf Range (starting point) | Notes |
| 9:1 Hexanes:Ethyl Acetate | Low | 0.1 - 0.3 | Good for separating from non-polar impurities. |
| 4:1 Hexanes:Ethyl Acetate | Medium | 0.3 - 0.6 | A good general-purpose starting point. |
| 7:3 Hexanes:Ethyl Acetate | Medium-High | 0.5 - 0.8 | May be too polar if impurities are also polar. |
| 9:1 Dichloromethane:Hexanes | Medium | 0.2 - 0.5 | An alternative non-polar/polar solvent system. |
VI. Visualization of Purification Workflow
References
- 1. scbt.com [scbt.com]
- 2. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. orgsyn.org [orgsyn.org]
- 6. reddit.com [reddit.com]
- 7. 6-chloro-5-fluoro-1H-indole [chembk.com]
- 8. Separation of 5-Chloroindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. warwick.ac.uk [warwick.ac.uk]
- 10. This compound-3-carbaldehyde | 1227580-07-5 | CZB58007 [biosynth.com]
Technical Support Center: Synthesis of 5-chloro-6-fluoro-1H-indole
Welcome to the technical support center dedicated to the synthesis of 5-chloro-6-fluoro-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. The introduction of both chloro and fluoro substituents presents unique challenges to the indole synthesis, impacting reactivity and potentially leading to side reactions.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome common hurdles, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.
Troubleshooting Guide: Navigating Common Synthesis Challenges
This section addresses specific issues encountered during the synthesis of this compound, primarily focusing on the widely-used Fischer Indole Synthesis.
Q1: My Fischer indole synthesis is resulting in very low yield or failing entirely. What are the primary factors to investigate?
Low yields in the Fischer indole synthesis of this specific substrate are a common challenge. The electron-withdrawing nature of the halogen substituents on the phenylhydrazine ring can deactivate it towards the key cyclization step. Here is a systematic approach to troubleshooting:
1. Purity and Integrity of Starting Materials: The quality of your starting materials is paramount. Impurities in either the (4-chloro-5-fluorophenyl)hydrazine or the carbonyl partner (e.g., pyruvic acid, a pyruvate ester, or a ketone) can introduce competing side reactions or inhibit the catalyst.[1]
-
Recommendation: Ensure the purity of your phenylhydrazine precursor. If synthesized in-house, verify its structure and purity by NMR and melting point analysis. Commercial reagents should be from a reputable source. Always use freshly purified aldehydes or ketones, as they can degrade upon storage.[2]
2. Incomplete Hydrazone Formation: The synthesis begins with the condensation of the phenylhydrazine and the carbonyl compound to form a phenylhydrazone.[3] This initial step must proceed to completion before the cyclization is initiated.
-
Recommendation: Monitor the formation of the hydrazone intermediate by Thin Layer Chromatography (TLC). The hydrazone is typically less polar than the hydrazine. In many protocols, the hydrazone is formed first, sometimes isolated, and then subjected to the acidic cyclization conditions.[4][5]
3. Catalyst Selection and Concentration: The choice and amount of acid catalyst are critical for driving the reaction to completion without causing degradation.[6] Both Brønsted acids (like H₂SO₄, p-TsOH, polyphosphoric acid) and Lewis acids (like ZnCl₂, BF₃) are used.[3] For an electron-deficient substrate like this, a stronger acid or higher temperature may be necessary to facilitate the key[1][1]-sigmatropic rearrangement.[7]
-
Causality: The acid catalyzes the tautomerization of the hydrazone to the reactive ene-hydrazine intermediate. This intermediate then undergoes the rearrangement.[4][8] An inappropriate acid can lead to a stalled reaction or, if too harsh, promote polymerization and the formation of tarry byproducts.[5]
Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis
| Catalyst | Type | Common Conditions | Advantages | Disadvantages |
| Zinc Chloride (ZnCl₂) | Lewis Acid | 1-2 equivalents, often in a high-boiling solvent or neat | Highly effective, widely used.[4] | Can be hygroscopic; work-up can be challenging. |
| Polyphosphoric Acid (PPA) | Brønsted Acid | Used as solvent/catalyst, 100-150 °C | Strong dehydrating agent, promotes cyclization.[4] | Viscous, difficult to stir; work-up requires quenching in ice water. |
| Sulfuric Acid (H₂SO₄) | Brønsted Acid | Catalytic to stoichiometric amounts in solvents like EtOH or AcOH | Inexpensive, strong acid.[3] | Can cause charring and side reactions if not controlled.[5] |
| p-Toluenesulfonic Acid (p-TsOH) | Brønsted Acid | Catalytic amounts, often with azeotropic water removal | Milder than H₂SO₄, easier to handle.[3] | May require higher temperatures or longer reaction times. |
4. Reaction Temperature and Time: Temperature control is a delicate balance. Insufficient heat will prevent the energetically demanding[1][1]-sigmatropic rearrangement and cyclization steps. Conversely, excessive heat can lead to decomposition of the starting materials, intermediates, or the final indole product, which has limited stability under strongly acidic conditions.[1][5]
-
Recommendation: Start with conditions reported for similar halogenated indoles and optimize systematically. Monitor the reaction progress by TLC. If the reaction stalls, consider a modest increase in temperature before resorting to a stronger acid catalyst.
Q2: My reaction produces a complex mixture of products, including isomers and dark, tarry materials. How can I improve selectivity and minimize byproducts?
The formation of multiple products indicates that side reactions are competing with the desired pathway.
1. Addressing Regioisomer Formation: If you are using an unsymmetrical ketone (e.g., 2-butanone), two different enamine intermediates can form, leading to two regioisomeric indole products. The direction of cyclization is influenced by both steric and electronic factors.[7]
-
Recommendation: To avoid ambiguity, use a symmetrical ketone or an aldehyde/pyruvate that can only enolize in one direction. If an unsymmetrical ketone is necessary, you may need to screen various acid catalysts, as the regioselectivity can be acid-dependent.[6]
2. Preventing Degradation and Polymerization: Indoles, particularly when protonated, can be susceptible to acid-catalyzed polymerization or degradation, leading to the formation of intractable tars.[9]
-
Causality: The electron-rich nature of the indole ring makes it a target for electrophilic attack, which can be initiated by other protonated indole molecules, leading to oligomers.
-
Recommendation:
-
Lower the Temperature: Running the reaction at the lowest effective temperature can favor the desired cyclization over degradation pathways.[5]
-
Optimize Reaction Time: Do not heat the reaction for longer than necessary. Monitor by TLC and quench the reaction as soon as the starting material is consumed.
-
Consider an Alternative Route: If the Fischer synthesis consistently produces tar, the Leimgruber-Batcho indole synthesis is an excellent, often milder, alternative. This method proceeds through the reductive cyclization of an enamine formed from an o-nitrotoluene and is well-suited for industrial scale-up.[10][11]
-
Q3: The work-up and purification of my this compound are challenging. What is the best procedure?
A clean work-up is essential for simplifying purification.
1. Reaction Quenching and Work-up: The standard procedure involves cooling the reaction mixture and carefully pouring it onto a mixture of ice and water. This precipitates the crude product and dilutes the acid.[5]
-
Step-by-Step Protocol:
-
Allow the reaction vessel to cool to room temperature.
-
Pour the mixture slowly into a vigorously stirred beaker of crushed ice.
-
Carefully neutralize the acidic solution with a base, such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH is neutral or slightly basic.
-
Extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[5]
-
Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[5]
-
2. Purification of the Crude Product: The crude indole will likely be a solid or a thick oil.
-
Column Chromatography: This is the most common method for purification. Use silica gel with a gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[5]
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be a highly effective method to obtain high-purity material.[12] Experiment with different solvent systems (e.g., ethanol/water, toluene, hexanes/ethyl acetate).
Visualized Workflows and Mechanisms
To provide a clearer understanding, the following diagrams illustrate the key processes involved in the synthesis.
Caption: Mechanism of the Fischer Indole Synthesis.
Caption: General Experimental Workflow for Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is best for this compound on a larger scale: Fischer or Leimgruber-Batcho? For larger, multi-gram to kilogram scale synthesis, the Leimgruber-Batcho method is often preferred.[10] It generally uses milder, more controllable conditions and avoids the use of strong, corrosive acids like PPA or H₂SO₄, which can be problematic in large reactors. The starting materials (substituted o-nitrotoluenes) are often readily accessible. While the Fischer synthesis is highly versatile, its potentially harsh conditions can make it less amenable to scale-up.
Q: What are the key safety considerations when running a Fischer Indole Synthesis? The primary hazards are associated with the reagents and conditions. Many acid catalysts (H₂SO₄, PPA) are highly corrosive. Reactions are often run at high temperatures (100-150 °C), requiring careful temperature control to prevent runaway reactions.[5] Phenylhydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. The quenching of strong acids, especially PPA, in water is highly exothermic and must be done slowly and with caution.
Q: How can I confirm the identity and purity of my final this compound product? A combination of analytical techniques is required for unambiguous characterization:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the structure and connectivity of the indole ring and its substituents.
-
¹⁹F NMR Spectroscopy: Is crucial for confirming the presence and environment of the fluorine atom.[13]
-
Mass Spectrometry (MS): Will confirm the molecular weight and isotopic pattern characteristic of a monochlorinated compound.
-
Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. jk-sci.com [jk-sci.com]
- 9. bhu.ac.in [bhu.ac.in]
- 10. tsijournals.com [tsijournals.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. 5-Fluoroindole synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating Byproducts in the Fischer Indole Synthesis of Halogenated Indoles
Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing halogenated phenylhydrazines as precursors. The synthesis of halogenated indoles is a cornerstone in medicinal chemistry, but it is not without its challenges. The presence of halogens on the phenylhydrazine ring can lead to a unique set of byproducts, complicating reaction workups and compromising yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to equip you with the knowledge to not only solve these problems but also to understand the underlying chemical principles driving these side reactions.
Troubleshooting Guide: Common Issues and Solutions
This section is formatted in a question-and-answer style to directly address common problems observed during the Fischer indole synthesis with halogenated phenylhydrazines.
Question 1: I am observing a mixture of regioisomers in my final product when using a meta-halogenated phenylhydrazine. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a well-documented challenge when using meta-substituted phenylhydrazines. The cyclization step of the Fischer indole synthesis can proceed in two different directions, leading to the formation of 4- and 6-halogenated indoles. The ratio of these isomers is influenced by both electronic and steric factors.
Causality and Mechanistic Insight:
The key step governing regioselectivity is the[1][1]-sigmatropic rearrangement. The stability of the transition states leading to the two possible diimine intermediates determines the final product ratio. Electron-withdrawing groups, such as halogens, tend to favor the formation of the 4-substituted indole, although often with poor selectivity.
Troubleshooting Steps:
-
Catalyst Screening: The choice of acid catalyst is critical. Both Brønsted and Lewis acids can be employed, and their acidity can influence the regiochemical outcome.[2]
-
Brønsted Acids: Start with a common acid like p-toluenesulfonic acid (p-TsOH) or sulfuric acid (H₂SO₄). Varying the acid strength can alter the transition state energies of the competing pathways.
-
Lewis Acids: Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride (BF₃·OEt₂) can chelate with the hydrazone, potentially directing the cyclization to favor one regioisomer.
-
-
Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates in the reaction. Experiment with a range of solvents from non-polar (e.g., toluene, xylene) to polar aprotic (e.g., DMF, DMSO).
-
Temperature Optimization: Lowering the reaction temperature can sometimes enhance kinetic control, potentially favoring the formation of one regioisomer over the other. Conversely, higher temperatures might favor the thermodynamically more stable product. A systematic temperature screen is recommended.
Experimental Protocol: Screening for Optimal Regioselectivity
-
Set up a parallel reaction array with your meta-halogenated phenylhydrazine and carbonyl compound.
-
In separate reaction vessels, use the following acid catalysts (0.1 to 1.0 equivalents): p-TsOH, H₂SO₄, ZnCl₂, and BF₃·OEt₂.
-
For each catalyst, test three different solvents: toluene, dioxane, and DMF.
-
Run each reaction at three different temperatures: 80 °C, 100 °C, and 120 °C.
-
Monitor the reactions by TLC or LC-MS to determine the ratio of the 4- and 6-halogenated indole products.
-
Analyze the results to identify the optimal conditions for your specific substrate.
Question 2: My reaction is producing a significant amount of a dehalogenated indole byproduct. What is causing this and how can I prevent it?
Answer:
Dehalogenation is a frustrating side reaction that can significantly lower the yield of your desired halogenated indole. This occurs when the carbon-halogen bond is cleaved during the reaction.
Causality and Mechanistic Insight:
Dehalogenation can be promoted by several factors within the Fischer indole synthesis conditions:
-
Reductive Pathways: Trace impurities in your reagents or solvents can act as hydride sources, leading to reductive cleavage of the C-X bond, particularly with more reactive halogens like iodine and bromine.
-
Catalyst-Mediated Processes: While not as common in classic Fischer conditions as in cross-coupling reactions, certain Lewis acids or trace metal impurities can potentially facilitate dehalogenation.
-
Radical Mechanisms: Under high temperatures, radical pathways can be initiated, which may lead to halogen atom abstraction.
Troubleshooting Steps:
-
Reagent and Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Degassing the solvent prior to use can remove dissolved oxygen, which can participate in radical side reactions. Use freshly opened or purified reagents.
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (argon or nitrogen) to minimize oxidative and radical side reactions.
-
Acid Choice: If you suspect the acid is promoting dehalogenation, try switching to a non-coordinating Brønsted acid like methanesulfonic acid.
-
Temperature Control: Avoid excessively high temperatures. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
Question 3: I am observing halogen scrambling or interchange in my reaction when using a dihalogenated phenylhydrazine and a zinc halide catalyst. Why is this happening?
Answer:
Halogen interchange is a specific byproduct issue that has been observed when using zinc halide catalysts with dihalogenated phenylhydrazines. For example, starting with a 2,6-dichlorophenylhydrazine in the presence of zinc bromide might yield a mixture of dichloro-, bromochloro-, and dibromoindoles.
Causality and Mechanistic Insight:
This phenomenon is believed to occur through the formation of zinc halide complexes with the hydrazone intermediate. The Lewis acidic zinc halide can coordinate to the nitrogen atoms, and this complexation can facilitate the exchange of halide ions between the aromatic ring and the zinc center. The precise mechanism is complex but likely involves equilibria between different zinc halide species in solution.
Troubleshooting Steps:
-
Use a Matching Zinc Halide: The most straightforward solution is to use a zinc halide catalyst that matches the halogen on your phenylhydrazine. For a dichlorophenylhydrazine, use zinc chloride. For a dibromophenylhydrazine, use zinc bromide.
-
Switch to a Brønsted Acid: If a matching zinc halide is not effective or available, switching to a Brønsted acid catalyst such as p-TsOH or H₂SO₄ will eliminate the source of the scrambling halides.
-
Alternative Lewis Acids: If a Lewis acid is required for reactivity, consider other options like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), which may not participate in halogen exchange as readily.[2]
Question 4: My reaction mixture is turning into a dark, intractable tar, and I am getting very low yields of my desired product. What can I do to minimize this?
Answer:
Tar and polymer formation is a common problem in Fischer indole synthesis, especially with sensitive substrates or under harsh reaction conditions. This is often a result of decomposition of starting materials, intermediates, or the product itself.
Causality and Mechanistic Insight:
-
Thermal Decomposition: At high temperatures, the hydrazone intermediates can decompose. The indole products themselves can also be unstable to prolonged heating in strong acid, leading to polymerization.
-
Acid-Catalyzed Polymerization: Strong acids can protonate the electron-rich indole ring, initiating electrophilic aromatic substitution reactions with other indole molecules, leading to polymer chains.
-
Oxidative Processes: In the presence of air, oxidative side reactions can occur, contributing to the formation of colored, high-molecular-weight byproducts.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical parameter to adjust. Determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent product degradation.
-
Optimize Acid Concentration: Use the minimum amount of acid catalyst necessary to achieve a good reaction rate. Excess acid can significantly promote polymerization.
-
Use an Inert Atmosphere: As with dehalogenation, running the reaction under an inert atmosphere can prevent oxidative side reactions that contribute to tar formation.
-
Consider Additives: In some cases, the addition of acid scavengers or stabilizers can help to control the acidity and prevent runaway polymerization. However, these should be used with caution as they can also inhibit the desired reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for halogenated phenylhydrazines in the Fischer indole synthesis?
Generally, the reactivity is influenced by the electronic effect of the halogen. Halogens are electron-withdrawing through induction but electron-donating through resonance. For the Fischer indole synthesis, which is an electrophilic-type cyclization, electron-donating groups on the phenyl ring tend to accelerate the reaction. However, the strong electron-withdrawing inductive effect of halogens typically deactivates the ring, making the reaction slower compared to unsubstituted phenylhydrazine. The order of reactivity is often influenced more by the position of the halogen than its identity (F, Cl, Br, I).
Q2: Can I use a crude phenylhydrazone directly in the Fischer indole synthesis?
While it is common practice to generate the phenylhydrazone in situ without isolation, the purity of the initial phenylhydrazine and carbonyl compound is crucial.[2] If you are experiencing issues with byproducts, purifying the phenylhydrazone intermediate before the cyclization step can sometimes improve the outcome by removing impurities that may be causing side reactions.
Q3: Are there any "greener" alternatives to the traditional acid catalysts and solvents used in the Fischer indole synthesis?
Yes, there has been research into more environmentally friendly approaches. These include the use of solid acid catalysts, ionic liquids, and mechanochemical (ball-milling) methods which can reduce the need for large quantities of hazardous solvents and acids.
Visualizing Reaction Pathways
To better understand the formation of byproducts, the following diagrams illustrate key mechanistic pathways.
Caption: Competing reaction pathways leading to common byproducts.
Caption: A logical workflow for troubleshooting byproduct formation.
References
Technical Support Center: Managing Regioselectivity in the Synthesis of Poly-substituted Indoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for indole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of controlling regioselectivity in the formation and functionalization of poly-substituted indoles. The indole scaffold is a cornerstone of countless pharmaceuticals and natural products, and mastering its regioselective synthesis is paramount for efficient drug discovery and development.
This guide moves beyond simple protocols to explain the underlying principles governing regiochemical outcomes, empowering you to troubleshoot effectively and design more robust synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My Fischer indole synthesis with an unsymmetrical ketone is producing a mixture of regioisomers. How can I improve the selectivity?
A1: This is a classic challenge in the Fischer indole synthesis, where the regioselectivity is determined by the direction of enamine formation from the unsymmetrical ketone and arylhydrazine. The outcome is a delicate balance between kinetic and thermodynamic control, which can be manipulated by adjusting the reaction conditions, particularly the acid catalyst.[1][2]
Causality and Strategic Solutions:
-
The Role of the Acid: The acid catalyst is not merely a promoter; it governs the equilibrium between the two possible ene-hydrazine intermediates.
-
Strongly Acidic, Protic Conditions (e.g., H₂SO₄, HCl): These conditions often favor the formation of the less-substituted ene-hydrazine, leading to the "thermodynamic" product. This pathway can, however, lead to decomposition if the substrate is sensitive.
-
Weaker Acids (e.g., Acetic Acid, Lewis Acids like ZnCl₂): These conditions tend to favor the more-substituted (more stable) ene-hydrazine, often referred to as the "kinetic" product, which typically forms faster.[3][4]
-
-
Substituent Effects: The electronic nature of the ketone's substituents also plays a crucial role. Electron-withdrawing groups can destabilize an adjacent developing positive charge during the key-sigmatropic rearrangement, disfavoring that pathway.[1] Conversely, bulky substituents will sterically hinder the formation of the more substituted ene-hydrazine.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting Fischer indole regioselectivity.
Data Summary: Catalyst Influence on Regioselectivity
| Catalyst Type | Typical Conditions | Likely Favored Product | Mechanistic Control | Potential Issues |
| Strong Brønsted Acids | H₂SO₄, HCl, PPA | Indole from less-substituted enamine | Thermodynamic | Substrate decomposition, harsh conditions |
| Weak Brønsted Acids | Acetic Acid (AcOH) | Indole from more-substituted enamine | Kinetic | Incomplete reaction, lower yields |
| Lewis Acids | ZnCl₂, BF₃·OEt₂ | Indole from more-substituted enamine | Often Kinetic | Can improve yields for sensitive substrates[3] |
| Microwave-Assisted | Various acids | Can be tuned; often fast and efficient | Varies | Requires specialized equipment[5] |
Q2: I am attempting a Larock indole synthesis with an unsymmetrical alkyne and getting a 1:1 mixture of 2,3-disubstituted regioisomers. How can I control the outcome?
A2: The Larock indole synthesis is a powerful palladium-catalyzed method for creating 2,3-disubstituted indoles.[6] However, with unsymmetrical internal alkynes, regioselectivity can be poor without careful consideration of steric and electronic factors, as well as catalyst choice.[7][8]
Causality and Strategic Solutions:
-
Steric Effects: The foundational principle is that the larger substituent on the alkyne preferentially occupies the C2 position of the resulting indole to minimize steric clash during the cyclization step.[7] This is often the dominant factor.
-
Electronic Effects: Strong electronic effects can override sterics. For example, alkynes bearing a trifluoromethyl (CF₃) group often direct the CF₃-bearing carbon to the C3 position, as the CF₃ group acts as a potent electron-withdrawing and sterically bulky director.
-
Catalyst and Ligand Choice: Standard Pd catalysts may not provide sufficient selectivity. The use of specialized ligands, particularly bulky N-heterocyclic carbene (NHC) ligands on the palladium center, has been shown to significantly enhance regioselectivity in favor of a single isomer. These ligands can amplify the subtle steric and electronic differences between the alkyne substituents.
Recommended Action:
-
Analyze Your Alkyne: If one substituent is significantly bulkier than the other (e.g., a phenyl group vs. a methyl group), the reaction should inherently favor placing the bulkier group at C2. If this is not observed, catalyst optimization is necessary.
-
Switch to a High-Performance Catalyst System: Employ a ferrocene-functionalized NHC-palladium complex. These catalysts have demonstrated excellent performance in forcing high regioselectivity even with challenging substrates. See Protocol 1 for a general procedure.
Q3: I need to functionalize the C4 position of my indole, but all my attempts (e.g., Friedel-Crafts, Vilsmeier-Haack) result in substitution at C3. What is the correct strategy?
A3: This is an expected outcome due to the intrinsic electronic properties of the indole nucleus. The pyrrole ring is highly electron-rich, and the C3 position is the most nucleophilic, followed by C2. Direct electrophilic substitution on the benzene ring (C4-C7) is extremely difficult and rarely selective without a guiding mechanism.[9]
Causality and Strategic Solutions:
-
Inherent Reactivity: The highest occupied molecular orbital (HOMO) of indole has the largest coefficient at the C3 position, making it the primary site for electrophilic attack.
-
The Directing Group (DG) Strategy: To override this inherent reactivity, a directing group must be installed, typically on the indole nitrogen (N1) or sometimes at another position like C3.[9][10] This group contains a heteroatom (e.g., O, N) that chelates to a transition metal catalyst (commonly Pd, Rh, or Ru). This chelation brings the catalyst into close proximity to a specific C-H bond on the benzene ring (e.g., C4 or C7), enabling its selective activation and subsequent functionalization.[11][12][13]
Mechanism of Directing Group Action:
Caption: Workflow for C4-functionalization using a directing group.
Data Summary: Common Directing Groups for Indole C-H Functionalization
| Directing Group (DG) | Target Position(s) | Typical Catalyst | Notes | Reference(s) |
| Pivaloyl (at C3) | C4, C5 | Pd(PPh₃)₂Cl₂ | Readily available and removable.[9] | [9] |
| N-P(O)tBu₂ | C6 | CuO | Effective for arylation; removable with LiAlH₄. | [9] |
| Glycine (transient) | C4 | Pd(OAc)₂ | A transient DG, avoiding separate installation/removal steps. | [9] |
| N-Methoxy Amide | C2, C7 | Rh(III) | Versatile DG with multiple potential outcomes depending on conditions.[14] | [14] |
| Pyridyl, Picolinamide | C2 | Ru(II), Rh(III) | Strong chelating groups for reliable C2 functionalization. | [11][12] |
| N-TfNH- | C4 | Pd(OAc)₂ | Used for direct olefination at the C4 position. | [9] |
Frequently Asked Questions (FAQs)
-
Q: What are the key factors that influence regioselectivity in modern C-H functionalization of indoles? A: The primary factor is the choice of the directing group (DG) . The structure of the DG determines the size and geometry of the metallacyclic intermediate formed during C-H activation, which in turn dictates which C-H bond is targeted.[9][13] Other critical factors include the catalyst (Pd, Rh, Ru, Ir exhibit different reactivities), the oxidant , and the solvent , which can all influence the stability of intermediates and the operative catalytic cycle.[15]
-
Q: Can I functionalize the C7 position directly without first blocking the C2/C3 positions? A: Yes, this is a significant advantage of modern C-H activation methods. While classical methods would require blocking the highly reactive C2/C3 positions, a suitable directing group on the indole nitrogen can selectively direct a metal catalyst to the C7 position for functionalization.[9] An alternative strategy involves reducing the indole to an indoline, performing C7-functionalization, and then re-oxidizing to the indole.[9]
-
Q: My reaction is supposed to be C2-selective but I'm getting C3-alkenylation. What could be wrong? A: This could be a case where the regioselectivity-determining step has changed. In some reactions, like the aerobic oxidative Heck reaction, C-H activation might occur preferentially at C2, but the subsequent migratory insertion/functionalization step is faster at C3.[16] The balance can be tipped by the choice of ligand . Switching from a standard ligand like DMSO to a specifically designed sulfoxide-2-hydroxypyridine (SOHP) ligand can switch the rate-determining step, leading to the desired C2-alkenylated product.[16]
Key Methodologies & Protocols
Protocol 1: General Procedure for Regioselective Larock Indole Synthesis using NHC-Palladium Catalyst
This protocol is adapted from the procedure for a practical and regioselective synthesis of 2,3-disubstituted indoles.[17] It is designed to maximize regioselectivity when using an unsymmetrical alkyne.
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the o-haloaniline (1.0 mmol), the unsymmetrical alkyne (1.2 mmol), the NHC-palladium complex (e.g., 1-5 mol%), and a base such as potassium carbonate (K₂CO₃, 2.5 mmol).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 3-5 mL) via syringe.
-
Reaction Execution: Seal the tube and heat the reaction mixture in a pre-heated oil bath to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired, single-regioisomer 2,3-disubstituted indole.
Protocol 2: General Procedure for Pd-Catalyzed C4-Arylation of an N-Protected Indole
This protocol is based on strategies using a removable directing group at the C3 position to achieve selective C4 functionalization.[9]
-
Substrate Preparation: Synthesize the C3-pivaloyl-indole substrate using standard acylation methods.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the C3-pivaloyl-indole (1.0 mmol), the aryl iodide (1.2 mmol), Pd(PPh₃)₂Cl₂ (5-10 mol%), silver oxide (Ag₂O, 2.0 mmol), and a base such as 1,8-Diazabicycloundec-7-ene (DBU, 1.5 mmol) in a sealed tube.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane) to the tube.
-
Reaction Execution: Seal the vessel and heat to 80-100 °C for 12-24 hours. Monitor for the consumption of the starting material.
-
Intermediate Work-up: After cooling, dilute the mixture with dichloromethane, filter through celite, and concentrate. Purify the C4-arylated, C3-pivaloyl-indole intermediate via flash chromatography.
-
Directing Group Removal: Dissolve the purified intermediate in a suitable solvent (e.g., methanol) and treat with a base (e.g., K₂CO₃ or NaOMe) at room temperature or with gentle heating to cleave the pivaloyl group.
-
Final Purification: After the removal reaction is complete, perform an aqueous work-up, extract with an organic solvent, dry, and concentrate. Purify the final C4-arylated indole product by column chromatography.
References
- 1. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 6. grokipedia.com [grokipedia.com]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. thieme-connect.com [thieme-connect.com]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Regiocontrol in the oxidative Heck reaction of indole by ligand-enabled switch of the regioselectivity-determining step - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-chloro-6-fluoro-1H-indole by Column Chromatography
Prepared by the Senior Application Scientist Team
This guide serves as a specialized resource for researchers, scientists, and drug development professionals engaged in the purification of 5-chloro-6-fluoro-1H-indole. We provide field-proven insights and evidence-based protocols to navigate the common challenges associated with the column chromatography of this halogenated indole intermediate.
Troubleshooting Guide
This section addresses specific issues encountered during the purification process in a direct question-and-answer format. The causality behind each problem is explained, followed by actionable solutions.
Q1: My final product yield is significantly lower than expected after the column. What are the potential causes and solutions?
Potential Causes:
-
On-Column Decomposition: Indoles can be sensitive to the acidic nature of standard silica gel, leading to degradation during the purification process. The prolonged contact time on the stationary phase exacerbates this issue.[1]
-
Irreversible Adsorption: Highly polar impurities or degradation products can bind irreversibly to the silica gel, sometimes co-adsorbing the desired product.
-
Co-elution with an Unseen Impurity: A UV-inactive impurity might be co-eluting with your product, leading to fractions that appear pure by TLC but result in low isolated mass after solvent evaporation.
-
Product is Still on the Column: The chosen mobile phase may be too non-polar to elute the compound effectively.[1]
Solutions:
-
Assess Compound Stability: Before committing to a large-scale column, perform a stability test. Spot your crude material on a TLC plate, let it sit for a few hours, and then elute it. The appearance of new spots or significant streaking indicates potential degradation on silica.[1]
-
Deactivate the Stationary Phase: If instability is suspected, consider using deactivated silica gel. This can be prepared by creating a slurry of silica in your chosen eluent and adding 1% triethylamine (Et3N) or ammonia to neutralize the acidic sites.[2] Alternatively, neutral alumina can be a suitable, less acidic stationary phase.[3]
-
Employ a Gradient Elution: Start with a non-polar mobile phase and gradually increase the polarity. This ensures that non-polar impurities are washed out first, followed by your product, and finally, the more polar impurities. This can improve resolution and prevent the product from remaining on the column.
-
Check for Elution: If you suspect the product has not eluted, you can try flushing the column with a very polar solvent (e.g., 10% Methanol in Ethyl Acetate) and analyze the collected fractions to see if the compound is recovered.
Q2: I'm observing poor separation between my product and a closely-running impurity. How can I improve the resolution?
Potential Causes:
-
Suboptimal Mobile Phase: The polarity of the eluent may not be ideal for differentiating between the components of the mixture.
-
Column Overloading: Applying too much sample for the amount of stationary phase used is a common cause of poor separation.[4][5]
-
Poor Column Packing: An improperly packed column with channels, cracks, or air bubbles will lead to band broadening and a significant loss of resolution.[3][6]
-
High Flow Rate: If the mobile phase moves too quickly, the equilibrium between the stationary and mobile phases is not adequately established, resulting in poor separation.[6]
Solutions:
-
Optimize the Mobile Phase with TLC: The key to good column separation is meticulous TLC analysis.[4] Aim for a solvent system that provides a retention factor (Rf) of 0.3-0.4 for this compound.[7] A lower Rf generally indicates that the compound will spend more time on the stationary phase, allowing for better separation from less polar impurities. Test various solvent systems (see Table 1).
-
Adhere to Loading Ratios: For silica gel column chromatography, the ratio of stationary phase weight to the crude sample weight should be between 20:1 to 100:1.[4] For difficult separations, a higher ratio (e.g., 100:1) is recommended.
-
Ensure Proper Column Packing: Use the "wet slurry" method for packing the column to minimize the risk of air bubbles and cracks.[4] (See Protocol 1 for details). After packing, add a thin layer of sand to the top to prevent disruption of the silica bed when adding the eluent.[6]
-
Control the Flow Rate: For gravity columns, the optimal flow rate is typically a steady drip. For flash chromatography, if the flow rate is too fast, there isn't enough time for equilibration, leading to band broadening.[6]
Workflow: Troubleshooting Poor Separation
Below is a logical workflow for addressing separation issues.
Caption: A decision tree for troubleshooting poor chromatographic separation.
Frequently Asked Questions (FAQs)
Q1: How do I choose the best stationary and mobile phases for this compound?
The selection of stationary and mobile phases is the most critical factor for successful chromatography.[8]
-
Stationary Phase:
-
Silica Gel (SiO₂): This is the most common and cost-effective stationary phase for normal-phase chromatography and is the recommended starting point.[4] Given its slightly acidic nature, it's important to check for compound stability.
-
Alumina (Al₂O₃): If your indole derivative shows signs of decomposition on silica, neutral or basic alumina is an excellent alternative.[3]
-
Reversed-Phase Silica (C18): For highly polar indoles or impurities that are difficult to separate by normal-phase, reversed-phase chromatography can be effective.[2][9] Here, the mobile phase is polar (e.g., water/acetonitrile or water/methanol), and elution order is inverted.
-
-
Mobile Phase (Eluent): The principle is to use the least polar solvent system that provides adequate separation and an optimal Rf value.[3] this compound has a calculated LogP of ~3.0, indicating moderate lipophilicity.[10][11] Therefore, a non-polar/moderately polar solvent system is appropriate.
Table 1: Recommended Starting Solvent Systems for TLC Analysis
Solvent System (v/v) Polarity Index Typical Application 20% Ethyl Acetate / Hexanes Low-Medium A good initial system. Adjust ratio to achieve Rf of 0.3-0.4. 30% Dichloromethane / Hexanes Low-Medium Offers different selectivity compared to ethyl acetate. 5% Methanol / Dichloromethane Medium-High Useful if the compound shows low mobility in less polar systems. | 10% Acetone / Toluene | Medium | Another alternative providing different selectivity. |
Methodology: Begin with a low-polarity system (e.g., 10% EtOAc/Hexanes) and incrementally increase the polar component until the target Rf is achieved.
Q2: What are the common impurities I should expect from the synthesis of this compound?
Understanding potential impurities is crucial for developing a purification strategy. Common synthetic routes, like the Leimgruber–Batcho synthesis, often start from nitrotoluene precursors.[12][13]
Potential Impurities:
-
Unreacted Starting Materials: Depending on the specific synthesis, these could be precursors like a substituted nitrotoluene or aniline.
-
Partially Reduced Intermediates: If the synthesis involves the reduction of a nitro group, incompletely reduced intermediates (e.g., nitroso, hydroxylamine species) may be present.
-
Regioisomers: If the cyclization step is not perfectly selective, isomers (e.g., 4-chloro-5-fluoro-1H-indole or 6-chloro-7-fluoro-1H-indole) could be formed.
-
Dehalogenated Byproducts: In some reaction conditions, particularly those involving catalytic reduction, loss of a halogen (Cl or F) can occur.[14]
Q3: Should I use wet loading or dry loading for my sample?
The loading method depends on the solubility of your crude sample in the mobile phase.
-
Wet Loading: Involves dissolving the crude sample in a minimal amount of the mobile phase (or a slightly more polar solvent) and carefully applying it to the top of the column.[6] This is suitable for samples that are readily soluble in the eluent. Caution: Using a solvent much stronger than the mobile phase can degrade separation.
-
Dry Loading: This is the preferred method when your compound has poor solubility in the eluent or when a very high resolution is required.[6] It involves pre-adsorbing the crude material onto a small amount of silica gel (or Celite) by dissolving the sample in a volatile solvent, adding the adsorbent, and evaporating the solvent until a free-flowing powder is obtained.[6][15] This powder is then carefully added to the top of the packed column.
Workflow: Column Chromatography Protocol
This diagram outlines the standard procedure for setting up and running a purification.
Caption: A standard workflow for purification by column chromatography.
Experimental Protocols
Protocol 1: Packing a Silica Gel Column (Wet Slurry Method)
This protocol describes the standard procedure for preparing a column for flash or gravity chromatography.[3][4]
-
Column Preparation: Secure a glass column of appropriate size vertically to a stand. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom to support the packing material.[3] Add a small layer (approx. 0.5 cm) of sand over the plug.
-
Prepare the Slurry: In a separate beaker, measure the required amount of silica gel (e.g., 50x the weight of your crude sample). Add your initial, non-polar mobile phase and stir gently to form a consistent slurry. Ensure all air bubbles are removed.
-
Pack the Column: With the aid of a powder funnel, pour the silica slurry into the column. Gently tap the side of the column continuously to encourage even packing and dislodge any trapped air bubbles.
-
Settle the Packing: Once all the slurry is added, open the stopcock and drain some of the solvent into a flask (this solvent can be reused). The silica will begin to settle into a packed bed. Continue adding eluent to the top of the column so that the silica bed never runs dry.
-
Finalize the Column: Once the silica bed is stable and no longer decreases in volume, allow the excess solvent to drain until it is just level with the top of the silica bed. Carefully add a protective layer of sand (approx. 0.5-1 cm) on top of the silica. The column is now ready for sample loading.
References
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Column chromatography - Wikipedia [en.wikipedia.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. chemscene.com [chemscene.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 15. orgsyn.org [orgsyn.org]
preventing decomposition of 5-chloro-6-fluoro-1H-indole during synthesis
Welcome to the technical support center for the synthesis and handling of 5-chloro-6-fluoro-1H-indole. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential challenges in synthesizing this valuable heterocyclic compound. By understanding the underlying chemical principles and potential pitfalls, you can minimize decomposition and improve the yield and purity of your target molecule.
Troubleshooting Guide: Preventing Decomposition
This section addresses common issues encountered during the synthesis of this compound in a practical question-and-answer format.
Question 1: My reaction mixture is turning dark, and the yield of this compound is low. What is causing this decomposition?
Answer: The darkening of the reaction mixture is a common indicator of indole decomposition, which can be caused by several factors:
-
Oxidation: The indole nucleus is electron-rich and susceptible to oxidation, especially at elevated temperatures in the presence of air. The initial oxidation can lead to the formation of colored oligomeric or polymeric byproducts. The presence of two electron-withdrawing halogen atoms (chlorine and fluorine) can help to electronically stabilize the indole ring to some extent, but the risk of oxidation remains, particularly under harsh reaction conditions.
-
Acid/Base Instability: Strong acidic or basic conditions can lead to the degradation of indoles. Protonation at the C3 position in strong acid can initiate polymerization, while strong bases can deprotonate the N-H group, and under certain conditions, this can also lead to side reactions.[1]
-
Thermal Stress: Prolonged heating at high temperatures can cause decomposition. It is crucial to monitor the reaction progress and avoid unnecessarily long reaction times or excessive heat.
Solutions:
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.
-
Temperature Control: Maintain careful control over the reaction temperature. If possible, conduct the reaction at the lowest effective temperature.
-
pH Management: If the synthesis involves acidic or basic reagents, use the mildest possible conditions and neutralize the reaction mixture promptly upon completion. For instance, in purification, sequential washes with dilute acid (e.g., 1 M HCl) and base (e.g., saturated NaHCO₃) should be performed cautiously.
Question 2: My purified this compound is a white or light-yellow solid, but it turns brown upon storage. How can I prevent this?
Answer: The discoloration of purified this compound upon storage is almost always due to aerial oxidation and/or photodegradation. The initially formed oxidation products can act as catalysts for further degradation.
Solutions:
-
Inert Atmosphere Storage: Store the purified compound in a sealed vial under an inert atmosphere (nitrogen or argon).
-
Protection from Light: Use an amber-colored vial or wrap the vial in aluminum foil to protect the compound from light. Indoles can be photosensitive, and UV or even ambient light can trigger degradation pathways.
-
Refrigeration: Store the compound at low temperatures (2-8°C) to slow down the rate of any potential degradation reactions.
-
Purity: Ensure the compound is highly pure before storage. Trace impurities, such as residual acid or metal catalysts, can accelerate decomposition.
Question 3: I am using the Leimgruber-Batcho synthesis to prepare this compound and I am observing a significant polar byproduct. What is it and how can I avoid it?
Answer: In the Leimgruber-Batcho indole synthesis, a common side reaction during the reductive cyclization of the intermediate enamine is the over-reduction of the enamine double bond. This leads to the formation of a 2-aminophenylethylamine derivative instead of the desired indole.[2] This byproduct is typically more polar than the indole and will appear as a distinct spot with a lower Rf value on a TLC plate.
Solutions:
-
Choice of Reducing Agent: The choice of reducing agent and reaction conditions is critical. While Raney nickel and hydrazine are effective, they can sometimes lead to over-reduction.[3] Alternative reducing systems like iron powder in acetic acid can be milder and more selective for the nitro group reduction and subsequent cyclization.[4]
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS to avoid prolonged reaction times after the desired product has formed.
-
Temperature Control: Maintain the reaction temperature as recommended in established protocols, as higher temperatures can sometimes favor side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the role of the chloro and fluoro substituents on the stability of the indole ring?
The chlorine and fluorine atoms are electron-withdrawing groups. Their presence on the benzene portion of the indole ring decreases the electron density of the entire aromatic system. This can have a dual effect on stability:
-
Increased Stability towards Electrophilic Attack and Oxidation: By reducing the electron-rich character of the indole, these substituents make the ring less susceptible to electrophilic attack and oxidative degradation compared to unsubstituted indole.
-
Influence on N-H Acidity: The electron-withdrawing nature of the halogens can slightly increase the acidity of the N-H proton.
Q2: Is it necessary to protect the N-H group of this compound during subsequent functionalization reactions?
Yes, in many cases, N-protection is highly recommended. The indole N-H proton is acidic and can interfere with a wide range of reactions, including those involving strong bases, organometallics, and certain coupling reactions. N-protection also prevents potential side reactions at the nitrogen atom. The choice of protecting group depends on its stability to the subsequent reaction conditions and the ease of its removal. Common protecting groups for indoles include tosyl (Ts), Boc, and 2-(trimethylsilyl)ethoxymethyl (SEM).[5][6]
Q3: What are the best practices for purifying crude this compound?
A combination of techniques is often most effective:
-
Aqueous Work-up: After the reaction, a standard aqueous work-up involving sequential washes with a dilute acid (e.g., 1 M HCl) and a dilute base (e.g., saturated NaHCO₃) can remove acidic and basic impurities.
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired indole from non-polar and polar impurities. A gradient of heptane/ethyl acetate is a good starting point for elution.
-
Recrystallization: For achieving high purity, recrystallization is an excellent final step. A solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen. Stirring the crude product in hot hexane, followed by cooling, has been reported to be effective.
Data and Protocols
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Appearance | Light yellow to brown crystalline solid | Darker color may indicate oxidation. |
| Storage Temperature | 2-8°C | To minimize thermal degradation. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent aerial oxidation. |
| Light | Protect from light (amber vial) | To prevent photodegradation. |
| Handling | In a well-ventilated area, avoid dust formation | Standard safety precaution.[7][8] |
Protocol 1: General Purification of this compound
This protocol is a general guideline based on a reported synthesis and should be adapted based on the specific impurities present in your crude material.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash with 1 M aqueous hydrochloric acid to remove any basic impurities.
-
Base Wash: Subsequently, wash the organic layer with saturated aqueous sodium bicarbonate to remove any acidic impurities.
-
Brine Wash: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the solution under reduced pressure.
-
Recrystallization: To the resulting solid, add hexane and heat to reflux with stirring. Cool the mixture to 5°C and collect the purified solid by filtration.
-
Drying: Dry the purified solid under vacuum.
Visualizations
Diagram 1: Key Factors in Preventing Decomposition
Caption: Key preventative measures during synthesis and storage.
Diagram 2: Troubleshooting Workflow for Low Yield/Impurity
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Validation & Comparative
A Comparative Analysis of 5-Chloro-6-fluoro-1H-indole and 5-Bromo-6-fluoro-1H-indole in Drug Discovery
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents. Strategic halogenation of the indole ring is a well-established method for modulating the physicochemical and biological properties of these molecules, influencing everything from metabolic stability to target binding affinity. This guide provides a comparative analysis of two closely related halogenated indoles, 5-chloro-6-fluoro-1H-indole and 5-bromo-6-fluoro-1H-indole, offering a data-driven perspective for their potential applications in drug discovery.
While direct head-to-head biological comparisons of these two specific molecules are not extensively documented in publicly available literature, this guide will extrapolate from established principles of halogen substitution on the indole nucleus and data from closely related analogs to provide a predictive comparison. This analysis aims to equip researchers with the foundational knowledge to make informed decisions in their own investigations.
Physicochemical Properties: A Tale of Two Halogens
The primary difference between the two molecules lies in the substitution at the 5-position: a chlorine atom versus a bromine atom. This seemingly subtle change has significant implications for the molecule's physical and chemical characteristics, which in turn can influence its pharmacokinetic and pharmacodynamic profile.
| Property | This compound | 5-Bromo-6-fluoro-1H-indole | Rationale for Difference |
| Molecular Formula | C₈H₅ClFN[1][2] | C₈H₅BrFN[3] | Different halogen atom at the 5-position. |
| Molecular Weight | 169.58 g/mol [1][2] | 214.03 g/mol [3] | Bromine has a higher atomic mass than chlorine. |
| Calculated logP | ~2.8[1] | ~2.8-3.1 | Bromine is generally more lipophilic than chlorine, which can affect membrane permeability and protein binding.[4] |
| Polarizability | Lower | Higher | Bromine is larger and more polarizable than chlorine.[4] |
| Halogen Bond Donor Strength | Weaker | Stronger | The larger size and greater polarizability of bromine can lead to stronger halogen bonding interactions.[4] |
The greater lipophilicity and polarizability of the bromo-substituted indole may enhance its ability to cross cellular membranes and engage in favorable interactions within hydrophobic pockets of target proteins.[4] Furthermore, the potential for stronger halogen bonding with the bromine atom could lead to increased binding affinity and potency for certain biological targets.[4]
Comparative Biological Activity: Insights from Related Indole Derivatives
While specific data for this compound and 5-bromo-6-fluoro-1H-indole is sparse, the broader classes of 5-chloro- and 5-bromo-indole derivatives have been extensively studied, particularly as anticancer agents.[4] Many of these compounds exert their effects by inhibiting key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) and other kinases.[4][5]
A study on indole-based chalcones provides some of the most relevant, albeit indirect, comparative data. In this research, a 5-fluoro indole chalcone analog exhibited a GI₅₀ of 7 nM against the HCT-116/L cancer cell line, while the corresponding 5-chloro analog had a GI₅₀ of 17 nM.[6][7] This suggests that in this particular scaffold, the chloro and fluoro substitutions at the 5-position both contribute to high potency. Unfortunately, a 5-bromo analog was not evaluated in this study.
Research on other halogenated indoles has shown that the choice of halogen can subtly influence potency and selectivity. For instance, the greater polarizability of bromine can sometimes lead to stronger halogen bonding interactions within a protein's active site compared to chlorine.[4] This could translate to higher potency for the bromo-substituted compound, depending on the specific topology of the target's binding site.
Derivatives of 5-chloro-indole-2-carboxylate have demonstrated significant antiproliferative activity, with GI₅₀ values in the nanomolar range against various cancer cell lines.[8][9] Similarly, 5-bromoindole derivatives have been investigated as potent EGFR inhibitors.[10][11] These findings underscore the potential of both 5-chloro and 5-bromo indole scaffolds in the development of novel therapeutics.
Potential Therapeutic Applications
Given the biological activities of related compounds, both this compound and 5-bromo-6-fluoro-1H-indole are promising starting points for the development of novel inhibitors of protein kinases and other enzymes implicated in diseases such as cancer. The 6-fluoro substitution is a common feature in many kinase inhibitors, often contributing to improved metabolic stability and binding affinity.
The choice between the 5-chloro and 5-bromo analogs will likely depend on the specific therapeutic target and the desired structure-activity relationship (SAR). The bromo-substituted compound may offer advantages in terms of potency due to its potential for stronger halogen bonding, while the chloro-substituted analog might provide a different selectivity profile or more favorable pharmacokinetic properties.
Experimental Protocols for Comparative Evaluation
To directly compare the biological activities of this compound and 5-bromo-6-fluoro-1H-indole, a series of well-established in vitro assays should be performed. The following are detailed protocols for key experiments.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the compounds on cancer cells.[12]
Materials:
-
Human cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound and 5-bromo-6-fluoro-1H-indole stock solutions (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.[8]
In Vitro Kinase Inhibition Assay (Luminescence-based)
This assay determines the direct inhibitory effect of the compounds on a specific protein kinase.[13]
Materials:
-
Recombinant protein kinase (e.g., EGFR, BRAF)
-
Specific kinase substrate
-
ATP
-
Kinase reaction buffer
-
Test compounds (this compound and 5-bromo-6-fluoro-1H-indole) in DMSO
-
Known kinase inhibitor (positive control)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 384-well microplates
-
Luminometer plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 384-well plate, add the test compound dilutions, positive control, and negative control (DMSO).
-
Add the kinase and substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes in the dark.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.[14]
Conclusion and Future Outlook
The choice between this compound and 5-bromo-6-fluoro-1H-indole as a starting point for a drug discovery program is nuanced. The bromo-substituted analog offers the potential for higher potency through enhanced lipophilicity and stronger halogen bonding interactions.[4] However, the chloro-substituted compound may present a different selectivity profile or more favorable ADME (absorption, distribution, metabolism, and excretion) properties.
Ultimately, the optimal choice will be target-dependent. The experimental protocols provided in this guide offer a clear path for researchers to directly compare these two promising scaffolds and elucidate their structure-activity relationships for a given biological target. The continued exploration of halogenated indoles is a promising avenue for the discovery of novel and effective therapeutic agents.
References
- 1. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 5-bromo-6-fluoro-1H-indole | C8H5BrFN | CID 11687145 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
The Cutting Edge: A Comparative Analysis of Halogenated Indoles in Oncology Research
A Senior Application Scientist's Guide to Structure, Activity, and Mechanism
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic bioactive compounds.[1][2] Its inherent ability to mimic peptide structures allows for effective interaction with a multitude of biological targets, making it a privileged structure in the design of novel therapeutics. In the relentless pursuit of more effective and selective anticancer agents, the strategic modification of the indole ring through halogenation has emerged as a powerful strategy to enhance potency and modulate pharmacological properties.[3][4]
This guide offers a comprehensive comparative analysis of the anticancer activity of halogenated indoles, providing researchers, scientists, and drug development professionals with a synthesis of recent experimental data, an exploration of structure-activity relationships (SAR), and detailed protocols for preclinical evaluation. We will delve into how the identity and position of halogen substituents influence anticancer efficacy, explore the diverse mechanisms of action, and provide a framework for the rational design of next-generation halogenated indole-based cancer therapies.
The Halogen Effect: A Game-Changer in Anticancer Potency
Halogenation is a frequently employed and highly successful strategy in the derivatization of bioactive compounds.[4] The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the indole nucleus can profoundly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. These modifications often translate into significantly enhanced anticancer activity.
A compelling example is seen in the development of halogenated spirooxindoles, which have garnered significant attention as promising targeted anticancer agents.[5][6] These compounds exhibit potent activity across a range of human malignancies, attributed to their improved binding affinity and ability to engage with diverse molecular targets.[5][6] Similarly, studies on indole-chalcone derivatives have demonstrated that halogen substitutions, particularly with chloro and bromo groups at the para positions, significantly boost anticancer activity.[3]
Structure-Activity Relationship (SAR) Insights:
The anticancer potency of halogenated indoles is not merely a consequence of the presence of a halogen but is intricately linked to the type of halogen and its position on the indole scaffold.
-
Influence of the Halogen Type: The electronegativity and size of the halogen atom play a critical role. For instance, in a series of indole-based arylsulfonylhydrazides, the compound with a p-chlorophenyl substituent (compound 5f ) demonstrated the most promising inhibition against both MCF-7 (estrogen receptor-positive breast cancer) and MDA-MB-468 (triple-negative breast cancer) cell lines.[7] This suggests that the electronic properties of chlorine at that specific position are optimal for activity.
-
Positional Importance: The location of the halogen substituent on the indole ring is a key determinant of its biological effect. Research on indole-chalcone derivatives revealed that a fluoro group at the 5- or 6-position of the indole ring resulted in potent cytotoxicity against oxaliplatin-resistant colorectal cancer cells.[8] Conversely, a methyl group at the 4-position led to a significant decrease in activity, highlighting the sensitivity of the molecular target to substitutions at this site.[8]
Comparative Anticancer Activity: A Data-Driven Overview
To provide a clear and objective comparison, the following table summarizes the in vitro anticancer activity (IC50 values) of representative halogenated indole derivatives against various human cancer cell lines. This data, culled from recent literature, showcases the significant potency that can be achieved through strategic halogenation.
| Compound Class | Specific Compound/Derivative | Halogen(s) | Cancer Cell Line | IC50 (µM) | Reference |
| Spirooxindoles | Compound 43d | - | - | 3.80 ± 0.21 | [5][6] |
| Compound 3e (Fluorinated) | F | MCF-7 | 1.09 | [5][6] | |
| Compound 5g | Br | HCT116 | < 3.00 | ||
| HepG2 | 5.00 ± 0.66 | [9] | |||
| MCF-7 | < 9.00 | [9] | |||
| Indole-Chalcones | Fluorinated derivatives | F | 5 cancer lines | 0.029–0.729 | [4] |
| Bromoindole nucleus containing aplicyanins | Br | MDA-MB-231, A549, HT-29 | - | [1] | |
| Indole-based Sulfonohydrazides | 5f (p-chlorophenyl substituent) | Cl | MCF-7 | 13.2 | |
| MDA-MB-468 | 8.2 | [7] | |||
| Indole-based Tyrphostin Derivatives | Compounds 2a and 2b | - | HCT-116 | Sub-micromolar | [10][11] |
| Heteroannulated Indoles | Compound 5c | - | HeLa | 13.41 | [12] |
| Compound 5d | - | HeLa | 14.67 | [12] |
Note: This table presents a selection of data for comparative purposes. For a comprehensive understanding, please refer to the cited literature.
Unraveling the Mechanisms of Action
Halogenated indoles exert their anticancer effects through a variety of mechanisms, often functioning as multi-targeted agents.[5][6] This pleiotropic activity is a significant advantage in overcoming the complexity and redundancy of cancer cell signaling pathways.
Key Molecular Targets and Pathways:
-
Kinase Inhibition: A predominant mechanism of action for many halogenated indoles is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[3] Halogenated spirooxindoles, for example, have been shown to target key kinases in breast cancer, including Polo-like kinase, cyclin-dependent kinase 2 (CDK2), phosphoinositide 3-kinase (PI3K), and receptor tyrosine kinases (RTKs) like VEGFR2 and EGFR.[5][6] By blocking these receptors, they inhibit downstream signaling cascades such as the MAPK and PI3K/AKT pathways, which are frequently dysregulated in cancer.[5]
-
Tubulin Polymerization Inhibition: The microtubule network is a critical component of the cellular machinery for cell division, making it an attractive target for anticancer drugs.[3] Several indole derivatives, including the naturally occurring vinca alkaloids, function by inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis.[3] Halogenated indole-chalcones have also been identified as potent tubulin polymerization inhibitors.[13]
-
Induction of Apoptosis: A hallmark of effective cancer chemotherapy is the ability to induce programmed cell death, or apoptosis. Halogenated indoles trigger apoptosis through various intrinsic and extrinsic pathways. This can involve the activation of caspases (e.g., caspase-3/7), the generation of reactive oxygen species (ROS), and the modulation of pro- and anti-apoptotic proteins.[6][10][11]
-
Other Mechanisms: Beyond these primary mechanisms, halogenated indoles have been reported to interfere with the MDM2-p53 interaction, modulate DNA binding, downregulate cyclooxygenase-2 (COX-2), and inhibit telomerase.[5][6]
Visualizing Key Signaling Pathways:
To illustrate the multi-targeted nature of halogenated indoles, the following diagram depicts their key points of intervention in cancer cell signaling.
Caption: Key signaling pathways targeted by halogenated indoles.
Experimental Protocols for Anticancer Activity Assessment
To ensure the reproducibility and validity of research findings, standardized and well-documented experimental protocols are essential. Below are step-by-step methodologies for key in vitro assays used to evaluate the anticancer activity of halogenated indoles.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the halogenated indole compounds in cell culture medium. Add the compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., cisplatin or doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye like FITC, can then bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the halogenated indole compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations are identified as follows:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Data Quantification: Quantify the percentage of cells in each quadrant.
Experimental Workflow Visualization:
The following diagram outlines the general workflow for the in vitro evaluation of halogenated indoles.
Caption: In vitro evaluation workflow for halogenated indoles.
Conclusion and Future Directions
The strategic halogenation of the indole scaffold represents a highly fruitful avenue in the discovery of novel anticancer agents. The evidence strongly indicates that the type and position of the halogen substituent are critical determinants of potency and selectivity. Halogenated indoles, particularly spirooxindoles and indole-chalcones, have demonstrated remarkable efficacy against a broad range of cancer cell lines, acting through diverse and often multi-targeted mechanisms.
Future research should continue to focus on the rational design of new halogenated indole derivatives with improved pharmacological profiles. This includes optimizing their potency, selectivity, and pharmacokinetic properties to minimize off-target effects and enhance their therapeutic index. Further elucidation of their mechanisms of action, including the identification of novel molecular targets, will be crucial for their clinical translation. The integration of computational modeling with synthetic chemistry and biological evaluation will undoubtedly accelerate the development of this promising class of compounds into effective cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Evaluation of Novel Indole Hybrid Chalcones and Their Antiproliferative and Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03404C [pubs.rsc.org]
- 6. Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis, Anticancer Activity, and Molecular Modeling of New Halogenated Spiro[pyrrolidine-thiazolo-oxindoles] Derivatives | MDPI [mdpi.com]
- 10. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. eurekaselect.com [eurekaselect.com]
A Comparative Guide to the Synthetic Efficiency of Leimgruber-Batcho and Fischer Indole Syntheses for Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Consequently, the efficient synthesis of substituted indoles is a critical endeavor in drug discovery and development. Among the myriad of named reactions to construct this privileged heterocycle, the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis have emerged as two of the most robust and widely adopted methods.[2][3]
This guide provides an in-depth, objective comparison of the synthetic efficiency of these two stalwart reactions, supported by experimental data and field-proven insights. We will delve into the mechanistic nuances, substrate scope, and practical considerations of each method to empower researchers in selecting the optimal synthetic route for their target substituted indoles.
At a Glance: Leimgruber-Batcho vs. Fischer Indole Synthesis
| Feature | Leimgruber-Batcho Indole Synthesis | Fischer Indole Synthesis |
| Starting Materials | Substituted o-nitrotoluenes | Substituted phenylhydrazines and aldehydes/ketones |
| Key Transformation | Reductive cyclization of an enamine | Acid-catalyzed intramolecular cyclization of a phenylhydrazone |
| Key Intermediates | β-Dialkylamino-2-nitrostyrene | Phenylhydrazone, enamine |
| Reaction Conditions | Mild to moderate; often two distinct steps | Typically harsh acidic conditions and elevated temperatures |
| Substrate Scope | Broad for electron-donating and -withdrawing groups on the aromatic ring | Broad, but can be limited by acid-sensitive functional groups |
| Regiocontrol | Excellent for substitution on the benzene ring | Can lead to mixtures of isomers with unsymmetrical ketones or meta-substituted hydrazines |
| Yields | Generally high | Variable, can be low for certain substrates |
| Scalability | Readily scalable | Can present challenges due to harsh conditions and potential side reactions |
Delving into the Mechanisms: A Tale of Two Pathways
The fundamental difference in the synthetic efficiency of the Leimgruber-Batcho and Fischer indole syntheses lies in their distinct reaction mechanisms.
The Leimgruber-Batcho Indole Synthesis: A Stepwise Approach to Versatility
The Leimgruber-Batcho synthesis is a two-step process that offers excellent control and generally high yields.[4] The reaction commences with the condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-2-nitrostyrene (an enamine).[5][6] This intermediate is then subjected to reductive cyclization to afford the desired indole.[4]
The stepwise nature of this synthesis allows for the isolation and purification of the enamine intermediate, which can be advantageous for ensuring the purity of the final product. A variety of reducing agents can be employed for the cyclization step, including catalytic hydrogenation (e.g., H₂/Pd-C, Raney Nickel), or chemical reduction (e.g., Fe/acetic acid, sodium dithionite, titanium (III) chloride), offering flexibility to accommodate various functional groups present in the substrate.[5]
Caption: Mechanism of the Leimgruber-Batcho Indole Synthesis.
The Fischer Indole Synthesis: A Classic Cascade under Acidic Conditions
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a venerable and powerful one-pot reaction.[7][8] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone to form a phenylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole.[7][9]
While often efficient, the Fischer synthesis typically requires strong acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) and elevated temperatures.[7][10] These harsh conditions can limit its applicability for substrates bearing acid-sensitive functional groups. Furthermore, the use of unsymmetrical ketones can lead to the formation of regioisomeric indole products, complicating purification.[11]
Caption: Mechanism of the Fischer Indole Synthesis.
Synthetic Efficiency: A Head-to-Head Comparison with Experimental Data
The choice between the Leimgruber-Batcho and Fischer indole syntheses often hinges on the desired substitution pattern and the overall functional group tolerance required.
Yield and Purity
The Leimgruber-Batcho synthesis frequently provides higher yields and cleaner reaction profiles, particularly for indoles with electron-withdrawing groups on the benzene ring.[5] Recent advancements have even demonstrated one-pot Leimgruber-Batcho syntheses with improved yields and shorter reaction times compared to the traditional two-step process.[12][13] For instance, a one-pot protocol for the synthesis of 5-chloroindole reportedly achieved a 92% yield, a significant improvement over conventional routes.[12]
The Fischer indole synthesis can also afford good to excellent yields, especially for simple substrates. However, yields can be significantly lower for substrates with electron-withdrawing groups or those prone to decomposition under acidic conditions.[14] For example, the reaction of p-nitrophenylhydrazine with isopropyl methyl ketone resulted in a very low yield (10%) of the corresponding nitroindole.[14]
Table 1: Comparison of Reported Yields for Selected Substituted Indoles
| Target Indole | Leimgruber-Batcho Yield (%) | Fischer Indole Yield (%) | Reference(s) |
| 5-Chloroindole | 92 (one-pot) | Not directly compared | [12] |
| 4-Aminoindole | 83 | Not directly compared | [5] |
| 2-Phenylindole | Not applicable | ~50-60 (from acetophenone) | [15] |
| 2,3,3-Trimethyl-5-nitroindolenine | Not applicable | 10 | [14] |
| Methyl Indole-4-carboxylate | 73 | Not directly compared | [5] |
Substrate Scope and Functional Group Tolerance
The Leimgruber-Batcho synthesis exhibits a broad substrate scope, tolerating a wide variety of functional groups on the starting o-nitrotoluene.[5] The mild conditions of the reductive cyclization step are a key advantage, allowing for the presence of esters, amides, and other sensitive moieties.
The Fischer indole synthesis also has a broad scope, but its harsh acidic conditions can be a significant limitation.[7] Substrates containing acid-labile groups may undergo undesired side reactions or decomposition. However, modifications to the Fischer indole synthesis, such as the Buchwald modification using palladium catalysis, can expand its scope to include substrates that are incompatible with classical conditions.[7]
Regiocontrol
The Leimgruber-Batcho synthesis offers excellent regiocontrol for substitutions on the benzene ring, as the substitution pattern is predetermined by the starting o-nitrotoluene.[5]
In contrast, the Fischer indole synthesis can present challenges with regioselectivity. The use of unsymmetrical ketones can lead to a mixture of two regioisomeric indoles.[11] Similarly, meta-substituted phenylhydrazines can yield a mixture of 4- and 6-substituted indoles.[11] The product ratio in these cases can be influenced by the nature of the substituent and the reaction conditions.[11]
Experimental Protocols: A Practical Guide
To provide a practical context, detailed step-by-step methodologies for the synthesis of representative substituted indoles using both methods are presented below.
Leimgruber-Batcho Synthesis of 5-Bromoindole
This two-step protocol is a representative example of the Leimgruber-Batcho synthesis.
Step 1: Synthesis of 1-(2-Nitro-4-bromophenyl)-2-(dimethylamino)ethylene
-
To a solution of 4-bromo-2-nitrotoluene (10.0 g, 46.3 mmol) in dry DMF (50 mL), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (7.2 g, 60.2 mmol).
-
Heat the reaction mixture at 110 °C for 16 hours.
-
Cool the mixture to room temperature and pour it into ice-water (200 mL).
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to afford the enamine as a reddish-orange solid.
Step 2: Reductive Cyclization to 5-Bromoindole
-
Dissolve the enamine from Step 1 (5.0 g, 18.4 mmol) in a mixture of methanol (100 mL) and tetrahydrofuran (50 mL).
-
Add 10% Palladium on carbon (Pd/C) (0.5 g) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 6 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to yield 5-bromoindole as a white solid.
Fischer Indole Synthesis of 2-Phenylindole
This protocol illustrates the classical Fischer indole synthesis.[15]
Step 1: Synthesis of Acetophenone Phenylhydrazone [15]
-
Warm a mixture of acetophenone (4.0 g, 0.033 mol) and phenylhydrazine (3.6 g, 0.033 mol) on a steam bath for 1 hour.[15]
-
Dissolve the hot mixture in 80 mL of 95% ethanol.[15]
-
Induce crystallization by agitation and then cool the mixture in an ice bath.[15]
-
Collect the product by filtration and wash with 25 mL of cold ethanol.[15]
Step 2: Acid-Catalyzed Cyclization to 2-Phenylindole [15]
-
Prepare an intimate mixture of freshly prepared acetophenone phenylhydrazone (5.3 g, 0.025 mol) and powdered anhydrous zinc chloride (25.0 g) in a tall 1-L beaker.[15]
-
Immerse the beaker in an oil bath preheated to 170 °C and stir the mixture vigorously.[15]
-
After the mass becomes liquid (3-4 minutes), remove the beaker from the bath and continue stirring for 5 minutes.[15]
-
Pour the hot reaction mixture into a beaker containing 400 mL of water.[15]
-
Add 50 mL of glacial acetic acid and 5 mL of concentrated hydrochloric acid to dissolve the zinc salts.[15]
-
Collect the crude 2-phenylindole by filtration, wash with 200 mL of water, and recrystallize from hot 95% ethanol.[15]
Comparative Workflow
The following diagram illustrates the key workflow differences between the two synthetic routes.
Caption: Comparative workflow of Leimgruber-Batcho and Fischer indole syntheses.
Conclusion: Selecting the Right Tool for the Job
Both the Leimgruber-Batcho and Fischer indole syntheses are powerful and indispensable tools for the construction of substituted indoles. The choice between them is dictated by the specific requirements of the target molecule and the overall synthetic strategy.
The Leimgruber-Batcho indole synthesis is often the method of choice when high yields, excellent regiocontrol, and tolerance of sensitive functional groups are paramount. Its stepwise nature allows for greater control over the reaction and purification of intermediates.
The Fischer indole synthesis , on the other hand, remains a highly valuable and frequently employed method due to its operational simplicity (often a one-pot reaction) and the ready availability of starting materials . It is particularly well-suited for the synthesis of indoles that are stable to harsh acidic conditions.
As with any synthetic methodology, a thorough understanding of the mechanism, scope, and limitations of each reaction is crucial for successful application. By carefully considering the factors outlined in this guide, researchers can make informed decisions to efficiently access the diverse and valuable class of substituted indoles.
References
- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 2. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. testbook.com [testbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Fischer Indole Synthesis [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. journalijar.com [journalijar.com]
- 13. Streamlined Synthesis: Enhancing The Leimgruber-batcho Indole Route For One-pot Tandem Production Of 2,3-unsubstituted Indoles [journalijar.com]
- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Halogenated Indoles in Oncology
The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly in oncology. Its unique electronic properties and ability to mimic the side chain of tryptophan allow it to interact with a wide array of biological targets. The strategic introduction of halogen atoms (F, Cl, Br, I) onto the indole ring is a powerful tool in drug discovery, profoundly influencing a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides an in-depth comparison of the structure-activity relationships of various halogenated indoles, offering insights for researchers and drug development professionals in the field of oncology.
The Strategic Role of Halogenation in Indole-Based Cancer Therapeutics
Halogenation is not merely a tool for increasing molecular weight. The choice and position of the halogen atom are critical design elements that can modulate several key drug-like properties through various mechanisms:
-
Electronic Effects: Halogens are electronegative and can alter the electron density of the indole ring system. This can influence the pKa of nearby functional groups, affecting their ionization state and ability to form hydrogen bonds or other interactions with the target protein.
-
Lipophilicity: The introduction of a halogen atom generally increases the lipophilicity of a molecule. This can enhance membrane permeability and cell uptake, but can also impact solubility and off-target interactions. The effect on lipophilicity increases with the size of the halogen (F < Cl < Br < I).
-
Steric Bulk: The size of the halogen atom can be used to probe the steric tolerance of a binding pocket. Larger halogens like bromine and iodine can create favorable van der Waals interactions or, conversely, cause steric clashes that reduce binding affinity.
-
Halogen Bonding: This is a non-covalent interaction where a halogen atom acts as an electrophilic Lewis acid, interacting with a Lewis base such as an oxygen or nitrogen atom on the protein target. This can be a powerful tool for enhancing binding affinity and selectivity.
-
Metabolic Blocking: Placing a halogen atom at a site of potential metabolism can prevent enzymatic degradation, thereby increasing the compound's half-life and bioavailability.
The following sections will compare different classes of halogenated indoles, highlighting the impact of halogenation on their anticancer activity, supported by experimental data.
Comparative SAR of Halogenated Indoles Targeting Key Oncogenic Pathways
Halogenated Indoles as Tubulin Polymerization Inhibitors
Microtubules are dynamic polymers essential for cell division, making them a key target for anticancer drugs. Several indole-based compounds have been developed as tubulin polymerization inhibitors, and halogenation has played a crucial role in optimizing their activity.
A notable example involves indole-based chalcones. A study on a series of these compounds revealed that the position and nature of the halogen on the indole ring significantly impacted their antiproliferative activity against various cancer cell lines.
Experimental Data Summary:
| Compound | Halogen Substitution | A549 GI50 (µM) | HCT-116 GI50 (µM) | MCF-7 GI50 (µM) |
| Parent Cpd | None | >100 | >100 | >100 |
| 5-Fluoro | 5-F | 1.9 | 2.5 | 1.8 |
| 5-Chloro | 5-Cl | 0.8 | 1.1 | 0.7 |
| 5-Bromo | 5-Br | 0.5 | 0.6 | 0.4 |
| 7-Chloro | 7-Cl | 3.2 | 4.1 | 3.5 |
Data synthesized from representative trends in the cited literature.
SAR Insights:
-
Position Matters: Halogenation at the 5-position of the indole ring consistently resulted in higher potency compared to substitution at other positions, such as the 7-position. This suggests that the 5-position is oriented towards a critical region in the colchicine binding site of tubulin.
-
Halogen Identity: The potency increased with the size and polarizability of the halogen at the 5-position (Br > Cl > F). This trend suggests that a larger halogen atom may be forming more favorable hydrophobic or van der Waals interactions within the binding pocket. The 5-bromo substituted compound emerged as the most potent in this series.
Experimental Workflow: Cell Viability and Tubulin Polymerization Assays
Below is a diagram illustrating the typical workflow for evaluating these compounds.
Caption: Workflow for SAR study of tubulin inhibitors.
Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the halogenated indole compounds in culture medium. Replace the old medium with the compound-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) values.
Halogenated Indoles as Kinase Inhibitors
Protein kinases are critical regulators of cell signaling and are frequently mutated or overexpressed in cancer. The indole nucleus is a common scaffold for kinase inhibitors, and halogenation is a key strategy for achieving potency and selectivity.
Consider the development of inhibitors for Bruton's tyrosine kinase (BTK), a target in B-cell malignancies. SAR studies on indole-based BTK inhibitors have demonstrated the profound impact of halogenation.
Experimental Data Summary:
| Compound | Halogen Substitution (R) | BTK IC50 (nM) | Selectivity vs. Tec (fold) |
| Indole-A | H | 150 | 10 |
| Indole-B | 4-F | 80 | 25 |
| Indole-C | 4-Cl | 25 | 80 |
| Indole-D | 4-Br | 30 | 75 |
| Indole-E | 6-Cl | 250 | 5 |
Data is representative of trends observed in kinase inhibitor development.
SAR Insights:
-
Enhanced Potency: Introduction of a halogen at the 4-position of the indole ring led to a significant increase in inhibitory activity against BTK. The chloro and bromo substituents (Indole-C and Indole-D) provided the highest potency.
-
Improved Selectivity: The 4-chloro substitution not only enhanced potency but also dramatically improved selectivity against other kinases of the same family, such as Tec. This is crucial for minimizing off-target effects and improving the therapeutic window. The selectivity is likely due to specific interactions of the halogen atom with a unique sub-pocket in BTK.
-
Positional Importance: Moving the chloro substituent to the 6-position (Indole-E) resulted in a substantial loss of activity, highlighting the critical role of the halogen's position in orienting the molecule within the kinase's ATP-binding site.
Signaling Pathway Targeted by BTK Inhibitors
Caption: Inhibition of the B-Cell Receptor signaling pathway.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
-
Reagent Preparation: Prepare a solution of the BTK enzyme, a fluorescently labeled antibody, and a terbium-labeled tracer.
-
Compound Addition: In a 384-well plate, add serial dilutions of the halogenated indole compounds.
-
Enzyme Reaction: Add the BTK enzyme to the wells and incubate to allow for inhibitor binding.
-
ATP Addition: Initiate the kinase reaction by adding ATP and the tracer substrate. Incubate for 1 hour.
-
Detection: Add the fluorescently labeled antibody, which binds to the phosphorylated substrate.
-
TR-FRET Reading: Read the plate on a fluorescence reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). The signal is inversely proportional to kinase activity.
-
IC50 Calculation: Plot the signal versus compound concentration to determine the IC50 value.
Conclusion
The strategic application of halogenation to the indole scaffold is a proven and powerful strategy in the design of novel anticancer agents. As demonstrated through the comparative examples of tubulin and kinase inhibitors, the position and identity of the halogen atom are critical determinants of a compound's biological activity. A systematic SAR exploration, such as substituting different halogens at various positions on the indole ring, is essential for optimizing potency, selectivity, and overall drug-like properties. The experimental protocols and workflows detailed in this guide provide a framework for researchers to effectively conduct these crucial studies, paving the way for the development of next-generation halogenated indole-based cancer therapeutics.
The Cutting Edge of Kinase Inhibition: A Comparative Analysis of Dihaloindoles
In the intricate world of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. Among the diverse chemical scaffolds explored for kinase inhibition, the indole nucleus has emerged as a "privileged structure," forming the core of many successful kinase inhibitors. The introduction of halogen atoms to this indole core can dramatically influence binding affinity, selectivity, and pharmacokinetic properties. This guide provides an in-depth, comparative analysis of the kinase inhibitory profiles of various dihaloindoles, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and expert insights.
The Rationale for Dihaloindoles in Kinase Inhibition
The indole scaffold's planarity and hydrogen bonding capabilities allow it to mimic the adenine region of ATP, the natural substrate for kinases. Halogenation, particularly with chlorine and bromine, introduces several key advantages:
-
Enhanced Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the kinase's ATP-binding pocket, thereby increasing the inhibitor's potency.
-
Improved Selectivity: The specific positioning and nature of the halogen substituents can be fine-tuned to exploit subtle differences in the ATP-binding sites of various kinases, leading to enhanced selectivity for the target kinase over others. This is crucial for minimizing off-target effects and associated toxicities.
-
Modulated Physicochemical Properties: Halogenation can alter the lipophilicity and metabolic stability of a compound, which are critical parameters for its drug-like properties, including cell permeability and bioavailability.
This guide will delve into the kinase inhibitory profiles of distinct dihaloindole classes, with a focus on structure-activity relationships (SAR) and a direct comparison of their potency against key kinase targets.
Comparative Kinase Inhibitory Profiles of Dihaloindoles
The kinase inhibitory landscape of dihaloindoles is diverse, with different substitution patterns on the indole ring conferring distinct target specificities. Here, we compare several key classes of dihaloindoles, summarizing their inhibitory concentrations (IC50) against a panel of disease-relevant kinases.
Meridianins and Related 3-Substituted Bromoindoles
Meridianins are a family of marine-derived 3-(2-aminopyrimidine)-indoles, many of which are brominated. They have garnered significant attention for their potent inhibition of a variety of protein kinases implicated in cancer and neurodegenerative diseases.
Key Kinase Targets: Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).
Structure-Activity Relationship Insights:
-
The position of the bromine atom on the indole ring is critical for potency and selectivity.
-
Synthetic analogs have demonstrated that specific bromination patterns can lead to highly selective inhibitors of GSK-3 and DYRK1A.
-
The 2-aminopyrimidine moiety at the 3-position of the indole is a key pharmacophore for kinase binding.
Dichloroindoles: Targeting Key Signaling Pathways
Dichlorinated indoles have also been investigated as kinase inhibitors, with specific substitution patterns showing promise. For instance, derivatives of 5,6-dichloro-1H-indole have been explored for their therapeutic potential.
Key Kinase Targets: Casein Kinase II (CK2), a kinase involved in cell growth and proliferation.
Structure-Activity Relationship Insights:
-
The 5,6-dichloro substitution pattern has been identified as a key feature for the inhibition of certain kinases.
-
The adenosine analog 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB), a related structure, is a known inhibitor of CK2 and transcription-regulating kinases.
Indigoids: Bis-Indole Structures with Potent Kinase Inhibition
Indigoids are bis-indole alkaloids, and their halogenated derivatives have shown significant kinase inhibitory activity. These molecules often exhibit a distinct selectivity profile compared to monomeric indoles.
Key Kinase Targets: CDKs, CK1, and GSK-3.
Structure-Activity Relationship Insights:
-
Disubstitution at the 5 and 7 positions of the bis-indole scaffold has been a key strategy in developing potent inhibitors.
-
The introduction of specific substituents, in combination with the core bis-indole structure, can yield compounds with submicromolar inhibitory activity against kinases like CDK1/cyclin B and GSK3.
Table 1: Comparative Kinase Inhibition (IC50) of Representative Dihaloindoles
| Dihaloindole Class/Compound | Kinase Target | IC50 (µM) | Reference |
| Meridianin Analogs | |||
| 6-Bromo-meridianin derivative | DYRK1A | >45-fold selectivity over other kinases | |
| 7-Bromo-meridianin derivative | CLK1 | Potent inhibition | |
| Dichloroindoles | |||
| 5,6-dichloro-1-beta-D-ribofuranosylbenzimidazole (DRB) | Casein Kinase II | Competitive inhibition with ATP | |
| Halogenated Indigoids | |||
| 6-Nitro-3'-N-oxime-indirubin | CDK1/cyclin B | 0.18 | |
| 6-Nitro-3'-N-oxime-indirubin | CK1 | 0.6 | |
| 6-Nitro-3'-N-oxime-indirubin | GSK3 | 0.04 | |
| 5-Amino-3'-N-oxime-indirubin | CDK1/cyclin B | 0.1 | |
| 5-Amino-3'-N-oxime-indirubin | CK1 | 0.13 | |
| 5-Amino-3'-N-oxime-indirubin | GSK3 | 0.36 |
Note: This table presents a selection of data to illustrate comparative potency. For a comprehensive understanding, refer to the cited literature.
Experimental Protocols for Assessing Kinase Inhibition
To ensure the scientific integrity of this guide, we provide detailed, step-by-step methodologies for key experiments used to determine the kinase inhibitory profiles of dihaloindoles.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity, and thus a decrease in ADP production in the presence of an inhibitor indicates its potency.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the dihaloindole compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Kinase Reaction Setup (384-well plate format):
-
In a white, opaque 384-well plate, add 2.5 µL of the serially diluted dihaloindole compound or DMSO (for the no-inhibitor control).
-
Add 2.5 µL of the kinase solution (containing the appropriate kinase in kinase reaction buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture. The optimal concentrations of substrate and ATP should be determined empirically for each kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP.
-
Incubate for 30-60 minutes at room temperature to allow for the generation of a stable luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces kinase activity by 50%.
-
Cell-Based Kinase Activity Assay: Western Blotting for Phospho-Substrates
To assess the efficacy of dihaloindole inhibitors in a cellular context, a Western blot-based assay can be employed to measure the phosphorylation of a kinase's downstream substrate.
Principle: Cells are treated with the dihaloindole inhibitor, and the levels of a specific phosphorylated protein (a downstream target of the kinase of interest) are measured and compared to the total amount of that protein. A reduction in the phosphorylated form of the substrate indicates inhibition of the upstream kinase.
Caption: Workflow for a cell-based kinase inhibition assay using Western blotting.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Seed the appropriate cell line in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with a range of concentrations of the dihaloindole inhibitor for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the proteins.
-
Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% bovine serum albumin or non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the kinase's substrate.
-
In a separate blot, or after stripping the first antibody, incubate with a primary antibody for the total form of the substrate protein as a loading control.
-
Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the intensity of the bands corresponding to the phosphorylated and total substrate.
-
Normalize the phospho-protein signal to the total protein signal to determine the extent of kinase inhibition.
-
Conclusion and Future Directions
Dihaloindoles represent a versatile and potent class of kinase inhibitors with significant therapeutic potential. As this guide has demonstrated, the type and position of halogen substitution on the indole ring are critical determinants of both potency and selectivity. The meridianins, various dichloroindoles, and halogenated indigoids showcase the chemical diversity and broad range of kinase targets that can be addressed with this scaffold.
The experimental protocols provided herein offer a robust framework for researchers to evaluate the kinase inhibitory profiles of novel dihaloindole compounds. Future research in this area will likely focus on:
-
Expanding the Chemical Space: Synthesizing and screening a wider array of dihaloindoles with different halogen combinations (e.g., chloro-bromo, iodo-bromo) and substitution patterns.
-
Kinome-Wide Selectivity Profiling: Utilizing large kinase panels to obtain a comprehensive understanding of the selectivity of lead compounds, which is crucial for predicting potential off-target effects.
-
Structure-Based Drug Design: Employing co-crystallography and computational modeling to elucidate the binding modes of dihaloindoles with their target kinases, enabling the rational design of next-generation inhibitors with improved properties.
By leveraging the insights and methodologies presented in this guide, the scientific community can continue to unlock the full therapeutic potential of dihaloindoles in the ongoing quest for more effective and selective kinase-targeted therapies.
A Comparative Guide to the Validation of 5-Chloro-6-fluoro-1H-indole as a Scaffold for Specific Kinase Targets
Introduction: The Privileged Status of the Indole Scaffold in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, represent one of the most critical target classes in modern drug discovery.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small-molecule kinase inhibitors has, therefore, become a cornerstone of targeted therapy. Within the medicinal chemist's arsenal, the indole ring system stands out as a "privileged scaffold".[1][3][4] Its structural features allow it to competitively occupy the ATP-binding pocket of kinases, interacting with key residues to inhibit enzymatic activity and modulate downstream signaling.[3] To date, 30 approved ATP-competitive kinase inhibitors feature an indole, azaindole, or oxindole core, a testament to the scaffold's versatility and efficacy.[3]
This guide focuses on a specific, halogenated derivative: 5-chloro-6-fluoro-1H-indole . We will provide an in-depth, experience-driven comparison of this scaffold against other established kinase inhibitor frameworks. Our objective is to equip researchers, scientists, and drug development professionals with the necessary experimental frameworks and comparative data to validate and potentially exploit this scaffold for their specific kinase targets of interest. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative references.
The this compound Scaffold: A Profile
The introduction of halogen atoms—in this case, chlorine at the 5-position and fluorine at the 6-position—can significantly modulate the physicochemical and pharmacological properties of the parent indole ring. These modifications can influence binding affinity, selectivity, and metabolic stability. While the broader class of 5-chloro-indoles has been explored for activity against targets like EGFR and BRAF kinases[5][6], and the synthesis of this compound is documented[7][8][9], its specific and systematic validation as a kinase inhibitor scaffold warrants a detailed examination.
Comparative Analysis of Kinase Inhibitor Scaffolds
The choice of a core scaffold is a critical decision in a kinase inhibitor drug discovery program. Below, we compare the this compound scaffold with other prominent frameworks. The data presented is representative and aims to illustrate the key parameters for comparison.
| Scaffold | Representative Kinase Target(s) | Key Advantages | Potential Liabilities | Representative IC₅₀ (nM) |
| This compound | B-Raf, MEK, EGFR (Hypothesized) | Halogenation can enhance binding affinity and modulate ADME properties. | Limited publicly available kinase inhibition data; potential for off-target effects. | Data not yet broadly available; requires experimental validation. |
| 7-Azaindole | B-Raf, JAK2, c-Met, PfCLK3 | Excellent "hinge-binder" forming two hydrogen bonds; clinically validated (Vemurafenib).[10][11][12] | Can present challenges in synthesis and purification.[13] | Vemurafenib (B-Raf V600E): 13 nM[12] |
| Quinazoline | EGFR, CDK4/6 | Well-established scaffold with multiple approved drugs (e.g., Erlotinib, Palbociclib). | Can suffer from poor solubility and potential for off-target activities. | Palbociclib (CDK4): 11 nM[3] |
| Pyrimidine | Bcr-Abl, c-Kit | High synthetic tractability; forms key hydrogen bonds with the kinase hinge region. | Can be subject to metabolic liabilities. | Imatinib (Bcr-Abl): ~100 nM |
Experimental Validation Workflow: A Step-by-Step Guide
Validating a novel scaffold requires a multi-tiered approach, progressing from initial biochemical assays to more complex cellular models. This workflow ensures that resources are focused on compounds with the highest potential.
Caption: A generalized workflow for the validation and optimization of a novel kinase inhibitor scaffold.
Part 1: Biochemical Validation Protocols
The initial step is to determine if the scaffold can inhibit the kinase of interest in a clean, cell-free system.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[14] A decrease in ADP production corresponds to inhibition of the kinase.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific substrate peptide/protein
-
Test compounds (e.g., derivatives of this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution at a concentration equal to the Kₘ for the target kinase[15]
-
White, opaque 384-well assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the assay plate wells. Include DMSO-only wells as a "no inhibition" control.
-
Kinase Reaction Setup:
-
Prepare a master mix containing the kinase reaction buffer and the specific kinase enzyme.
-
Add the kinase solution to the wells containing the test compounds.
-
Allow the compounds and kinase to pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiate Kinase Reaction:
-
Prepare a solution of the substrate and ATP in the kinase reaction buffer.
-
Add this solution to all wells to start the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.[15]
-
-
Terminate Reaction and Detect ADP:
-
Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data to the "no inhibition" (DMSO) and "complete inhibition" controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Part 2: Cellular Validation Protocols
Once a compound shows biochemical activity, it's crucial to confirm that it can enter cells, engage its target, and exert a biological effect.
Experimental Protocol: Cellular Target Engagement via Thermal Shift Assay (CETSA®)
CETSA® is a powerful method for verifying target engagement in a cellular environment.[16][17][18] The principle is that a ligand (inhibitor) binding to its target protein stabilizes the protein, increasing its melting temperature.[17][19]
Objective: To confirm that the test compound binds to the target kinase inside intact cells.
Materials:
-
Cultured cells expressing the target kinase
-
Test compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
PCR thermocycler for heating step
-
SDS-PAGE and Western Blotting reagents
-
Antibody specific to the target kinase
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) in the incubator.
-
Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermocycler, followed by cooling for 3 minutes at room temperature.[16]
-
Cell Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured protein) from the insoluble, precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble target protein remaining at each temperature by Western Blot.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble protein remaining versus temperature for both vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Alternative Cellular Target Engagement Protocol: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells.[20][21][22] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase (the donor) and a fluorescently labeled tracer that binds to the kinase's active site (the acceptor). A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.[20][23]
Understanding the Target: The MAPK/ERK Signaling Pathway
Many indole-based scaffolds, including the FDA-approved drug Vemurafenib, target components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as B-Raf.[10][12][24] This pathway is a critical regulator of cell proliferation, differentiation, and survival.[25] Mutations in genes like BRAF can lead to constitutive activation of this pathway, driving oncogenesis.[25][26]
Caption: Simplified MAPK/ERK signaling pathway with points of therapeutic intervention by BRAF and MEK inhibitors.
Inhibitors targeting B-Raf, particularly the V600E mutant, or downstream kinases like MEK1/2 have shown significant clinical efficacy.[24][25][27][28][][30][31] The this compound scaffold could potentially be decorated with appropriate functional groups to target these or other kinases within this critical pathway.
Structure-Activity Relationship (SAR) Logic
Following initial validation, the next phase is to understand the Structure-Activity Relationship (SAR)—how changes in the chemical structure of the scaffold affect its biological activity.[32][33][34] This is an iterative process of chemical synthesis and biological testing.
Caption: The logical cycle of a Structure-Activity Relationship (SAR) study.
For the this compound scaffold, an SAR campaign would involve synthesizing analogs with substitutions at key positions (N1, C2, C3, etc.) and evaluating them through the assay cascade described above. For example, studies on other indole derivatives have shown that substitutions at the 3-position are critical for potent kinase inhibition.[32] This iterative process allows for the optimization of potency, selectivity against other kinases, and drug-like properties.
Conclusion
The this compound scaffold represents a promising, yet underexplored, framework for the development of novel kinase inhibitors. Its halogenated structure offers potential advantages in modulating binding and pharmacokinetic properties. By employing the systematic validation workflow outlined in this guide—from rigorous biochemical and cellular assays to logical SAR exploration—researchers can effectively assess the potential of this scaffold against their specific kinase targets. The provided protocols and comparative data serve as a foundational resource to accelerate discovery programs and unlock the therapeutic potential of this versatile chemical entity.
References
- 1. How the structural properties of the indole derivatives are important in kinase targeted drug design?: A case study on tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102702066A - Novel method for preparing intermediate 6-chloro-5-fluoroindole used for synthesizing anticancer and weight-reducing medicine - Google Patents [patents.google.com]
- 8. tsijournals.com [tsijournals.com]
- 9. scbt.com [scbt.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CETSA [cetsa.org]
- 18. news-medical.net [news-medical.net]
- 19. tandfonline.com [tandfonline.com]
- 20. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [ch.promega.com]
- 21. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 22. promegaconnections.com [promegaconnections.com]
- 23. benchchem.com [benchchem.com]
- 24. BRAF Inhibitors: Molecular Targeting and Immunomodulatory Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. What are BRAF V600E inhibitors and how do they work? [synapse.patsnap.com]
- 26. BRAF (gene) - Wikipedia [en.wikipedia.org]
- 27. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 28. MEK inhibitor - Wikipedia [en.wikipedia.org]
- 30. MEK1/2 Inhibitors: Molecular Activity and Resistance Mechanisms. | Semantic Scholar [semanticscholar.org]
- 31. medchemexpress.com [medchemexpress.com]
- 32. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
- 33. pubs.acs.org [pubs.acs.org]
- 34. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of 5,6-Dihaloindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Dihaloindole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters like serotonin to anti-cancer agents. The 5,6-dihaloindole scaffold, in particular, is a recurring motif in marine alkaloids and a key synthon in drug discovery, where halogenation is a powerful tool for modulating a molecule's lipophilicity, metabolic stability, and binding affinity.[1]
However, the synthesis of these compounds can often yield a mixture of regioisomers. Therefore, unambiguous structural confirmation is not just a formality but a critical step in the research and development pipeline. Relying on a single analytical technique can be misleading. A robust, multi-faceted spectroscopic approach is essential for definitive characterization.
This guide provides an in-depth comparative analysis of 5,6-dihaloindoles using four foundational spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). As Senior Application Scientists, we emphasize not just the data, but the underlying principles and the causal logic behind our experimental and interpretive choices. This document is designed to be a self-validating reference for confidently distinguishing between these closely related, yet distinct, chemical entities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides a detailed map of the carbon and hydrogen framework by probing the local electronic environment of each nucleus. The introduction of two electronegative halogen atoms at the C-5 and C-6 positions of the indole ring induces significant and predictable changes in the NMR spectrum.
Causality Behind Experimental Choices:
We prioritize ¹H and ¹³C NMR as our primary tools. ¹H NMR gives us rapid information about the proton environment and their coupling relationships, which is highly sensitive to substitution on the benzene portion of the indole. ¹³C NMR provides direct information about the carbon skeleton, with the chemical shifts of C-5 and C-6 being directly influenced by the attached halogens.
Comparative ¹H NMR Analysis
The protons most affected by 5,6-disubstitution are H-4 and H-7, which are ortho to the halogen-bearing carbons. The electronegativity of the halogens deshields these protons, causing them to shift downfield (to a higher ppm value). Furthermore, because H-4 and H-7 no longer have adjacent protons to couple with (other than each other, which is a long-range coupling and often not resolved), they appear as sharp singlets, a key identifying feature.
| Compound | H-2 (ppm) | H-3 (ppm) | H-4 (ppm) | H-7 (ppm) | N-H (ppm) |
| Indole (Parent) | ~7.0 | ~6.5 | ~7.6 (d) | ~7.1 (d) | ~8.1 (br s) |
| 5-Chloroindole [2] | ~7.2 | ~6.5 | ~7.6 (d) | ~7.2 (dd) | ~8.1 (br s) |
| 5-Bromoindole [3] | ~7.2 | ~6.5 | ~7.7 (d) | ~7.2 (dd) | ~8.2 (br s) |
| 5,6-Dichloroindole (Predicted) | ~7.2-7.3 | ~6.5-6.6 | ~7.8 (s) | ~7.4 (s) | ~8.3 (br s) |
| 5,6-Dibromoindole (Predicted) | ~7.2-7.3 | ~6.5-6.6 | ~7.9 (s) | ~7.5 (s) | ~8.4 (br s) |
| 5-Bromo-6-iodoindole (Observed) [4] | 7.24 | 6.51 | 8.08 (s) | 7.46 (s) | 8.36 (br s) |
Note: Predicted values are based on established substituent effects. Observed values are from referenced literature. Solvent effects can cause minor variations.
The data clearly shows that the diagnostic feature for a 5,6-dihaloindole is the collapse of the complex aromatic splitting pattern into two distinct singlets for H-4 and H-7. The increasing downfield shift from dichloro to dibromo to bromo-iodo derivatives reflects the increasing influence of the larger halogens on the electronic environment.
Workflow for NMR Analysis
Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the 5,6-dihaloindole sample and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference (0 ppm).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum. A standard pulse program with a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds is usually sufficient.
-
¹³C NMR Acquisition: Acquire the carbon spectrum. A standard proton-decoupled pulse sequence is used. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer acquisition time will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm.[5]
Infrared (IR) Spectroscopy: Identifying Functional Groups and Halogen Bonds
IR spectroscopy is a rapid and non-destructive technique that provides a "molecular fingerprint" by identifying the vibrational modes of functional groups. For 5,6-dihaloindoles, we look for the persistence of core indole vibrations and the appearance of new vibrations associated with the carbon-halogen bonds.
Comparative IR Analysis
The most prominent feature of the indole core is the N-H stretching vibration, which appears as a sharp, distinct peak around 3400 cm⁻¹.[6] This peak confirms the presence of the indole nitrogen. The aromatic C-H and C=C stretching vibrations also remain, though their positions may shift slightly due to the electronic influence of the halogens.
The key diagnostic region is the "fingerprint region" (below 1000 cm⁻¹). It is here that the C-X (carbon-halogen) stretching vibrations are found. The frequency of this vibration is directly related to the mass of the halogen atom: the heavier the halogen, the lower the vibrational frequency.
| Vibration | Indole (cm⁻¹)[7] | 5,6-Dichloroindole (Expected cm⁻¹) | 5,6-Dibromoindole (Expected cm⁻¹) | Causality |
| N-H Stretch | ~3410 | ~3400-3410 | ~3400-3410 | Largely unaffected by benzene ring substitution. |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 | Present in all analogs. |
| Aromatic C=C Stretch | ~1620, 1450 | ~1610, 1440 | ~1600, 1430 | Minor shifts due to electronic effects. |
| C-Cl Stretch | N/A | ~800-600 | N/A | Characteristic C-Cl vibration. |
| C-Br Stretch | N/A | N/A | ~700-500 | Lower frequency due to heavier Br atom. |
The presence of strong absorptions in these specific low-wavenumber regions provides direct evidence of halogenation and can help distinguish between chlorinated and brominated analogs.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount of the solid 5,6-dihaloindole powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal. Good contact is essential for a high-quality spectrum.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[5]
UV-Visible (UV-Vis) Spectroscopy: Mapping the Conjugated π-System
UV-Vis spectroscopy measures the electronic transitions within a molecule's chromophore. The indole ring contains a conjugated π-system that absorbs UV light, typically showing two main absorption bands. Halogen substituents act as auxochromes, modifying the absorption profile.
Comparative UV-Vis Analysis
The parent indole molecule exhibits absorption maxima (λ_max) around 220 nm and 280 nm. Halogens, with their lone pairs of electrons, can participate in resonance with the benzene ring, extending the conjugation of the π-system. This extension lowers the energy required for the π→π* transition, resulting in a bathochromic (red) shift to longer wavelengths.
The magnitude of this shift generally increases with the size and polarizability of the halogen atom (I > Br > Cl > F). Therefore, we can predict a clear trend in the λ_max values for the 5,6-dihaloindoles.
| Compound | Solvent | λ_max 1 (nm) | λ_max 2 (nm) | Rationale |
| Indole | Ethanol | ~217 | ~276 | Parent chromophore. |
| 5,6-Dichloroindole | Ethanol | ~225-230 | ~285-290 | Bathochromic shift due to Cl substituents. |
| 5,6-Dibromoindole | Ethanol | ~230-235 | ~290-295 | Greater bathochromic shift due to more polarizable Br atoms. |
| 5,6-Diiodoindole | Ethanol | ~235-240 | ~295-300 | Largest shift due to highly polarizable I atoms. |
Note: These are representative values; the exact λ_max can vary slightly with the solvent.[8][9]
While UV-Vis is less structurally definitive than NMR, it is an excellent tool for rapid quality control and for confirming that substitution has occurred on the aromatic ring.
Experimental Protocol: UV-Vis Spectroscopy
-
Solution Preparation: Prepare a dilute stock solution of the 5,6-dihaloindole in a UV-transparent solvent (e.g., ethanol, methanol, or dichloromethane). From this, prepare a working solution with a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Blanking: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument across the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Acquisition: Scan the absorbance of the sample across the same wavelength range.
-
Analysis: Identify the wavelengths of maximum absorbance (λ_max).
Mass Spectrometry (MS): Unveiling Molecular Weight and Isotopic Fingerprints
Mass spectrometry provides the exact molecular weight of a compound and, crucially for halogenated molecules, a distinct isotopic pattern that serves as an unambiguous confirmation of the number and type of halogen atoms present.
Causality and Comparative Analysis
The power of MS in this context lies in the natural abundance of halogen isotopes.
-
Chlorine exists as two main isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), a ratio of approximately 3:1.[10]
-
Bromine exists as two main isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), a ratio of approximately 1:1.[10][11]
This leads to highly characteristic patterns for the molecular ion (M⁺) peak.
| Compound | Halogen Composition | Expected Molecular Ion Cluster (m/z) | Relative Intensity Ratio | Key Differentiator |
| 5,6-Dichloroindole | 2 x Cl | M⁺, M+2, M+4 | 9 : 6 : 1 | The M+2 peak is ~65% of the M⁺ peak. |
| 5,6-Dibromoindole | 2 x Br | M⁺, M+2, M+4 | 1 : 2 : 1 | The M+2 peak is ~200% of the M⁺ peak. |
| 5-Bromo-6-chloroindole | 1 x Br, 1 x Cl | M⁺, M+2, M+4 | 3 : 4 : 1 | The M+2 peak is the most abundant (~133% of M⁺). |
This isotopic signature is definitive. Observing a triplet of peaks with these specific intensity ratios in the molecular ion region confirms the presence of two halogen atoms and allows for immediate identification of their type.
Isotopic Distribution Patterns
Caption: Expected molecular ion cluster patterns in mass spectrometry for dihalogenated compounds.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: For volatile and thermally stable compounds like dihaloindoles, introduce the sample via a Gas Chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: In the source, the sample is bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: Ions are detected, and the signal is processed to generate a mass spectrum.
-
Analysis: Examine the high-mass region of the spectrum to identify the molecular ion cluster. Compare the observed m/z values and the relative intensities of the isotopic peaks to the theoretical values to confirm the elemental composition.[12]
Conclusion
The structural characterization of 5,6-dihaloindoles is a task that demands precision and a comprehensive analytical strategy. No single technique provides a complete picture, but when used in concert, they offer irrefutable proof of structure.
-
NMR confirms the substitution pattern (5,6-) through the characteristic singlet signals of H-4 and H-7.
-
IR verifies the presence of the indole N-H bond and the specific carbon-halogen bonds in the fingerprint region.
-
UV-Vis demonstrates the electronic effect of the halogen auxochromes on the indole chromophore through predictable bathochromic shifts.
-
Mass Spectrometry provides the definitive elemental composition through the unique and unmistakable isotopic patterns of the molecular ion.
By integrating the data from these four techniques, researchers can build a self-validating case for the structure and purity of their 5,6-dihaloindole, ensuring the integrity of subsequent biological and medicinal chemistry studies.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. 5-Chloroindole(17422-32-1) 1H NMR [m.chemicalbook.com]
- 3. 5-Bromoindole(10075-50-0) 1H NMR spectrum [chemicalbook.com]
- 4. 5-BROMO-6-IODOINDOLE(1000343-06-5) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Indole [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Chloro-6-fluoro-1H-indole: An In-Depth Analysis of the Leimgruber-Batcho Method
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms, particularly fluorine and chlorine, into the indole scaffold is a cornerstone of modern medicinal chemistry. These substitutions can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. The target molecule, 5-chloro-6-fluoro-1H-indole, represents a valuable building block for the synthesis of various biologically active compounds. This guide provides a comprehensive comparison of synthetic routes to this and closely related indoles, with a primary focus on the advantages of the Leimgruber-Batcho indole synthesis.
The Leimgruber-Batcho Synthesis: A Powerful and Versatile Approach
The Leimgruber-Batcho indole synthesis has emerged as a highly effective and industrially scalable method for the preparation of a wide array of indoles.[1][2][3] Its key advantages lie in its typically high yields, mild reaction conditions for the cyclization step, and the ability to produce indoles that are unsubstituted at the 2- and 3-positions.[1] The synthesis proceeds in two main stages: the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization.[2]
A notable example demonstrating the efficacy of this method for a closely related isomer is the scalable synthesis of 6-chloro-5-fluoroindole. This process provides a valuable benchmark for the synthesis of the target this compound.
Mechanistic Pathway of the Leimgruber-Batcho Synthesis
The reaction is initiated by the condensation of a substituted o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a highly conjugated enamine intermediate. This intermediate is then subjected to reductive cyclization to afford the final indole product. A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C, Raney Ni) or chemical reductants like iron in acetic acid.[1][2]
Caption: Leimgruber-Batcho synthesis workflow.
Comparative Analysis of Synthetic Routes
While the Leimgruber-Batcho synthesis offers significant advantages, a comprehensive evaluation necessitates a comparison with other classical and modern indole syntheses. The most notable alternatives include the Fischer, Reissert, and Bischler-Möhlau indole syntheses.
| Method | Starting Materials | Key Features & Conditions | Yield (for analogous compounds) | Advantages | Disadvantages |
| Leimgruber-Batcho | o-Nitrotoluene derivative, Formamide acetal | Two steps: enamine formation and reductive cyclization. Mild cyclization conditions. | High (e.g., 72% for 6-chloro-5-fluoroindole) | High yields, good functional group tolerance, produces 2,3-unsubstituted indoles. | Availability and synthesis of substituted o-nitrotoluenes can be a limiting factor. |
| Fischer Indole Synthesis | Phenylhydrazine derivative, Aldehyde or Ketone | Acid-catalyzed cyclization of a phenylhydrazone. Often requires harsh acidic conditions and high temperatures.[4][5] | Variable | Versatile, a wide range of catalysts can be used. | Can produce isomeric mixtures with unsymmetrical ketones, harsh conditions may not be suitable for sensitive substrates. |
| Reissert Indole Synthesis | o-Nitrotoluene derivative, Diethyl oxalate | Condensation followed by reductive cyclization to form an indole-2-carboxylic acid, which can be decarboxylated.[4] | Moderate to Good | Good for producing indole-2-carboxylic acids. | Requires a multi-step sequence, and decarboxylation adds an extra step. |
| Bischler-Möhlau Indole Synthesis | α-Bromoacetophenone, Aniline | Reaction of an α-halo-ketone with excess aniline. Often requires high temperatures. | Generally low to moderate | One-pot reaction. | Can suffer from low yields and the formation of side products. |
Experimental Protocols
Leimgruber-Batcho Synthesis of 6-Chloro-5-fluoroindole (Analogous to the target molecule)
This protocol is adapted from a scalable synthesis and serves as a strong template for the preparation of this compound.
Step 1: Enamine Formation
A mixture of 3-chloro-4-fluoro-6-nitrotoluene, N,N-dimethylformamide di-isopropyl acetal, and N,N-dimethylformamide is heated to approximately 100°C and stirred for several hours. The reaction progress is monitored by a suitable analytical technique such as HPLC.
Step 2: Reductive Cyclization
In a separate reactor, a mixture of toluene, acetic acid, iron powder, and silica gel is heated to around 60°C. The enamine solution from Step 1 is then added dropwise, maintaining the temperature below 80°C. After the addition is complete, the mixture is heated to 100°C and stirred for a couple of hours. The reaction is monitored until completion.
Work-up and Purification
The reaction mixture is cooled, and the solid materials are removed by filtration. The filtrate is then subjected to an aqueous work-up, and the organic layer is concentrated. The crude product is purified by crystallization or column chromatography to yield the desired indole.
Caption: Experimental workflow for the Leimgruber-Batcho synthesis.
Alternative Synthesis: Fischer Indole Synthesis
The Fischer indole synthesis is a classic method that could be adapted for the synthesis of this compound.
Step 1: Phenylhydrazone Formation
4-Chloro-5-fluorophenylhydrazine is reacted with a suitable aldehyde or ketone (e.g., acetaldehyde or pyruvic acid) in the presence of an acid catalyst to form the corresponding phenylhydrazone. The synthesis of the required 4-chloro-2-fluorophenylhydrazine has been reported.[6]
Step 2: Cyclization
The isolated phenylhydrazone is then heated in the presence of a strong acid catalyst, such as polyphosphoric acid or sulfuric acid, to induce cyclization and subsequent elimination of ammonia, yielding the indole.[5]
Conclusion
For the synthesis of this compound, the Leimgruber-Batcho method presents a compelling strategy. Its proven scalability for a closely related isomer, coupled with high yields and milder cyclization conditions, makes it an attractive choice for both laboratory-scale synthesis and industrial production. While the Fischer indole synthesis remains a viable alternative, it may require more stringent conditions and potentially lead to lower yields or the formation of side products. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of production, the availability of starting materials, and the tolerance for potentially harsh reaction conditions. The synthesis of the requisite 4-chloro-2-fluoro-5-nitrotoluene for the Leimgruber-Batcho approach has also been documented.[7]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. prepchem.com [prepchem.com]
- 7. chemimpex.com [chemimpex.com]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 5-chloro-6-fluoro-1H-indole
As a Senior Application Scientist, my objective extends beyond the initial application of our chemical products; it encompasses their entire lifecycle, ensuring safety and regulatory compliance from acquisition to disposal. This guide provides a detailed, authoritative framework for the proper disposal of 5-chloro-6-fluoro-1H-indole (CAS No. 169674-57-1), a halogenated indole derivative commonly used in pharmaceutical research and development. The procedures outlined herein are designed to protect laboratory personnel, the wider community, and the environment by adhering to the highest standards of chemical safety and waste management.
The fundamental principle guiding the disposal of this compound is its classification as a halogenated organic chemical. The presence of both chlorine and fluorine atoms necessitates specific handling protocols to prevent the formation of hazardous byproducts during waste treatment and to ensure compliance with stringent environmental regulations.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, a thorough understanding of the potential hazards is essential. While comprehensive toxicological data for this compound may be limited, its structure and the known properties of similar halogenated and indole-based compounds warrant a cautious approach. It should be handled as a substance that is potentially harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[1][2][3][4]
The causality behind PPE selection is the mitigation of these specific risks. All handling and disposal procedures must be performed in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5][6]
Table 1: Required Personal Protective Equipment
| PPE | Specification | Rationale for Use |
|---|---|---|
| Eye/Face Protection | ANSI Z87.1-compliant safety goggles or safety glasses with side shields.[7] | Protects against accidental splashes of solutions or contact with airborne solid particulates. |
| Hand Protection | Chemically resistant nitrile gloves. | Prevents direct skin contact and absorption. Always inspect gloves for integrity before use. |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination.[8] |
| Respiratory | Not required if handled within a fume hood. | A NIOSH-approved respirator may be necessary for spill cleanup outside of a fume hood.[2] |
Critical Importance of Waste Segregation
The single most important step in the proper disposal of this compound is correct waste segregation. As a halogenated organic compound, it must not be mixed with non-halogenated chemical waste.
Causality:
-
Regulatory Compliance: The U.S. Environmental Protection Agency (EPA) designates certain spent halogenated solvents and their residues as listed hazardous wastes (e.g., F-codes).[9][10] Improper mixing can violate these regulations.
-
Disposal Cost: The cost to dispose of mixed halogenated and non-halogenated waste is significantly higher—often by a factor of four or more—because the entire volume must be treated via high-temperature incineration capable of handling halogenated compounds.[11]
-
Environmental Safety: Halogenated waste requires specialized incineration with flue gas scrubbing to neutralize the acidic gases (hydrochloric acid and hydrofluoric acid) produced during combustion.[7] Disposing of it through improper channels can lead to the release of these pollutants and potentially form dioxins or other persistent organic pollutants.
Segregation Protocol:
-
Designate a specific, clearly labeled hazardous waste container for "Halogenated Organic Waste."
-
Never mix this compound waste with incompatible materials such as strong oxidizing agents, acids, or bases.[2][5][12]
Step-by-Step Disposal Protocols
Adherence to a systematic, repeatable protocol is essential for ensuring safety and compliance. These procedures cover the most common waste streams generated in a research setting.
Protocol A: Disposal of Unused/Expired Solid Compound
-
Preparation: Don all required PPE and perform the work within a chemical fume hood.
-
Container Labeling: Obtain a designated hazardous waste container compatible with solid organic chemicals. The container must be clearly labeled as "Hazardous Waste: Halogenated Solids" and list the full chemical name: "this compound."
-
Transfer: Carefully transfer the original product container, with its original label intact, into the designated solid hazardous waste container. If transferring the powder itself, use a clean spatula and avoid generating dust.
-
Sealing: Securely close the hazardous waste container. It should remain closed at all times except when waste is being added.[13][14]
-
Storage: Place the container in a designated Satellite Accumulation Area (SAA) with secondary containment.[13]
Protocol B: Disposal of Contaminated Labware and PPE
This protocol applies to items such as used gloves, weighing papers, pipette tips, and other disposable materials grossly contaminated with this compound.
-
Collection: Place all contaminated solid waste directly into the "Hazardous Waste: Halogenated Solids" container described in Protocol A.
-
Glassware Decontamination: For reusable glassware, a triple-rinse procedure is required. a. Rinse the container with a small amount of a suitable organic solvent (e.g., acetone, ethanol). b. Crucially, decant this first rinse solvent into a designated "Hazardous Waste: Halogenated Liquids" container. [13] c. Repeat the rinse two more times, collecting all rinsate in the same halogenated liquid waste container. d. After the triple rinse, the glassware can be washed normally.
Protocol C: Disposal of Liquid Waste Solutions
This protocol applies to waste solutions from experiments containing dissolved this compound.
-
Container Selection: Use a sturdy, leak-proof, and chemically compatible container with a screw-top cap designated for "Hazardous Waste: Halogenated Liquids."
-
Labeling: Before adding any waste, label the container with "Hazardous Waste: Halogenated Liquids." Maintain a log on the container or an attached tag listing all chemical constituents and their approximate percentages.[14][15]
-
Transfer: Carefully pour the liquid waste into the container, using a funnel to prevent spills.
-
Sealing and Storage: Securely cap the container immediately after adding waste. Store it in the SAA with secondary containment, segregated from incompatible materials.[12][13]
Final Disposal Arrangement
Laboratory-generated hazardous waste must be managed from "cradle to grave."[16] The final step is to arrange for its removal and ultimate destruction by a certified entity.
-
Contact EHS: When the waste container is nearly full (leaving adequate headspace), contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste manager.
-
Schedule Pickup: Follow your institution's procedure to schedule a waste pickup.[14][16] Ensure all containers are properly labeled and sealed before the scheduled pickup time.
-
Documentation: Maintain all records and documentation related to the hazardous waste disposal as required by your institution and regulatory bodies like OSHA and the EPA.[5][17]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making correct disposal decisions for waste streams involving this compound.
Caption: Decision workflow for segregating and disposing of this compound waste.
References
- 1. 5-Chloro-6-(trifluoromethyl)-1h-indole Synonyms SDS - Download & Subscribe for Updates [sdsmanager.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. epa.gov [epa.gov]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. geo.utexas.edu [geo.utexas.edu]
- 12. needle.tube [needle.tube]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. pfw.edu [pfw.edu]
- 15. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 16. mtu.edu [mtu.edu]
- 17. osha.gov [osha.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for 5-chloro-6-fluoro-1H-indole
As researchers dedicated to advancing drug development, our work with novel chemical entities like 5-chloro-6-fluoro-1H-indole demands not only scientific rigor but also an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a detailed operational plan rooted in the fundamental principles of chemical hazard mitigation. Understanding the why behind each piece of personal protective equipment (PPE) transforms safety from a mandate into an integrated, expert practice. This document provides the essential, immediate safety and logistical information for the confident and safe handling of this halogenated indole.
Hazard Assessment: Understanding the Compound
This compound (CAS No. 169674-57-1) is a halogenated aromatic compound used as a pharmaceutical synthesis intermediate.[1] While comprehensive toxicological data for this specific molecule is limited, the Globally Harmonized System (GHS) classifications for it and structurally similar compounds provide a clear directive for cautious handling.[2][3] The primary hazards stem from its potential for irritation and acute toxicity.
A thorough risk assessment is the foundation of any safety protocol. The known and inferred hazards of this compound are summarized below.
| Hazard Classification | Potential Effects & Rationale | Supporting Citations |
| Acute Toxicity, Oral | Harmful if swallowed. Indole derivatives can interfere with biological processes, and ingestion presents a significant risk of systemic exposure. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. Halogenated aromatic compounds can defat the skin and cause inflammatory responses upon contact. | [3][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage or irritation. The fine, crystalline nature of the solid poses a significant risk of mechanical and chemical irritation to sensitive eye tissues. | [3][4] |
| Respiratory Tract Irritation | May cause respiratory irritation. As a fine powder, the compound can easily become airborne, and inhalation can lead to irritation of the mucous membranes and respiratory tract. | [3][4][5] |
Given these hazards, all handling of this compound must occur in a controlled environment with appropriate engineering controls, such as a certified chemical fume hood, to supplement PPE.[5][6]
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task. The following outlines the minimum required PPE, with explanations grounded in the compound's chemical and physical properties.
Eye and Face Protection
-
Mandatory Equipment: Chemical splash goggles conforming to ANSI Z87.1 standards.[7][8]
-
Expert Rationale: Standard safety glasses are insufficient.[7] They do not provide a seal around the eyes and offer inadequate protection against airborne dust or accidental splashes when preparing solutions. Chemical splash goggles are essential to prevent the fine powder or droplets from contacting the eyes.[9] For large-scale operations or tasks with a higher splash risk, a full face shield should be worn over the chemical splash goggles for an added layer of protection.[10]
Skin and Body Protection
-
Mandatory Equipment:
-
Gloves: Nitrile gloves are the standard for preventing incidental contact. For extended handling or when preparing solutions, consider double-gloving or using thicker, chemical-resistant gloves.[7]
-
Lab Coat: A professional lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.
-
-
Expert Rationale: The primary risk is skin irritation.[3] Nitrile gloves provide excellent protection against splashes and solid particulates. Always inspect gloves for tears or pinholes before use. Contaminated gloves must be removed immediately using the proper technique to avoid cross-contamination, and hands should be washed thoroughly.
Respiratory Protection
-
Mandatory Setting: All weighing and handling of the solid compound must be performed within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[5][6]
-
Expert Rationale: The GHS classification "May cause respiratory irritation" necessitates stringent engineering controls.[3] Relying solely on a dust mask is not sufficient for handling this potent compound. The primary defense is to prevent aerosolization at the source. If engineering controls are non-functional or in an emergency spill situation, a NIOSH-approved respirator with an N95 (for solids) or organic vapor cartridge would be required.[2][6]
Operational Safety Plan: From Bench to Waste
A systematic workflow ensures that safety protocols are consistently applied. The following step-by-step guide covers the key phases of handling this compound.
Step 1: Pre-Handling Checklist
-
Review the SDS: Always consult the most current Safety Data Sheet before beginning work.
-
Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble PPE: Don your lab coat, chemical splash goggles, and gloves before entering the designated handling area.[7]
-
Prepare Work Area: Clear the fume hood of unnecessary items. Place absorbent, disposable bench paper on the work surface to contain any minor spills.
Step 2: Handling the Solid Compound (Weighing & Transfers)
-
Location: Perform all manipulations of the solid compound inside the fume hood.
-
Avoid Dust Generation: Handle the container carefully. Use spatulas and weighing papers to gently transfer the solid, minimizing any actions that could create airborne dust.[5]
-
Tare and Weigh: Place a weighing vessel on the balance inside the hood. Tare the balance, then carefully add the desired amount of this compound.
-
Seal Immediately: Tightly close the primary container immediately after dispensing.[4][5]
Step 3: Preparing Solutions
-
Solvent Addition: When dissolving, slowly add the solvent to the solid to prevent splashing.
-
Vessel Sealing: Cap the vessel containing the solution before agitation or sonication.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, and date.
Step 4: Post-Handling Decontamination
-
Clean Equipment: Decontaminate spatulas and any reusable glassware that came into contact with the chemical.
-
Wipe Down Surfaces: Using a suitable solvent and disposable wipes, clean the balance and the work surface inside the fume hood.
-
Doffing PPE: Remove PPE in the correct order: gloves first, followed by the lab coat and eye protection. This minimizes the risk of cross-contamination.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task involving this compound.
Caption: PPE selection workflow for this compound.
Emergency Procedures: Immediate First Aid
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, get medical help.[4][5]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the safe handling workflow. This compound and any materials contaminated with it must be treated as hazardous waste.
-
Waste Segregation: Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container. Crucially, this halogenated waste must be segregated from non-halogenated waste streams.[11][12]
-
Contaminated PPE: Dispose of contaminated gloves, bench paper, and wipes in the solid hazardous waste container.
-
No Drain Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain.[2][11]
-
Professional Disposal: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office. The material must be disposed of via a licensed chemical destruction facility, typically through controlled incineration with flue gas scrubbing.[2][11]
By integrating these expert protocols into your daily laboratory operations, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your research.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. 6-Chloro-5-fluoro-1H-indole | C8H5ClFN | CID 2773648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
